molecular formula C38H72N2O11 B601238 Azithromycin B CAS No. 307974-61-4

Azithromycin B

Cat. No.: B601238
CAS No.: 307974-61-4
M. Wt: 733.00
Attention: For research use only. Not for human or veterinary use.
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Description

Azithromycin B is a recognized related substance of the broad-spectrum macrolide antibiotic Azithromycin . It is listed as a controlled impurity in pharmacopeial standards, including the European and British Pharmacopoeias, highlighting its importance in the quality control and analytical profiling of Azithromycin Active Pharmaceutical Ingredients (APIs) and finished pharmaceutical products . Azithromycin itself is a 15-membered azalide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . Research use of this compound is primarily as a high-purity chromatographic reference standard to ensure the identity, purity, and quality of Azithromycin preparations. Utilizing this qualified reference material is essential for compliance with stringent regulatory requirements and for conducting accurate analytical research in pharmaceutical development. This product is provided For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or other clinical uses.

Properties

IUPAC Name

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32+,33+,34-,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYIGHZCRVMHAK-VINPOOLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184807
Record name Azithromycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307974-61-4
Record name Azithromycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307974614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59DVP7BUWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Azithromycin B?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, various related substances and impurities can be formed. One such critical impurity is Azithromycin B, also known by its chemical name 3''-Deoxyazithromycin and as Azithromycin Impurity B in pharmacopeias. The presence and quantity of this impurity are crucial quality attributes of azithromycin active pharmaceutical ingredient (API) and finished drug products, as impurities can potentially impact the safety and efficacy of the medication.

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. It is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of azithromycin.

Chemical Structure and Identification

This compound is structurally very similar to azithromycin, with the key difference being the absence of a hydroxyl group at the 3''-position of the desosamine sugar moiety.

Chemical Name: (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Synonyms: Azithromycin Impurity B, 3-Deoxyazithromycin, 3-Deshydroxy Azithromycin

Molecular Formula: C₃₈H₇₂N₂O₁₁

Image of the Chemical Structure of this compound:

Caption: Chemical structure representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the behavior of the impurity.

PropertyValueReference
Molecular Weight 732.99 g/mol [1][2]
CAS Number 307974-61-4[1][2]
Appearance Off-White to Yellow Solid[3][4]
Melting Point 98-102 °C[1][5]
Boiling Point (Predicted) 795.6 ± 60.0 °C[5]
Density (Predicted) 1.15 ± 0.1 g/cm³[5]
pKa (Predicted) 13.50 ± 0.70[5]
Solubility Slightly soluble in Chloroform, Dichloromethane, and DMSO[4]

Formation of this compound

This compound is primarily formed as a degradation product of azithromycin. Understanding the pathways of its formation is critical for developing stable formulations and establishing appropriate storage conditions.

Degradation Pathway

The formation of this compound from azithromycin can occur under various stress conditions, particularly acidic hydrolysis. The acidic environment can lead to the cleavage of the glycosidic bond of the cladinose sugar, followed by other rearrangements, although the specific mechanism for the deoxygenation at the 3''-position is complex. Forced degradation studies are instrumental in elucidating these pathways.

degradation_pathway Azithromycin Azithromycin Impurity_B This compound (3-Deoxyazithromycin) Azithromycin->Impurity_B  Stress Conditions (e.g., Acidic Hydrolysis) Other_Degradants Other Degradation Products Azithromycin->Other_Degradants Other Degradation Pathways

Caption: Simplified degradation pathway of Azithromycin to this compound.

Experimental Protocols

Accurate and precise analytical methods are essential for the detection and quantification of this compound in drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound from Azithromycin and other related impurities.

Instrumentation:

  • HPLC system with a UV or electrochemical detector.

  • Chromatographic data system for data acquisition and processing.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH adjusted to 8.9).

  • Mobile Phase B: Methanol and Acetonitrile mixture.

  • Gradient Elution: A time-programmed gradient elution is typically used to achieve optimal separation of all impurities.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 55 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases).

  • Sample Solution: Accurately weigh and dissolve the azithromycin sample in the diluent to a known concentration.

  • System Suitability Solution: A solution containing azithromycin and known impurities, including this compound, is used to verify the performance of the chromatographic system.

Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Synthesis of this compound

A detailed, publicly available, step-by-step synthetic protocol for the preparation of this compound as a reference standard is not readily found in the scientific literature. It is often generated through the controlled degradation of azithromycin followed by purification, or through multi-step organic synthesis. Commercial suppliers of pharmaceutical reference standards are the primary source for highly purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Weigh Azithromycin Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC Inject into HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify Peak Area Identify->Quantify Report Calculate and Report % Impurity Quantify->Report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a key impurity of azithromycin that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical structure, properties, and analytical considerations. A thorough understanding of this impurity is paramount for ensuring the quality, safety, and efficacy of azithromycin-containing pharmaceutical products. For further detailed spectral data and synthesis protocols, it is recommended to consult the documentation provided by suppliers of certified reference standards.

References

Synthesis and Characterization of Azithromycin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azithromycin B, a known process-related impurity and degradation product of the macrolide antibiotic Azithromycin. This compound, chemically known as 3-Deoxyazithromycin, is monitored and controlled during the manufacturing of Azithromycin to ensure the final drug product's quality, safety, and efficacy. This document outlines the synthetic pathways, detailed experimental protocols for its characterization, and relevant quantitative data.

Introduction to this compound

This compound is structurally similar to Azithromycin, differing by the absence of a hydroxyl group at the 3-position of the aglycone ring. Its presence in the final active pharmaceutical ingredient (API) is typically a result of specific conditions during the synthesis or degradation of Azithromycin. Understanding its formation and having robust analytical methods for its detection and quantification are crucial for pharmaceutical quality control.

Chemical Structure:

  • Azithromycin A: C₃₈H₇₂N₂O₁₂

  • This compound (3-Deoxyazithromycin): C₃₈H₇₂N₂O₁₁

Synthesis of this compound

A direct and optimized synthetic route for this compound is not extensively reported in publicly available literature, as it is primarily considered an impurity. Its formation is often a result of side reactions or degradation during the synthesis of Azithromycin A from Erythromycin A. One plausible pathway for its formation involves the reduction of an intermediate where the 3-hydroxyl group is either eliminated or protected and subsequently removed.

Additionally, forced degradation studies of Azithromycin under certain stress conditions, such as acidic or thermal stress, can lead to the formation of this compound.[1] The following proposed synthesis is based on a modification of the standard Azithromycin synthesis, aiming to favor the formation of the 3-deoxy derivative.

Logical Workflow for Synthesis and Characterization

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Erythromycin_A Erythromycin A Intermediate_1 Erythromycin A Oxime Erythromycin_A->Intermediate_1 Oximation Intermediate_2 Beckmann Rearrangement Product Intermediate_1->Intermediate_2 Rearrangement Intermediate_3 Reduced Intermediate Intermediate_2->Intermediate_3 Reduction & Deoxygenation Crude_Azithromycin_Mix Crude Product (Azithromycin A & B) Intermediate_3->Crude_Azithromycin_Mix Reductive Methylation Purification Chromatographic Separation Crude_Azithromycin_Mix->Purification Azithromycin_B_Isolated Isolated this compound Purification->Azithromycin_B_Isolated HPLC HPLC Analysis Azithromycin_B_Isolated->HPLC LC_MS LC-MS/MS Analysis Azithromycin_B_Isolated->LC_MS NMR NMR Spectroscopy (1H, 13C) Azithromycin_B_Isolated->NMR FTIR FT-IR Spectroscopy Azithromycin_B_Isolated->FTIR

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Synthesis of Crude Azithromycin Containing this compound

This protocol is a modification of the standard Azithromycin synthesis, with conditions adjusted to potentially increase the yield of this compound.

Materials: Erythromycin A, hydroxylamine hydrochloride, sodium bicarbonate, p-toluenesulfonyl chloride, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), formaldehyde, formic acid, and appropriate solvents (e.g., methanol, ethanol, chloroform).

Procedure:

  • Oximation of Erythromycin A: Dissolve Erythromycin A in a suitable solvent and react it with hydroxylamine hydrochloride in the presence of a base to form Erythromycin A oxime.

  • Beckmann Rearrangement: Treat the Erythromycin A oxime with p-toluenesulfonyl chloride to induce a Beckmann rearrangement, leading to the expansion of the macrolide ring and the formation of an imino ether intermediate.

  • Reduction and Deoxygenation: This step is critical for the formation of this compound. The imino ether is subjected to reduction. The choice of reducing agent and reaction conditions (temperature, pressure, catalyst) can influence the extent of deoxygenation at the 3-position. Catalytic hydrogenation using a palladium or platinum catalyst under specific conditions may favor this side reaction.

  • Reductive N-methylation: The resulting mixture of 9-deoxo-9a-aza-9a-homoerythromycin A and its 3-deoxy analogue is then subjected to reductive N-methylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the methyl group on the nitrogen atom of the expanded ring.

Isolation and Purification of this compound

The crude product from the synthesis is a mixture of Azithromycin A, this compound, and other related impurities. This compound can be isolated and purified using preparative high-performance liquid chromatography (HPLC).

Protocol:

  • Column: A preparative reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) at a slightly alkaline pH.

  • Detection: UV detection at a low wavelength (e.g., 210-215 nm).

  • Procedure: Dissolve the crude mixture in the mobile phase, filter, and inject onto the preparative HPLC system. Collect the fraction corresponding to the retention time of this compound. The collected fractions are then pooled, and the solvent is evaporated to yield purified this compound.

Characterization of this compound

Purpose: To determine the purity of isolated this compound and for quantification.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1 M KH₂PO₄ buffer (pH 6.5) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 40 °C

Quantitative Data from a Representative HPLC Method:

ParameterValueReference
Linearity Range 1.0 - 50.0 µg/mL[2]
Correlation Coefficient (r²) > 0.995[2]
Limit of Detection (LOD) 14.40 ng/mL[2]
Limit of Quantification (LOQ) 43.66 ng/mL[2]
Accuracy (% Recovery) 98.5 - 101.5%[2]
Precision (RSD) < 2%[2]

Purpose: For structural confirmation and sensitive quantification.

Protocol:

  • Chromatography: Utilize a similar HPLC method as described above, but with a mass spectrometry-compatible mobile phase (e.g., using ammonium formate or acetate as the buffer).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (m/z): 733.5 [M+H]⁺ for this compound.

    • Product Ions: Fragmentation of the precursor ion will yield characteristic product ions. For macrolides, common fragmentation involves the loss of the sugar moieties.

Expected Fragmentation Pathway:

MS_Fragmentation M_H [M+H]⁺ m/z 733.5 Fragment1 [M+H - Desosamine]⁺ M_H->Fragment1 - C₈H₁₇NO₃ Fragment2 [M+H - Cladinose]⁺ M_H->Fragment2 - C₈H₁₅O₃ Aglycone Aglycone Fragment Fragment1->Aglycone Fragment2->Aglycone

Caption: Proposed MS/MS fragmentation pathway for this compound.

Purpose: To elucidate the detailed chemical structure of this compound.

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometers: ¹H NMR (e.g., 400 or 600 MHz) and ¹³C NMR (e.g., 100 or 150 MHz).

  • Experiments: In addition to standard 1D spectra, 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.

Expected Spectral Features: The key difference in the NMR spectra of this compound compared to Azithromycin A will be the absence of the signal corresponding to the hydroxyl group at the 3-position and the appearance of a signal for a methylene group (CH₂) at this position.

Representative NMR Data (Predicted based on Azithromycin A data):

NucleusAzithromycin A (ppm)This compound (Predicted ppm)
¹H (H-3) ~4.3 (m)~1.5-1.8 (m)
¹³C (C-3) ~78~35-40

Purpose: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: KBr pellet method or as a thin film.

  • Expected Bands: The FT-IR spectrum of this compound will be very similar to that of Azithromycin A, showing characteristic absorptions for O-H stretching (from the remaining hydroxyl groups), C-H stretching, C=O stretching (lactone), and C-O stretching. The primary difference would be a potential change in the broadness or position of the O-H stretching band due to the absence of one hydroxyl group.

Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3450O-H stretching
~2970C-H stretching
~1720C=O stretching (lactone)
~1170C-O stretching

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. While it is primarily an impurity, its isolation and characterization are vital for the development of robust analytical methods for quality control in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and manufacturing. Further research into targeted synthetic routes for this compound could aid in the preparation of analytical standards and facilitate more in-depth toxicological and pharmacological studies.

References

Physicochemical Properties of Azithromycin Impurity B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, various impurities can emerge, potentially impacting its efficacy and safety. Azithromycin impurity B, also known as 3-Deoxyazithromycin or Azithromycin B, is a recognized impurity listed in pharmacopeias.[1][2][3] A thorough understanding of its physicochemical properties is crucial for the development of robust analytical methods for detection and quantification, ensuring the quality and safety of azithromycin drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Azithromycin impurity B, detailed experimental protocols for its analysis, and a logical workflow for its identification and characterization.

Physicochemical Properties

Azithromycin impurity B is a synthetic heterocycle that can be identified and quantified using various chromatographic and spectroscopic methods.[4][5] Its fundamental properties are summarized below.

Table 1: Summary of Physicochemical Data for Azithromycin Impurity B
PropertyValueSource(s)
Chemical Name (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one[1]
Synonyms 3-Deoxyazithromycin, this compound[1][2][3]
CAS Number 307974-61-4[2][4]
Molecular Formula C38H72N2O11[2][4]
Molecular Weight 732.99 g/mol [2][4]
Appearance Off-White to Yellow Solid[]
Melting Point 98 °C; 98-102 °C[4][7]
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol.[8]
Storage Store at < -15°C in a well-closed container.[4]

Experimental Protocols

Accurate determination of the physicochemical properties of Azithromycin impurity B is essential for its proper identification and control. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of azithromycin and its impurities.[8][9][10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient mixture of an aqueous phase and an organic phase.

    • Aqueous Phase (A): Anhydrous dibasic sodium phosphate buffer.[9]

    • Organic Phase (B): Methanol and acetonitrile.[9]

  • Detection Wavelength: 210 nm.[8][9]

  • Column Temperature: 55 °C.[9]

  • Flow Rate: 0.9 mL/min.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the Azithromycin impurity B reference standard in the mobile phase to prepare a stock solution.

    • Prepare working standards by diluting the stock solution to appropriate concentrations.

    • Dissolve the test sample containing azithromycin in the mobile phase.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standard and sample solutions.

    • Run the gradient program to separate the impurities.

    • Identify the Azithromycin impurity B peak by comparing its retention time with that of the reference standard.

    • Quantify the impurity based on the peak area response.

Melting Point Determination

The capillary method is a standard pharmacopeial technique for determining the melting point of solid crystalline substances.[2][4][12][13]

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation:

    • Ensure the Azithromycin impurity B sample is a fine, dry powder.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

pKa Determination by Potentiometric Titration

This is a common method for determining the dissociation constant of ionizable compounds.[14]

  • Instrumentation: A calibrated pH meter with a suitable electrode and a magnetic stirrer.

  • Reagents:

    • Standardized 0.1 M hydrochloric acid (HCl).

    • Standardized 0.1 M sodium hydroxide (NaOH).

    • High-purity water.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of Azithromycin impurity B in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Procedure:

    • Place the sample solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and allow the reading to stabilize.

    • Slowly add small, known volumes of the titrant (either HCl or NaOH, depending on the expected pKa) to the solution.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH changes significantly and then begins to level off again.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectral Data

Detailed spectral analysis is essential for the unequivocal identification and structural elucidation of Azithromycin impurity B. Commercial suppliers of the reference standard typically provide a comprehensive data package.[][13][15][16]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[17][18]

Due to the proprietary nature of this data, the actual spectra are not publicly available. Researchers should refer to the Certificate of Analysis provided with the reference standard for this information.

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of Azithromycin impurity B in a drug substance or product.

Azithromycin Impurity B Identification and Characterization Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Characterization cluster_3 Quantification & Control Start Azithromycin Sample HPLC_Screening HPLC Purity Screening Start->HPLC_Screening Unknown_Peak Detection of Unknown Peak at Relative Retention Time of Impurity B HPLC_Screening->Unknown_Peak Co_injection Co-injection with Azithromycin Impurity B Reference Standard Unknown_Peak->Co_injection LC_MS LC-MS Analysis Unknown_Peak->LC_MS Peak_Confirmation Confirmation of Peak Identity Co_injection->Peak_Confirmation Isolation Isolation of Impurity (e.g., Preparative HPLC) Peak_Confirmation->Isolation Peak_Confirmation->Isolation MW_Confirmation Molecular Weight Confirmation LC_MS->MW_Confirmation MW_Confirmation->Isolation MW_Confirmation->Isolation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR IR IR Spectroscopy Isolation->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Quantification Quantification using Validated HPLC Method Structure_Elucidation->Quantification Specification Comparison with Specification Limits Quantification->Specification Report Reporting and Documentation Specification->Report

References

The Genesis of an Azalide: A Technical Guide to the Origin and Formation Pathways of Azithromycin and Azithromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin, a prominent member of the azalide class of macrolide antibiotics, is a cornerstone in the treatment of various bacterial infections. Its origin is a fascinating interplay of microbial biosynthesis and subsequent chemical transformation. This technical guide provides an in-depth exploration of the formation pathways of Azithromycin and its related substance, Azithromycin B. It delineates the biosynthetic cascade leading to the precursor molecule, Erythromycin A, produced by the bacterium Saccharopolyspora erythraea, and meticulously details the semi-synthetic chemical processes that convert Erythromycin A into Azithromycin. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in drug discovery and development.

Biological Origin: The Biosynthesis of Erythromycin A

The journey to Azithromycin begins with the microbial production of its direct precursor, Erythromycin A. This complex macrolide is a secondary metabolite produced by the Gram-positive bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus).[1] The biosynthesis is an intricate process orchestrated by a series of enzymes encoded by the ery gene cluster.

Core Macrolactone Assembly

The aglycone core of Erythromycin, 6-deoxyerythronolide B, is assembled by a modular polyketide synthase (PKS) known as 6-dEB synthase (DEBS).[2] This large enzymatic complex catalyzes the sequential condensation of one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[3]

Post-PKS Modifications and Glycosylation

Following the assembly of the macrolactone ring, a series of post-PKS modifications occur to yield Erythromycin A. A key enzyme, P450eryF, a cytochrome P450 hydroxylase, catalyzes the hydroxylation of 6-deoxyerythronolide B at the C-6 position to form erythronolide B.[4] Subsequently, two deoxy sugars, L-cladinose and D-desosamine, are synthesized and attached to the erythronolide B core by glycosyltransferases.[3]

Experimental Protocol: Fermentation of Saccharopolyspora erythraea for Erythromycin A Production

This protocol outlines a typical lab-scale fermentation process for the production of Erythromycin A.

1. Inoculum Development:

  • A culture of Saccharopolyspora erythraea is grown on a suitable agar medium for sporulation.

  • A spore suspension is used to inoculate a seed culture medium.

  • The seed culture is incubated for 48-72 hours at 28-34°C with shaking.[5]

2. Fermentation:

  • The seed culture is transferred to a larger fermentation vessel containing a production medium rich in carbon and nitrogen sources (e.g., soybean meal, corn starch).[6][7]

  • The fermentation is carried out for 6-7 days at a controlled temperature (e.g., 34°C) and pH, with continuous aeration and agitation.[5][]

  • Propanol can be added as a precursor to propionyl-CoA to potentially enhance the yield.

3. Isolation and Purification:

  • The fermentation broth is harvested and the mycelium is separated by filtration or centrifugation.

  • The pH of the filtered broth is adjusted to alkaline (pH 9.5-10) to ensure Erythromycin is in its base form.[6]

  • The Erythromycin base is extracted using an organic solvent such as amyl acetate or methyl isobutyl ketone.[6]

  • The organic extract is then back-extracted into an acidic aqueous solution (pH ~5).

  • The pH of the aqueous solution is again raised to precipitate the Erythromycin base, which is then collected and dried.[6]

  • Further purification can be achieved by recrystallization from a suitable solvent system like aqueous acetone or ethanol.[6]

Table 1: Quantitative Parameters for Erythromycin A Fermentation

ParameterValue/RangeReference
Incubation Temperature28 - 34 °C[5]
Fermentation Time6 - 7 days[5]
Seed Culture Incubation48 - 72 hours[5]
Typical Yield1125.66 mg/L (engineered strain)[1]

Chemical Formation Pathway of Azithromycin

Azithromycin is a semi-synthetic derivative of Erythromycin A. The synthesis involves a ring expansion of the 14-membered macrolactone of erythromycin to a 15-membered ring containing a nitrogen atom, thus forming the azalide core. This transformation is achieved through a four-step chemical synthesis.

Azithromycin_Synthesis_Workflow EryA Erythromycin A Oxime Erythromycin A Oxime EryA->Oxime Oximation (Hydroxylamine) Iminoether Imino Ether (Beckmann Product) Oxime->Iminoether Beckmann Rearrangement (e.g., TsCl) Azaerythromycin 9-deoxo-9a-aza- 9a-homoerythromycin A Iminoether->Azaerythromycin Reduction (e.g., NaBH4) Azithromycin Azithromycin Azaerythromycin->Azithromycin Reductive N-Methylation (HCHO, HCOOH)

Semi-synthetic pathway of Azithromycin from Erythromycin A.
Step 1: Oximation of Erythromycin A

The first step involves the conversion of the C-9 ketone of Erythromycin A to an oxime.

Experimental Protocol:

  • Erythromycin A is dissolved in a suitable alcohol, such as methanol or isopropanol.[9][10]

  • An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) or free hydroxylamine is added.[11]

  • The reaction mixture is heated (e.g., 50-60°C) for several hours.[9][11]

  • The product, Erythromycin A oxime, is isolated by adjusting the pH to 10-11 and extracting with an organic solvent like ethyl acetate, followed by evaporation.[11]

Step 2: Beckmann Rearrangement

The Erythromycin A oxime undergoes a Beckmann rearrangement to expand the macrolactone ring.[12][13]

Experimental Protocol:

  • Erythromycin A oxime is dissolved in a solvent such as acetone or a biphasic system of methylene chloride and water.[14]

  • A reagent like p-toluenesulfonyl chloride (TsCl) is added in the presence of a base (e.g., sodium bicarbonate or triethylamine) at a low temperature (e.g., 5°C).[15]

  • The reaction proceeds for a few hours to yield the rearranged imino ether.[15]

  • The product is isolated by extraction and precipitation.

Step 3: Reduction of the Imino Ether

The imino ether intermediate is then reduced to the corresponding secondary amine.

Experimental Protocol:

  • The imino ether is dissolved in a solvent like methanol.

  • A reducing agent, typically sodium borohydride, is added portion-wise at a low temperature (e.g., -10°C to 0°C).[16][17]

  • The reaction is stirred for several hours, after which the solvent is evaporated.

  • The product, 9-deoxo-9a-aza-9a-homoerythromycin A, is isolated by extraction and crystallization.[16]

Step 4: Reductive N-Methylation

The final step is the N-methylation of the secondary amine to yield Azithromycin, commonly achieved via the Eschweiler-Clarke reaction.[12][18]

Experimental Protocol:

  • 9-deoxo-9a-aza-9a-homoerythromycin A is dissolved in a solvent such as chloroform or acetone.[19]

  • An excess of formaldehyde and formic acid are added.[12]

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is neutralized with a base, and Azithromycin is extracted with an organic solvent.

  • The final product is purified by crystallization.

Table 2: Quantitative Data for the Chemical Synthesis of Azithromycin

Reaction StepReagentsTypical YieldReference
OximationHydroxylamine hydrochloride, Sodium bicarbonate, Methanol96%[11]
Beckmann Rearrangementp-Toluenesulfonyl chloride, Acetone/Water93%[15]
ReductionSodium borohydride, Methanol~91.5% (for the amine)[20]
Reductive N-MethylationFormaldehyde, Formic acid, Chloroform~87% (as dihydrate)[20]

Formation Pathway of this compound

This compound is a known related substance of Azithromycin, identified as 12-dedeoxyazithromycin.[21] Its formation is generally considered to be a result of side reactions during the semi-synthetic process, likely originating from an impurity in the Erythromycin A starting material or formed during one of the synthetic steps.

The likely precursor for this compound is Erythromycin B, a common co-metabolite produced during the fermentation of S. erythraea.[4] Erythromycin B differs from Erythromycin A by the absence of a hydroxyl group at the C-12 position of the macrolactone ring. If Erythromycin B is carried through the same four-step chemical synthesis as Erythromycin A, the resulting product would be 12-dedeoxyazithromycin, or this compound.

Azithromycin_B_Formation cluster_0 Fermentation Products cluster_1 Semi-Synthetic Pathway cluster_2 Final Products EryA Erythromycin A (C-12 OH) Synthesis Oximation -> Beckmann -> Reduction -> N-Methylation EryA->Synthesis EryB Erythromycin B (No C-12 OH) EryB->Synthesis Azithromycin Azithromycin (C-12 OH) Synthesis->Azithromycin AzithromycinB This compound (12-dedeoxyazithromycin) Synthesis->AzithromycinB

Proposed formation pathway of this compound.

Control over the formation of this compound primarily relies on the purification of the Erythromycin A starting material to remove Erythromycin B before it enters the synthetic pathway. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify Azithromycin and its related substances, including this compound.[5][22][23]

Analytical Methodologies

The analysis of Azithromycin and its related compounds is crucial for quality control. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust method.

Experimental Protocol: HPLC Analysis

Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 20:80 v/v), isocratic elution.[5]

  • Detector: UV at 210 nm.[5]

  • Column Temperature: 50°C.[5]

  • Injection Volume: 20 µL.[5]

Sample Preparation:

  • A standard solution of Azithromycin is prepared at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.[5]

  • Test samples are prepared similarly.

This method can effectively separate Azithromycin from its impurities, including this compound (12-dedeoxyazithromycin), desosaminylazithromycin, and N-demethylazithromycin.[5]

Conclusion

The origin of Azithromycin is a testament to the power of combining natural product biosynthesis with synthetic chemistry. Its formation begins with the microbial fermentation of Saccharopolyspora erythraea to produce Erythromycin A. This natural product is then subjected to a four-step chemical transformation involving oximation, Beckmann rearrangement, reduction, and reductive N-methylation to yield the final active pharmaceutical ingredient. The related substance, this compound, is primarily formed from the co-fermentation product Erythromycin B, which undergoes the same synthetic pathway. A thorough understanding of these formation pathways, coupled with robust analytical methods, is essential for the efficient production and quality control of this critically important antibiotic.

References

Navigating the Uncharted Waters of Azithromycin B: A Technical Guide to an Uncharacterized Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin, a widely prescribed macrolide antibiotic, is known for its broad-spectrum antibacterial and anti-inflammatory properties. The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide delves into the current, albeit limited, understanding of a specific process impurity, Azithromycin B , also known as 3-Deoxyazithromycin . While comprehensive biological activity data for this impurity remains scarce in publicly available scientific literature, this document aims to provide a foundational understanding for researchers. It will summarize the known characteristics of this compound, extrapolate potential biological activities based on the parent compound, and propose detailed experimental protocols to elucidate its pharmacological and toxicological profile.

Introduction to Azithromycin and its Impurities

Azithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Beyond its antibacterial effects, azithromycin exhibits significant anti-inflammatory and immunomodulatory activities.[2][3]

Pharmaceutical impurities are substances that exist alongside the API and can arise from the manufacturing process, degradation, or storage. These impurities, even in trace amounts, have the potential to impact the drug's safety and efficacy, potentially reducing antibacterial activity or increasing toxicity.[4]

This compound (3-Deoxyazithromycin): What is Known

This compound is identified as 3-Deoxyazithromycin, a structurally related impurity of azithromycin.[5][6]

Table 1: Physicochemical Properties of this compound (3-Deoxyazithromycin)

PropertyValueSource
Chemical Name 3-Deoxyazithromycin[5]
Synonyms Azithromycin Impurity B, 3-Deshydroxy Azithromycin[5]
CAS Number 307974-61-4
Molecular Formula C38H72N2O11[6]
Molecular Weight 733.0 g/mol

Currently, there is a significant lack of publicly available data on the specific biological activities of this compound, including its antimicrobial spectrum, anti-inflammatory potential, or cytotoxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information, suggesting it may cause allergic skin reactions and respiratory sensitization.[7] However, this does not provide quantitative pharmacological data.

Postulated Biological Activity and Mechanism of Action

Given its structural similarity to azithromycin, it is plausible that this compound may retain some of the biological activities of the parent compound, albeit potentially with altered potency. The "deoxy" modification at the 3-position of the macrolactone ring could influence its binding affinity to the bacterial ribosome or its interaction with host cell targets.

Potential Antimicrobial Activity

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[2] It is conceivable that this compound could still bind to the bacterial 50S ribosomal subunit. However, the absence of the hydroxyl group at the 3-position might affect this interaction, potentially leading to reduced or altered antimicrobial activity compared to azithromycin.

Potential Anti-inflammatory and Immunomodulatory Effects

Azithromycin is known to exert anti-inflammatory effects by modulating cytokine production and neutrophil function.[2][3] These effects are thought to be independent of its antimicrobial activity. It is possible that this compound could also possess such properties.

Potential Cytotoxicity

The cytotoxicity of azithromycin itself is generally low, though it can enhance the cytotoxicity of DNA-damaging drugs in cancer cells.[8] The toxicological profile of this compound is largely unknown.

Proposed Experimental Protocols for Characterization

To address the knowledge gap surrounding the biological activity of this compound, a series of in vitro experiments are proposed. The following protocols are based on established methodologies for evaluating macrolide antibiotics.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.

Methodology:

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli.

  • Assay Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. c. Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. d. Include a positive control (bacterial suspension without compound) and a negative control (broth only). e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Comparison: Azithromycin should be run in parallel as a comparator.

Experimental_Workflow_Antimicrobial_Susceptibility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Plates with Bacteria dilutions->inoculate bacteria Prepare Standardized Bacterial Inoculum bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of this compound on mammalian cell lines.

Methodology:

  • Cell Lines: A human lung epithelial cell line (e.g., A549) and a human liver cell line (e.g., HepG2).

  • Assay Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours. c. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin). d. After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. e. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay

Objective: To assess the ability of this compound to modulate the inflammatory response in vitro.

Methodology:

  • Cell Line: A murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Assay Method: Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA.

  • Procedure: a. Pre-treat cells with various concentrations of this compound for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. Include an unstimulated control, an LPS-stimulated control, and a positive control for anti-inflammatory activity (e.g., dexamethasone). d. After 24 hours of incubation, collect the cell culture supernatants. e. Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. f. Determine the concentration-dependent inhibition of cytokine production by this compound.

Potential Signaling Pathways

Based on the known mechanisms of azithromycin, the following signaling pathways are relevant for investigation in relation to this compound.

Bacterial Protein Synthesis Inhibition

This is the canonical pathway for macrolide antibacterial activity.

Signaling_Pathway_Protein_Synthesis_Inhibition AZM_B This compound Ribosome Bacterial 50S Ribosomal Subunit AZM_B->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth

Caption: Postulated Mechanism of Bacterial Protein Synthesis Inhibition.

NF-κB Signaling Pathway in Inflammation

Azithromycin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Signaling_Pathway_NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription AZM_B This compound AZM_B->IKK Potential Inhibition

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

The biological activity of this compound impurity (3-Deoxyazithromycin) is a significant knowledge gap in the pharmaceutical sciences. While direct evidence is lacking, its structural relationship to azithromycin provides a basis for postulating its potential antimicrobial, anti-inflammatory, and cytotoxic properties. The experimental protocols outlined in this guide offer a systematic approach for researchers to characterize this impurity comprehensively. Elucidating the biological profile of this compound is crucial for ensuring the overall safety and efficacy of azithromycin drug products and for advancing our understanding of structure-activity relationships within the macrolide class of antibiotics. Further research in this area is strongly encouraged to fill the existing data void.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the pharmacokinetic properties of azithromycin and compares them with its parent compound, erythromycin, and another key derivative, clarithromycin. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of these critical antibiotics.

Part 1: Comparative Pharmacokinetic Parameters

The clinical efficacy and dosing regimens of macrolide antibiotics are heavily influenced by their distinct pharmacokinetic profiles. Azithromycin, a second-generation macrolide derived from erythromycin, exhibits significant improvements in its pharmacokinetic properties, including a longer half-life and enhanced tissue penetration.[1][2] Clarithromycin, another second-generation macrolide, also presents a more favorable pharmacokinetic profile than erythromycin.[3]

Below is a summary of key pharmacokinetic parameters for azithromycin, clarithromycin, and erythromycin, facilitating a comparative analysis.

ParameterAzithromycinClarithromycinErythromycin
Bioavailability (%) ~37-38%[2][4][5][6]~52-55%[3][7]~30-65% (ester dependent)[8]
Peak Plasma Conc. (Cmax) 0.4 µg/mL (500 mg dose)[2][5]1.01-1.52 mg/L (250 mg dose)[7]1.9-3.8 µg/mL (500 mg dose)[9]
Time to Peak (Tmax) 2-2.6 hours[6]~2-3 hours[1][3]~4 hours (with food)[10]
Protein Binding (%) 7-51% (concentration dependent)[4][5]Data not specified~90%[8]
Volume of Distribution (Vd) ~23 L/kg[2]Data not specifiedData not specified
Elimination Half-life (t½) ~68 hours[3][4]3.3-4.9 hours[7]1.5-2.0 hours[8][10]
Metabolism Primarily hepatic (minor)[2][4]Hepatic (CYP3A4)[7]Hepatic (CYP3A4)[8][10]
Primary Excretion Route Biliary[2][11]Renal and Biliary[3][7]Biliary[8][10]

Part 2: Detailed Pharmacokinetic Characteristics

Absorption: Azithromycin is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 38%.[4][5] Co-administration with food can increase the peak plasma concentration of the oral suspension by 56%, but the overall extent of absorption (AUC) remains unchanged.[4] In contrast, clarithromycin is well-absorbed with a bioavailability of about 55%, though it undergoes significant first-pass metabolism.[1][3] Erythromycin's absorption is highly variable and formulation-dependent due to its inactivation by gastric acid, necessitating enteric coatings or ester formulations.[8]

Distribution: A hallmark of azithromycin is its extensive and rapid distribution into tissues, resulting in significantly higher concentrations in tissues than in plasma.[5][11] It penetrates a wide range of tissues including the lungs, tonsils, prostate, and skin.[4][5] This is attributed to its large volume of distribution and its remarkable accumulation in phagocytic cells like neutrophils and macrophages, with intracellular to extracellular concentration ratios exceeding 30 after just one hour.[4][12] This targeted delivery to sites of inflammation is a key therapeutic advantage.[4] Clarithromycin also achieves higher concentrations in tissues than in blood.[3]

Tissue Concentrations of Azithromycin:

TissueConcentrationNotes
Lung8.93 - 18.6 mg/kgAfter 500-1000 mg daily doses.[13]
Tonsil>3 mg/kgAfter two 250 mg doses.[5]
Prostate>3 mg/kgAfter two 250 mg doses.[5]
Polymorphonuclear Leukocytes (PMLs)14,217 ± 2,810 ng/mlTotal concentration on day 10.[14]
Interstitial Space Fluid (Muscle)8.7 ± 2.9 ng/mlFree concentration on day 10.[14]

Metabolism: Azithromycin undergoes minimal hepatic metabolism and does not significantly interact with the cytochrome P450 enzyme system.[6][15] This contrasts sharply with clarithromycin and erythromycin, which are both metabolized by CYP3A4 enzymes.[7][8] Clarithromycin is converted to an active metabolite, 14-hydroxyclarithromycin, which contributes to its overall antibacterial effect.[1][7] The inhibition of CYP3A4 by erythromycin and to a lesser extent clarithromycin, leads to a higher potential for drug-drug interactions compared to azithromycin.[7][16]

Excretion: The primary route of elimination for azithromycin is biliary excretion of the unchanged drug, with minimal urinary excretion.[11][15] Its long terminal half-life of approximately 68 hours is a result of extensive tissue uptake and subsequent slow release.[4][11] Clarithromycin is eliminated through both renal and hepatic pathways.[7] Erythromycin is also primarily excreted in the bile.[10]

Part 3: Experimental Protocols

The quantification of macrolides in biological matrices is crucial for pharmacokinetic studies. Below are representative methodologies for key experiments.

This protocol provides a general framework for the determination of azithromycin concentrations in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma in a centrifuge tube, add 1 µg of an internal standard (e.g., roxithromycin).[17]

  • Add 80 µL of 1.0 M sodium hydroxide solution.[17]

  • Add 3 mL of a methylene chloride-ethyl acetate mixture (20:80, v/v) and vortex for 3 minutes.[17]

  • Centrifuge the samples at 13,800 x g for 10 minutes.[17]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[17]

  • Reconstitute the residue in 200 µL of the mobile phase.[17]

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.[18]

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol-acetonitrile (1:1, v/v).[18]

  • Flow Rate: 0.25 mL/min.[18]

  • Injection Volume: 10 µL.[17]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[18]

  • Detection: Multiple Reaction Monitoring (MRM).[19]

  • MRM Transitions:

    • Azithromycin: m/z 749.50 > 591.45[18]

    • Azithromycin-d5 (IS): m/z 754.50 > 596.45[18]

  • Optimized MS Parameters:

    • Desolvation Line Temperature: 250°C[19]

    • Heat Block Temperature: 400°C[19]

    • Nebulizer Gas Flow: 2.0 L/min[19]

    • Drying Gas Flow: 10 L/min[19]

This protocol outlines a general procedure for assessing the metabolic stability of a compound like azithromycin using HLMs.

1. Incubation Preparation:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., azithromycin at a concentration of 1-25 µM), and human liver microsomes.[20]

  • The reaction buffer should also contain an enzymatic reaction cofactor system such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[20]

2. Incubation Procedure:

  • Pre-incubate the HLM with the buffer and test compound at 37°C with shaking (e.g., 120 rpm).[20]

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the parent compound and potential metabolites using a validated LC-MS/MS method.

4. Data Analysis:

  • Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters such as intrinsic clearance (CLint).

Part 4: Visualizations

G A Subject Recruitment & Informed Consent B Drug Administration (e.g., Oral Dose of Azithromycin) A->B C Serial Blood Sampling (Pre-defined Time Points) B->C D Plasma Separation (Centrifugation) C->D E Sample Storage (-80°C) D->E F Sample Analysis (LC-MS/MS Quantification) E->F G Pharmacokinetic Modeling & Data Analysis F->G H Results Interpretation & Reporting G->H

A generalized workflow for conducting a clinical pharmacokinetic study.

G cluster_0 Extracellular Space cluster_1 Phagocyte (e.g., Macrophage) cluster_2 Lysosome (Acidic pH) AZM_ext Azithromycin AZM_intra Azithromycin AZM_ext->AZM_intra Passive Diffusion / Active Transport? AZM_lysosome Protonated Azithromycin (Trapped) AZM_lysosome->AZM_intra Slow Release AZM_intra->AZM_ext Slow Efflux AZM_intra->AZM_lysosome Sequestration

Simplified model of azithromycin uptake, lysosomal trapping, and slow efflux from phagocytic cells.

References

Degradation of Azithromycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the degradation products and pathways of Azithromycin. The vast majority of available scientific literature refers to "Azithromycin" without specifying the A or B epimer. While Azithromycin A is the primary component in the active pharmaceutical ingredient, information specifically detailing the degradation of Azithromycin B is scarce. The degradation pathways of Azithromycin A and B are expected to be very similar due to their structural resemblance as epimers. However, the information presented herein is based on studies of "Azithromycin" and may not fully represent the specific degradation profile of this compound.

Introduction

Azithromycin is a macrolide antibiotic renowned for its broad spectrum of activity and favorable pharmacokinetic profile.[1] Despite its relative stability, particularly in acidic media compared to erythromycin, Azithromycin is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[2][3] Understanding the degradation pathways and the resulting products is critical for ensuring the quality, safety, and efficacy of Azithromycin formulations. This guide provides a comprehensive overview of the known degradation products and pathways of Azithromycin, supported by quantitative data and detailed experimental protocols.

Key Degradation Pathways and Products

Azithromycin degradation can proceed through several mechanisms depending on the environmental stressor. The primary degradation pathways include hydrolysis of the cladinose sugar, opening of the lactone ring, and oxidation of the amine groups.

Acid-Catalyzed Degradation

In acidic conditions, the primary degradation pathway for Azithromycin is the hydrolysis of the glycosidic bond, leading to the cleavage of the cladinose sugar.[2] This results in the formation of Desosaminylazithromycin. Further degradation can occur with the opening of the lactone ring.

Acid-Catalyzed Degradation Pathway of Azithromycin

Acid-Catalyzed Degradation Pathway of Azithromycin Azithromycin Azithromycin Desosaminylazithromycin Desosaminylazithromycin (Loss of Cladinose) Azithromycin->Desosaminylazithromycin  Acid Hydrolysis (Cleavage of Cladinose) Lactone_Ring_Opening Lactone Ring Opened Products Desosaminylazithromycin->Lactone_Ring_Opening  Further Degradation

Caption: Acid-catalyzed degradation of Azithromycin.

Base-Catalyzed Degradation

Under alkaline conditions, Azithromycin can undergo saponification of the lactone bond, leading to the opening of the macrolide ring.[1]

Oxidative Degradation

Oxidative stress, for instance, in the presence of hydrogen peroxide, can lead to the formation of various degradation products. The primary sites of oxidation are the nitrogen atoms in the azalide ring and the dimethylamino group of the desosamine sugar.[4] This can result in the formation of N-oxides and demethylated derivatives.

Oxidative Degradation Pathway of Azithromycin

Oxidative Degradation Pathway of Azithromycin Azithromycin Azithromycin N_Oxide Azithromycin N-Oxide Azithromycin->N_Oxide  Oxidation (e.g., H2O2) Demethylated N-Demethylazithromycin Azithromycin->Demethylated  Oxidative Demethylation

Caption: Oxidative degradation pathways of Azithromycin.

Photodegradation

Exposure to UV light can induce complex degradation pathways in Azithromycin. This can involve the cleavage of both the desosamine and cladinose sugars from the lactone ring, followed by further degradation of the aglycone core.[5] The extent of degradation is dependent on the wavelength of light and the pH of the solution.[6][7]

Photodegradation Pathway of Azithromycin

Photodegradation Pathway of Azithromycin Azithromycin Azithromycin Cleavage_Sugars Loss of Desosamine and Cladinose Azithromycin->Cleavage_Sugars  UV Irradiation Aglycone_Degradation Degradation of Lactone Ring Cleavage_Sugars->Aglycone_Degradation DP2 DP2 Cleavage_Sugars->DP2 DP3 DP3 Cleavage_Sugars->DP3 DP1 DP1 Aglycone_Degradation->DP1

Caption: General photodegradation pathway of Azithromycin.

Quantitative Data on Azithromycin Degradation

The following tables summarize quantitative data from forced degradation studies performed on Azithromycin under various stress conditions.

Table 1: Summary of Acidic Degradation Studies

AcidConcentrationTemperature (°C)Time% DegradationReference
Sulfuric Acid27 N405 min~10%[1]
Sulfuric Acid27 N4060 min~100%[1]
Hydrochloric Acid-6010 minUnstable[8]
Phosphoric Acid0.1 M3710 min~90%[9]
Phosphoric Acid0.05 M3710 min~90%[9]

Table 2: Summary of Alkaline Degradation Studies

BaseConcentrationTemperature (°C)Time% DegradationReference
Sodium Hydroxide0.1 N6010 minUnstable[8]
Sodium Hydroxide0.2 N6030 minSignificant[1]

Table 3: Summary of Oxidative Degradation Studies

Oxidizing AgentConcentrationTemperature (°C)Time% DegradationReference
Hydrogen Peroxide3%6010 hoursUnstable[8]
Hydrogen Peroxide0.0005% v/v37-Second-order kinetics[9]

Table 4: Summary of Photodegradation Studies

Light SourcepHInitial Concentration (mg/L)Time (min)% DegradationReference
UV-C (254/185 nm)7-30~100%[5]
UV41012082.6%[6]
UV910120Lower than at pH 4[6]
UV/H₂O₂9160~100%[7]

Detailed Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of Azithromycin and its degradation products.

Forced Degradation Protocols

Acid Degradation:

  • Method 1: A working solution of Azithromycin is mixed with 27 N sulfuric acid and heated in a water bath at 40°C. Aliquots are taken at various time intervals (e.g., 0, 10, 15, 20, 25, 30, 35, 40, 45, 50, 55, and 60 minutes) for analysis.[1]

  • Method 2: A 5 mg/mL solution of Azithromycin is incubated in 0.1 M or 0.05 M phosphoric acid at 37°C.[9]

  • Method 3: Azithromycin is exposed to 0.1 N HCl at 60°C for 10 minutes. The solution should be neutralized before injection into an HPLC system.[8]

Alkaline Degradation:

  • Method 1: A working solution of Azithromycin is refluxed with 0.2 N sodium hydroxide in a water bath at 60°C for 30 minutes.[1]

  • Method 2: Azithromycin is exposed to 0.1 N NaOH at 60°C for 10 minutes. The solution should be neutralized before HPLC analysis.[8]

Oxidative Degradation:

  • Method 1: A solution of Azithromycin (e.g., 2 mg/mL) is exposed to 3% hydrogen peroxide at 60°C for 10 hours.[8]

  • Method 2: Oxidation is carried out using 0.0005% v/v H₂O₂ at 37°C, with samples taken at defined intervals for HPLC analysis.[9]

Thermal Degradation:

  • A solution of Azithromycin (e.g., 2 mg/mL) in water is heated in a sand bath at 105°C for 24 hours.[8]

Photolytic Degradation:

  • A solution of Azithromycin (e.g., 2 mg/mL) in water is exposed to sunlight for 1.20 million Lux hours. A control sample is kept in the dark.[8]

  • Alternatively, solutions can be irradiated with a UV-C lamp (254/185 nm).[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of Azithromycin and its degradation products.[8][9][10]

  • Method 1 (Isocratic):

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 20:80 v/v).[10]

    • Detection: UV at 210 nm.[10]

    • Column Temperature: 50°C.[11]

  • Method 2 (Isocratic):

    • Column: Reversed-phase XTerra® (250 mm × 4.6 mm i.d., 5 µm particle size).[9]

    • Mobile Phase: Acetonitrile-0.1 M KH₂PO₄ pH 6.5–0.1 M tetrabutyl ammonium hydroxide pH 6.5-water (25:15:1:59 v/v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 215 nm.[9]

    • Column Temperature: 43°C.[9]

Thin-Layer Chromatography (TLC):

  • Stationary Phase: TLC aluminum plates precoated with silica gel F254.[3]

  • Mobile Phase: Methanol-acetone-ammonia 25% (2+13+0.1, v/v/v).[3]

  • Detection: Densitometric analysis at 483 nm after spraying with sulfuric acid-ethanol (1 + 4, v/v) and heating at 100°C for 5 minutes.[3]

Spectrophotometry:

  • Method: Acidic hydrolysis of Azithromycin with sulfuric acid and monitoring the absorbance of the degradation product at 482 nm.[1][12]

General Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Degraded_Sample Degraded Sample Acid->Degraded_Sample Base Alkaline Base->Degraded_Sample Oxidative Oxidative Oxidative->Degraded_Sample Thermal Thermal Thermal->Degraded_Sample Photolytic Photolytic Photolytic->Degraded_Sample HPLC HPLC MS Mass Spectrometry HPLC->MS Identification Identification of Degradation Products HPLC->Identification Quantification Quantification of Degradation HPLC->Quantification TLC TLC TLC->Identification TLC->Quantification MS->Identification Sample Azithromycin Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic Degraded_Sample->HPLC Degraded_Sample->TLC

Caption: Workflow for forced degradation studies.

Conclusion

The degradation of Azithromycin is a complex process influenced by a variety of environmental factors. The primary degradation pathways involve hydrolysis of the cladinose moiety in acidic conditions, lactone ring opening in basic media, oxidation of amine functionalities, and photodegradation under UV light. A thorough understanding of these degradation pathways and the resulting products, as outlined in this guide, is essential for the development of stable Azithromycin formulations and for ensuring patient safety. Further research specifically addressing the degradation profile of this compound would be beneficial to fully characterize any potential differences from the more commonly studied Azithromycin A.

References

Methodological & Application

Validated RP-HPLC Method for the Determination of Azithromycin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Azithromycin and its related impurities in bulk drug and pharmaceutical dosage forms. This method is crucial for quality control in drug development and manufacturing, ensuring the purity, efficacy, and safety of the final product.

Introduction

Azithromycin is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections.[1] During its synthesis and storage, several related substances and degradation products can emerge as impurities.[1][2] Monitoring and controlling these impurities are critical as they can potentially impact the drug's safety and efficacy.[1][2] Regulatory bodies like the United States Pharmacopeia (USP) provide guidelines for controlling these impurities. This application note describes a robust, stability-indicating RP-HPLC method that has been validated according to the International Council for Harmonisation (ICH) guidelines to separate and quantify Azithromycin and its known impurities.

Experimental Protocol

This section details the materials, instrumentation, and procedures for the validated RP-HPLC method.

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[3]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2][4][5]

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, dibasic sodium phosphate, potassium dihydrogen phosphate, and purified water are necessary.[2] Reference standards for Azithromycin and its known impurities are also required.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of Azithromycin and its impurities:

ParameterCondition
Mobile Phase A 0.01 M Dibasic Sodium Phosphate buffer.
Mobile Phase B Acetonitrile and Methanol (750:250 v/v).
Gradient A gradient program may be necessary for optimal separation of all impurities. Isocratic elution with a mixture of phosphate buffer and methanol (20:80) has also been reported.[3][4][6]
Flow Rate 1.2 mL/minute.
Column Temperature 50°C.[4]
Detection Wavelength 210 nm.[3][4][6]
Injection Volume 20 µL.[4]
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Accurately weigh and dissolve the required amount of dibasic sodium phosphate in HPLC grade water to make a 0.01 M solution. Filter and degas before use.

    • Mobile Phase B: Mix acetonitrile and methanol in the specified ratio. Degas before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Azithromycin reference standard in the diluent (a mixture of mobile phase A and B) to obtain a known concentration (e.g., 1.0 mg/mL).[4]

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity and other validation studies.

  • Sample Solution Preparation:

    • For tablets, weigh and finely powder a representative number of tablets.[7]

    • Transfer an amount of powder equivalent to a specific dose of Azithromycin into a volumetric flask.

    • Add the diluent, sonicate to dissolve, and then dilute to the mark.[8]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The method demonstrated excellent specificity. The Azithromycin peak was well-resolved from the peaks of its known impurities and any potential degradation products. Forced degradation studies under acidic, basic, and oxidative conditions showed that the method is stability-indicating, with no interference from degradants.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) Not more than 2.0.< 1.5
Theoretical Plates Not less than 2000.> 3000
Resolution Not less than 2.0 between adjacent peaks.> 2.5
%RSD for replicate injections Not more than 2.0%.< 1.0%

Table 2: Linearity, Accuracy, Precision, LOD, and LOQ

ParameterRange/LevelResult
Linearity (Correlation Coefficient, r²) 0.3 - 2.0 mg/mL.[4][6]> 0.999.
Accuracy (% Recovery) 80%, 100%, 120% of test concentration98.0% - 102.0%.[4][6]
Precision (% RSD)
- Repeatability (Intra-day)n=6< 2.0%
- Intermediate Precision (Inter-day)n=6< 2.0%
Limit of Detection (LOD) -0.0005 mg/mL.[3][4][6]
Limit of Quantification (LOQ) -0.0008 mg/mL.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Azithromycin impurities using the validated RP-HPLC method.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (Tablets/Bulk Drug) injection Inject Samples & Standards prep_sample->injection prep_std Standard Preparation (Azithromycin & Impurities) prep_std->injection prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_mobile->hplc_system hplc_system->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration quantification Quantification of Impurities peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for RP-HPLC analysis of Azithromycin impurities.

Method Validation Process

This diagram outlines the logical relationship between the different stages of the analytical method validation process as per ICH guidelines.

G cluster_parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical flow of the analytical method validation process.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and stability-indicating for the determination of Azithromycin and its related impurities. The method has been successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis of Azithromycin in both bulk drug and pharmaceutical formulations. The use of a common UV detector makes this method accessible to most analytical laboratories.[3]

References

Application Note: Sensitive and Selective Detection of Azithromycin B (3-Deoxyazithromycin) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azithromycin B (3-Deoxyazithromycin), a known impurity of the macrolide antibiotic Azithromycin. The described protocol provides a reliable analytical procedure for the separation, identification, and quantification of this compound in bulk drug substances or pharmaceutical formulations, crucial for quality control and regulatory compliance. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Introduction

Azithromycin is a widely prescribed azalide antibiotic effective against a broad spectrum of bacteria. During its synthesis and storage, various related substances and impurities can be formed. One such critical impurity is this compound, also known as 3-Deoxyazithromycin or Azithromycin EP Impurity B.[1][2][3][4][5] Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. Therefore, a sensitive and selective analytical method for the detection and quantification of this compound is essential.

This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high sensitivity and specificity. The method is designed to be readily implemented in quality control laboratories and for research purposes.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Azithromycin reference standard (purity ≥98%)

  • Azithromycin-d5 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Standard and Sample Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Azithromycin reference standards in methanol to prepare individual stock solutions.

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards at appropriate concentrations.

Internal Standard (IS) Working Solution: Prepare a working solution of Azithromycin-d5 in methanol at a concentration of 100 ng/mL.

Sample Preparation: Accurately weigh and dissolve the Azithromycin bulk drug substance or crushed tablets in the diluent to achieve a target concentration. Spike the appropriate volume of the IS working solution into all calibration standards and samples.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
Flow Rate 0.25 mL/min
Gradient 35% B to 75% B over 3 min, hold for 1 min, return to initial
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Nebulizer Gas Nitrogen
Collision Gas Argon

Table 3: MRM Transitions for Azithromycin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 733.5575.410025
This compound (confirmatory) 733.5158.110035
Azithromycin 749.5591.510029
Azithromycin-d5 (IS) 754.5596.510031

Note: The molecular weight of this compound (C38H72N2O11) is 732.99 g/mol .[1][2][3] The precursor ion [M+H]+ is therefore m/z 733.5. Product ions are proposed based on the known fragmentation of Azithromycin, which involves the loss of the desosamine and cladinose sugar moieties.

Method Validation and Performance

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Expected Quantitative Performance

ParameterExpected Value
Linearity (r²) > 0.995
LLOQ ≤ 0.1% of the standard Azithromycin concentration
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting prep_standards Prepare Calibration Standards add_is Spike Internal Standard prep_standards->add_is prep_samples Prepare Drug Samples prep_samples->add_is lc_separation Chromatographic Separation add_is->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification reporting Report Generation quantification->reporting

Caption: General workflow for the LC-MS/MS analysis of this compound.

Fragmentation Pathway

The following diagram illustrates the proposed fragmentation of the this compound precursor ion in the mass spectrometer.

fragmentation cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 733.5 fragment1 [M+H - Cladinose]⁺ m/z 575.4 precursor->fragment1 Loss of Cladinose Sugar fragment2 [Desosamine]⁺ m/z 158.1 precursor->fragment2 Formation of Desosamine Ion

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the determination of this compound in pharmaceutical samples. The detailed protocol and performance expectations will aid researchers, scientists, and drug development professionals in implementing this method for routine quality control and research applications, ensuring the safety and quality of Azithromycin products.

References

Application Notes: Isolation and Purification of Azithromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azithromycin, a widely used macrolide antibiotic, is synthesized as a mixture of related compounds. One of the primary impurities is Azithromycin B (also known as 3''-deoxyazithromycin), an isomer that is structurally similar to the active pharmaceutical ingredient (API), Azithromycin A. Regulatory bodies require the identification, quantification, and control of such impurities to ensure the safety and efficacy of the final drug product. The isolation and purification of this compound are crucial for its use as a certified reference standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify its presence in bulk drug batches.

Principle of Separation

The purification strategies for isolating this compound from the bulk drug primarily leverage the subtle differences in physicochemical properties between Azithromycin A and B. The two main approaches are:

  • Fractional Crystallization: This technique exploits the slight differences in solubility of Azithromycin A and its isomers in specific solvent/anti-solvent systems. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, Azithromycin A can be selectively crystallized out of the solution, leaving the mother liquor enriched with impurities like this compound. Multiple crystallization steps can progressively increase the purity of the target isomer in the remaining solution. Methods often involve dissolving the crude mixture in a lower alcohol (like methanol or ethanol) or acetone, followed by the stepwise addition of water as an anti-solvent to induce crystallization.[1][2][3]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most effective method for obtaining high-purity this compound suitable for use as a reference standard. The principle is based on the differential partitioning of the mixture components between a stationary phase (typically a C18 silica gel) and a mobile phase.[4] Due to differences in polarity and interaction with the stationary phase, Azithromycin A, this compound, and other impurities travel through the chromatographic column at different rates, allowing for their separation and collection as distinct fractions. Analytical HPLC methods developed for impurity profiling can be scaled up for preparative purposes.[5][6]

Experimental Protocols

Protocol 1: Purification via Stepwise Crystallization

This protocol describes a method to reduce the concentration of this compound in the bulk drug, thereby enriching it in the mother liquor for potential further isolation. This method is adapted from established industrial purification processes.[1]

Objective: To reduce the content of this compound in a bulk Azithromycin sample through crystallization.

Materials:

  • Crude Azithromycin (containing this compound as an impurity)

  • Acetone

  • Purified Water

  • Reaction vessel with temperature control and overhead stirrer

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the crude Azithromycin bulk drug in acetone. For example, 85 kg of crude Azithromycin can be dissolved in 255 L of acetone.[1]

  • Temperature Control: Heat the solution to approximately 35°C and maintain this temperature with continuous stirring to ensure complete dissolution.[1]

  • First Water Addition: Gradually add a specific volume of purified water to the solution over a period of 2 hours while maintaining the temperature at 35°C. For the scale mentioned above, an initial 60 L of water is added.[1]

  • Stirring and Maturation: Stop the water addition and continue to stir the resulting solution for 4 hours at 35°C to allow for the initial formation of crystals.[1]

  • Second Water Addition: Add another 60 L of purified water over 2 hours, followed by stirring for an additional 2 hours, all while maintaining the temperature at 35°C.[1]

  • Final Water Addition: Add a final 85 L of water over 1 hour and stir for another hour.[1]

  • Isolation: Isolate the precipitated crystals (purified Azithromycin A) by filtration. The filtrate (mother liquor) will be enriched with this compound.

  • Drying: The isolated crystals are dried to yield purified Azithromycin dihydrate.[1] The enriched mother liquor can be concentrated and subjected to further purification steps, such as preparative HPLC, to isolate pure this compound.

Protocol 2: Isolation of High-Purity this compound by Preparative HPLC

This protocol outlines a general approach for isolating this compound using preparative reverse-phase HPLC. The parameters are based on common analytical methods that can be scaled up.[5][6]

Objective: To isolate high-purity this compound from a crude mixture or crystallization mother liquor.

Materials and Equipment:

  • Crude Azithromycin or enriched mother liquor

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Hydroxide or Potassium Dihydrogen Phosphate (for buffer preparation)

  • Purified Water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., dimensions of 250 mm x 21.2 mm, 5 µm particle size)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude Azithromycin or the concentrated mother liquor from Protocol 1 in the mobile phase or a suitable solvent like acetonitrile to a high concentration. Filter the sample solution through a 0.45 µm filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phase components. A typical system might involve:

    • Mobile Phase A: A buffered aqueous solution (e.g., 10 mM KH2PO4 adjusted to pH 7.0).[6]

    • Mobile Phase B: A mixture of organic solvents, such as acetonitrile and methanol (e.g., 1:1 v/v).[6]

  • Chromatographic Conditions:

    • Set the flow rate appropriate for the preparative column size (e.g., 15-25 mL/min).

    • Equilibrate the column with the initial mobile phase composition.

    • Use a gradient elution to effectively separate this compound from Azithromycin A and other impurities. A linear gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.[6]

    • Set the UV detector to a low wavelength, typically 210-215 nm, for detection of Azithromycin and its related substances.[6][7]

    • Maintain the column temperature at an elevated level, for instance, 40-55°C, to improve peak shape and resolution.[5][7]

  • Injection and Fraction Collection:

    • Inject a large volume of the concentrated sample solution onto the preparative column.

    • Monitor the chromatogram in real-time. Collect the eluent in fractions as the peak corresponding to this compound begins to elute. The relative retention time for this compound is approximately 1.14 compared to Azithromycin A.[8]

  • Purity Analysis and Pooling:

    • Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

    • Pool the fractions that contain this compound at the desired purity level (e.g., >95%).

  • Solvent Removal: Remove the HPLC mobile phase solvents from the pooled fractions, typically using a rotary evaporator under reduced pressure, to obtain the isolated, high-purity this compound solid.

Data Presentation

Table 1: Summary of Crystallization Purification of Azithromycin

ParameterStarting MaterialSolvent SystemKey ConditionsFinal Purity (Azithromycin A)Final Impurity (this compound)YieldReference
Example 1 85 Kg AzithromycinAcetone / WaterDissolution at 35°C; Stepwise addition of water98.7%0.93%91.8%[1]
Example 2 94.5 g AzithromycinMethanol / WaterDissolution at 30°C; Addition of water96.0%1.47% (from 1.53%)94.0%[9]
Example 3 Crude AzithromycinEthanol / WaterDissolution at 40-50°C; Crystallization at 5-15°CHigh PuritySignificantly DecreasedHigh[2][3]

Table 2: Typical Analytical HPLC Parameters for Azithromycin Impurity Separation

ParameterCondition 1Condition 2
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µmPhenomenex Synergi MAX-RP, 250 x 4.6 mm, 4 µm
Mobile Phase A Anhydrous dibasic sodium phosphate buffer10 mM KH2PO4, pH 7.00
Mobile Phase B Methanol and AcetonitrileMethanol : Acetonitrile (1:1 v/v)
Elution Mode GradientLinear Gradient
Flow Rate 0.9 mL/min1.0 mL/min
Column Temperature 55 °C50 °C
Detection Wavelength 210 nm210 nm
Reference [5][6]

Visualizations

Purification_Workflow cluster_cryst Protocol 1: Crystallization cluster_hplc Protocol 2: Preparative HPLC start Crude Azithromycin Bulk Drug (Contains Azithromycin A, B, etc.) cryst_dissolve Dissolve in Acetone or Alcohol start->cryst_dissolve Purification of API hplc_prep Sample Preparation (Dissolve in Mobile Phase) start->hplc_prep Direct Isolation of Impurity cryst_add_water Stepwise Addition of Water (Anti-solvent) cryst_dissolve->cryst_add_water 30-35°C cryst_filter Filtration cryst_add_water->cryst_filter cryst_product Purified Azithromycin A (Reduced Impurities) cryst_filter->cryst_product cryst_mother_liquor Mother Liquor (Enriched in this compound) cryst_filter->cryst_mother_liquor cryst_mother_liquor->hplc_prep Starting material for isolation hplc_inject Injection onto Preparative C18 Column hplc_prep->hplc_inject hplc_separate Gradient Elution hplc_inject->hplc_separate hplc_collect Fraction Collection hplc_separate->hplc_collect Monitor at 210nm hplc_evap Solvent Evaporation hplc_collect->hplc_evap hplc_product High-Purity this compound (>95%, Reference Standard) hplc_evap->hplc_product

References

Application Note and Protocol for the Preparation of Azithromycin B Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely used macrolide antibiotic, is known to have several related substances and potential impurities that can arise during synthesis or degradation. Azithromycin B is a known related substance of Azithromycin. The availability of a well-characterized reference standard for this compound is crucial for the accurate identification, quantification, and control of this impurity in drug substance and drug product, ensuring the quality, safety, and efficacy of Azithromycin formulations.

This document provides a detailed protocol for the preparation of an this compound reference standard. The methodology involves a controlled forced degradation of Azithromycin to generate this compound, followed by its isolation and purification using preparative high-performance liquid chromatography (HPLC). The final section outlines the essential characterization techniques to confirm the identity and purity of the prepared reference standard.

Materials and Equipment

Reagents and Solvents
  • Azithromycin raw material (pharmaceutical grade)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (HPLC grade, preparative grade)

  • Methanol (HPLC grade)

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

  • Water (Milli-Q or equivalent)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Potassium bromide (KBr), FT-IR grade

Equipment
  • Analytical balance

  • pH meter

  • Heating mantle with magnetic stirrer

  • Round bottom flasks

  • Condenser

  • Rotary evaporator

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column

  • Fraction collector

  • Lyophilizer (optional)

  • High-resolution mass spectrometer (HRMS)

  • Nuclear magnetic resonance (NMR) spectrometer

  • Fourier-transform infrared (FT-IR) spectrometer

  • Vials for sample storage

Experimental Protocols

Forced Degradation of Azithromycin to Generate this compound

This protocol describes a controlled acid-catalyzed degradation to induce the formation of this compound.

  • Preparation of Acidic Solution: Prepare a 0.1 M hydrochloric acid solution by diluting concentrated HCl with Milli-Q water.

  • Degradation Reaction:

    • Accurately weigh approximately 1 gram of Azithromycin raw material and transfer it to a 100 mL round bottom flask.

    • Add 50 mL of 0.1 M HCl to the flask.

    • Heat the mixture at 60°C under constant stirring for 4-6 hours.

    • Monitor the reaction progress periodically (e.g., every hour) by taking a small aliquot, neutralizing it with 0.1 M NaOH, and analyzing it by analytical HPLC to observe the formation of this compound and the depletion of Azithromycin.

  • Neutralization: Once the desired level of degradation is achieved (a significant peak corresponding to this compound is observed), cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to a pH of approximately 7.0-8.0 by adding 0.1 M NaOH solution dropwise while stirring.

  • Extraction (Optional): The neutralized solution can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate to concentrate the degradation products. The organic layers can then be combined and evaporated to dryness under reduced pressure.

Isolation and Purification of this compound by Preparative HPLC

This protocol outlines the separation of this compound from the degradation mixture.

  • Sample Preparation: Dissolve the residue from the forced degradation step in a minimal amount of the preparative HPLC mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC Conditions:

    • Column: A suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (Ammonium formate buffer, pH adjusted to 8.0 with formic acid) and Mobile Phase B (Acetonitrile:Methanol, 50:50 v/v).

    • Gradient Program: A suggested starting point is a linear gradient from 30% to 70% Mobile Phase B over 40 minutes. The gradient should be optimized based on the separation observed on an analytical scale.

    • Flow Rate: A typical flow rate for a preparative column of this dimension would be in the range of 15-25 mL/min.

    • Detection: UV detection at 210 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound using an automated fraction collector.

  • Purity Check: Analyze the collected fractions by analytical HPLC to assess their purity. Pool the fractions with the required purity level (typically >95%).

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying: The resulting solid can be further dried under high vacuum or by lyophilization to obtain the purified this compound as a solid powder.

Characterization of the this compound Reference Standard

The identity and purity of the prepared this compound must be rigorously confirmed using various analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS):

    • Determine the accurate mass of the molecular ion ([M+H]⁺) of the purified compound.

    • Compare the obtained mass with the theoretical mass of this compound (C₃₈H₇₂N₂O₁₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The spectral data should be consistent with the proposed structure of this compound, showing characteristic shifts that differentiate it from Azithromycin.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectrum of the purified compound.

    • The spectrum should show characteristic absorption bands for the functional groups present in the this compound molecule.

  • Purity Determination by HPLC:

    • Determine the purity of the reference standard using a validated analytical HPLC method. The purity should be reported as a percentage area.

Data Presentation

Table 1: Preparative HPLC Parameters for this compound Isolation
ParameterValue
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 8.0
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient 30% to 70% B in 40 min
Flow Rate 20 mL/min
Detection UV at 210 nm
Injection Volume Dependent on concentration and column loading capacity
Table 2: Characterization Data for this compound Reference Standard
Analytical TechniqueExpected Result
HRMS ([M+H]⁺) Theoretical m/z: 749.5215. The obtained value should be within a narrow mass error range (e.g., ± 5 ppm).
¹H NMR Spectra should show characteristic proton signals corresponding to the this compound structure.
¹³C NMR Spectra should show the expected number of carbon signals with chemical shifts consistent with the structure of this compound.
FT-IR (cm⁻¹) Characteristic peaks for O-H, C-H, C=O, and C-N functional groups.
Purity (HPLC) ≥ 95%

Visualizations

experimental_workflow cluster_degradation Forced Degradation cluster_purification Isolation & Purification cluster_characterization Characterization start Azithromycin Raw Material degradation Acid Hydrolysis (0.1 M HCl, 60°C, 4-6h) start->degradation neutralization Neutralization (0.1 M NaOH) degradation->neutralization prep_hplc Preparative HPLC neutralization->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal drying Drying solvent_removal->drying hrms HRMS drying->hrms nmr NMR ('¹H, ¹³C) drying->nmr ftir FT-IR drying->ftir hplc_purity HPLC Purity drying->hplc_purity end_node This compound Reference Standard hplc_purity->end_node

Caption: Workflow for the preparation of this compound reference standard.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Output cluster_quality_control Quality Control azithromycin Azithromycin degradation Forced Degradation azithromycin->degradation reagents Reagents & Solvents reagents->degradation purification Purification degradation->purification azithromycin_b This compound Reference Standard purification->azithromycin_b characterization Characterization (HRMS, NMR, FT-IR, HPLC) azithromycin_b->characterization

Caption: Logical relationship of the reference standard preparation process.

Forced Degradation of Azithromycin: Application Note and Protocols for Impurity Generation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation, or stress testing, is a critical component of drug development and regulatory submissions. It provides insights into the intrinsic stability of a drug substance, helps to elucidate degradation pathways, and is essential for developing and validating stability-indicating analytical methods. This application note details the protocols for conducting forced degradation studies on Azithromycin, a widely used macrolide antibiotic. The described methodologies are designed to generate potential degradation products under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Acidic Degradation

Objective: To induce degradation of Azithromycin using acidic conditions.

Protocol:

  • Sample Preparation: Accurately weigh 18 mg of Azithromycin and dissolve it in 3 mL of 0.025 M Hydrochloric acid (HCl).[1]

  • Stress Condition: Incubate the solution at temperatures of 30°C, 50°C, and 70°C.

  • Sampling: Withdraw aliquots of 500 µL at specific time intervals.

  • Neutralization and Dilution: After cooling, neutralize the samples and dilute them with methanol in a 1:1 ratio before analysis.

Alternative Acid Condition: Sulfuric acid can also be used for acidic degradation studies.[2][3][4] The reaction with 27 N sulfuric acid can lead to the hydrolytic cleavage of the glycosidic linkage.[2]

Alkaline Degradation

Objective: To investigate the degradation of Azithromycin under basic conditions.

Protocol:

  • Sample Preparation: Dissolve 18 mg of Azithromycin in 1.5 mL of methanol and add 1.5 mL of 0.05 M Sodium Hydroxide (NaOH).[1]

  • Stress Condition: Heat the solution in an oven at 60°C, 70°C, and 90°C.[1]

  • Sampling: Collect 500 µL samples at predetermined time points.

  • Dilution: After cooling, dilute the samples with methanol (1:1 ratio) for subsequent analysis.

Oxidative Degradation

Objective: To assess the oxidative stability of Azithromycin.

Protocol:

  • Sample Preparation: Prepare a solution of Azithromycin.

  • Stress Condition: Add 3% Hydrogen Peroxide (H₂O₂) to the Azithromycin solution.[5]

  • Incubation: Keep the mixture at room temperature for up to 2 hours.[5]

  • Sample Processing: Withdraw samples at appropriate intervals and prepare for analysis.

Thermal Degradation

Objective: To evaluate the effect of heat on the stability of Azithromycin.

Protocol:

  • Sample Preparation: Place Azithromycin powder or a solution of the drug in a suitable container.

  • Stress Condition: Expose the sample to a temperature of 105°C in a dry oven for 24–72 hours.[5] An alternative condition involves heating at a maximum of 55°C for 2 months.[6][7]

  • Sample Analysis: After the specified time, dissolve the solid sample in a suitable solvent or directly analyze the solution.

Data Presentation

The following tables summarize the quantitative data from forced degradation studies of Azithromycin.

Table 1: Summary of Stress Conditions and Degradation

Stress ConditionReagent/ParameterTemperatureDuration% DegradationMajor Degradation ProductsReference
Acidic Hydrolysis 0.025 M HCl30°C, 50°C, 70°CTime-dependentNot SpecifiedImpurity J (3'-decladinosyl azithromycin)
27 N H₂SO₄40°C60 minutes>93%Erythronolide aglycone moiety[2]
Alkaline Hydrolysis 0.05 M NaOH60°C, 70°C, 90°CTime-dependentNot SpecifiedNot Specified[1]
Oxidative Degradation 3% H₂O₂Room TemperatureUp to 2 hours5-20% (Target)Not Specified[5]
Thermal Degradation Dry Heat105°C24-72 hoursNot SpecifiedNot Specified[5]
Dry Heat55°C2 monthsNot SpecifiedProducts with RRT 0.22, 0.26, 0.80[6][7]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Azithromycin API dissolve Dissolve in appropriate solvent start->dissolve acid Acid Hydrolysis (HCl or H2SO4, Heat) dissolve->acid Apply Stress base Alkaline Hydrolysis (NaOH, Heat) dissolve->base oxidation Oxidation (H2O2, RT) dissolve->oxidation thermal Thermal Degradation (Dry Heat) dissolve->thermal neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize hplc HPLC Analysis thermal->hplc neutralize->hplc tlc TLC-Densitometry neutralize->tlc ms Mass Spectrometry (for identification) hplc->ms end End: Impurity Profile tlc->end ms->end

Caption: Experimental workflow for forced degradation of Azithromycin.

Azithromycin Degradation Pathways

G cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation AZ Azithromycin ImpurityJ Impurity J (3'-decladinosyl azithromycin) AZ->ImpurityJ HCl Aglycone Erythronolide Aglycone AZ->Aglycone H2SO4 Lactone_cleavage Lactone Ring Cleavage Products AZ->Lactone_cleavage NaOH Oxidized_products Oxidized Degradants AZ->Oxidized_products H2O2 Thermal_products Thermally Induced Impurities AZ->Thermal_products Heat

Caption: Simplified degradation pathways of Azithromycin under stress.

References

Application Note: High-Performance Chromatographic Separation of Azithromycin and Impurity Azithromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chromatographic separation of the macrolide antibiotic Azithromycin from its closely related impurity, Azithromycin B. A comprehensive protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided, including system suitability parameters, mobile phase preparation, and sample handling. Quantitative data from various studies are summarized to facilitate method evaluation and implementation. This document is intended to guide researchers and quality control analysts in developing and validating reliable analytical methods for the purity assessment of Azithromycin.

Introduction

Azithromycin is a widely prescribed azalide antibiotic, effective against a broad spectrum of bacterial pathogens.[1] During its synthesis and storage, several related substances and degradation products can emerge, one of the most significant being this compound (Azaerythromycin A). Regulatory bodies require stringent control and monitoring of such impurities to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering the necessary selectivity and sensitivity.[1][2][3][4] This note presents a detailed protocol for the successful separation of Azithromycin and this compound.

Chromatographic Method and Data

The separation of Azithromycin and its impurities is typically achieved using reverse-phase chromatography. A C18 stationary phase is commonly employed, though other phases like polymeric C18 are also utilized.[2][5] Due to the basic nature of Azithromycin, mobile phases are often buffered at a high pH (pH 8-11) to ensure symmetrical peak shapes and prevent tailing.[4][5] Detection is most commonly performed using UV spectrophotometry at a low wavelength, typically around 210-215 nm, as Azithromycin lacks a strong chromophore.[2][6][7]

Data Summary

The following table summarizes typical chromatographic parameters and performance data for the separation of Azithromycin and this compound (Azaerythromycin A) based on established methods.

ParameterMethod 1Method 2Method 3
Chromatographic Mode RP-HPLCRP-HPLCRP-HPLC
Stationary Phase Polymeric RP-C18 (USP L67)C18, 5 µm, 250 x 4.6 mmXTerra® RP, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile: 6.7 g/L KH2PO4 (pH 11.0 with KOH) (52:48 v/v)[5]Methanol: 0.0335M Phosphate Buffer (pH 7.5) (80:20 v/v)[3]Acetonitrile: 0.1M KH2PO4 (pH 6.5): 0.1M TBAH: Water (25:15:1:59 v/v/v/v)[4]
Flow Rate 1.0 mL/min[5]1.2 mL/min[3]1.0 mL/min[4]
Column Temperature 40 °C[5]Ambient43 °C[4]
Detection Wavelength 215 nm[5]210 nm[3]215 nm[4]
Injection Volume 15 µL[5]Not SpecifiedNot Specified
Retention Time (Azithromycin) ~8-10 min (estimated)8.35 min[3]~9 min (estimated)
Retention Time (this compound / Azaerythromycin A) Relative Retention ~0.68[5]Not SpecifiedNot Specified
Resolution (Azithromycin / Azaerythromycin A) > 2.5[5]Not SpecifiedBaseline resolved from other degradation products[4]
Tailing Factor (Azithromycin) 0.9 - 1.5[5]Not SpecifiedNot Specified
Linearity (r²) Not Specified0.997[3]0.997[4]

TBAH: Tetrabutyl ammonium hydroxide

Experimental Protocol

This protocol is a representative RP-HPLC method for the separation and quantification of Azithromycin and the impurity this compound (Azaerythromycin A).

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.45 µm).

  • HPLC grade Acetonitrile.

  • HPLC grade Methanol.

  • Potassium dihydrogen phosphate (KH2PO4).

  • Potassium hydroxide (KOH).

  • Deionized water (resistivity ≥ 18 MΩ·cm).

  • Azithromycin Reference Standard (RS).

  • This compound (Azaerythromycin A) Reference Standard.

Chromatographic Conditions
  • Column: Polymeric Reverse-Phase C18, 5 µm, 4.6 x 150 mm (e.g., Shodex™ Asahipak ODP-50 4D, USP L67).[5]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 6.7 g/L KH2PO4 in water (52:48 v/v). Adjust the pH of the aqueous portion to 11.0 ± 0.1 with a KOH solution before mixing with acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Detector Wavelength: 215 nm.[5]

  • Injection Volume: 15 µL.[5]

Preparation of Solutions

a) Mobile Phase Preparation:

  • Weigh 6.7 g of KH2PO4 and dissolve in 1000 mL of deionized water.

  • Adjust the pH of this aqueous solution to 11.0 ± 0.1 using a potassium hydroxide solution.

  • Mix this buffer with Acetonitrile in a 48:52 (v/v) ratio.

  • Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or another suitable method.

b) Standard Solution Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of Azithromycin RS and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 0.5 mg/mL).

c) System Suitability Test (SST) Solution:

  • Prepare a solution containing approximately 1 mg/mL of Azithromycin and 1 mg/mL of Azaerythromycin A in the mobile phase.[5] This solution is used to verify the resolution between the two components.

d) Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of Azithromycin and transfer it to a suitable volumetric flask.

  • Add a volume of mobile phase equivalent to about 70% of the flask's volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, inject the SST and standard solutions to verify the performance of the chromatographic system. The following criteria should be met:

  • Resolution: The resolution between the Azaerythromycin A and Azithromycin peaks must be not less than 2.5.[5]

  • Tailing Factor: The tailing factor for the Azithromycin peak should be between 0.9 and 1.5.[5]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Analysis Procedure
  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Identify the peaks for Azithromycin and this compound based on the retention times obtained from the standard injections.

  • Calculate the amount of Azithromycin and the percentage of this compound in the sample.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the chromatographic analysis of Azithromycin.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage p1 Mobile Phase Preparation (Buffer + Organic Solvent) a1 HPLC System Setup (Column, Flow Rate, Temp, Wavelength) p1->a1 p2 Standard Solution Preparation (Azithromycin & this compound RS) a2 System Suitability Test (Inject SST Solution) p2->a2 p3 Sample Preparation (e.g., Tablet Crushing, Dissolution) a3 Inject Standard & Sample Solutions p3->a3 a1->a2 Equilibrate System a2->a3 Check Criteria (Resolution, Tailing) a4 Chromatographic Separation a3->a4 d1 Data Acquisition (Chromatogram Recording) a4->d1 d2 Peak Integration & Identification d1->d2 d3 Quantification & Purity Calculation d2->d3 d4 Reporting d3->d4

Chromatographic Analysis Workflow

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of Azithromycin and its critical impurity, this compound. Adherence to the detailed protocol and system suitability criteria is essential for achieving accurate and reproducible results, ensuring the quality and compliance of Azithromycin drug products. The versatility of HPLC allows for adaptation of this method to various sample matrices and analytical requirements within the pharmaceutical industry.

References

Application Note: Quality Control of Azithromycin Using Azithromycin B as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. Ensuring the quality and purity of pharmaceutical formulations containing Azithromycin is critical for its safety and efficacy. Pharmaceutical quality control involves a series of tests to verify that a drug product meets its predetermined specifications. One crucial aspect of this process is the identification and quantification of impurities. Azithromycin B, also known as 3-Deoxyazithromycin, is a known process impurity of Azithromycin.[1][2] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for this and other related substances.[3][4] Therefore, accurate and reliable analytical methods are essential for monitoring the levels of this compound in both the active pharmaceutical ingredient (API) and finished drug products.

This application note provides a detailed protocol for the quality control of Azithromycin, with a specific focus on the quantification of the this compound impurity using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established pharmacopeial methods and published research.[5][6]

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of Azithromycin and its impurities.

Table 1: HPLC Method Parameters for Azithromycin Impurity Analysis

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (USP-like)
Column C18, 5 µm, 250 mm x 4.6 mmC18, 5µm, 4.6 x 250 mmL1 packing, 5-µm, 4.6-mm × 25-cm
Mobile Phase 0.0335M Phosphate Buffer (pH 7.5) : Methanol (20:80)A: 10 mM KH2PO4 (pH 7.0) B: Methanol:Acetonitrile (1:1)Acetonitrile and Buffer (65:35)
Flow Rate 1.2 mL/minN/A1.5 mL/min
Detector UV at 210 nmUV at 210 nmUV at 210 nm
Injection Volume N/AN/A50 µL
Column Temp. Ambient50 °C50°C
Reference Der Pharma Chemica[6]CEU Repositorio Institucional[7]USP 36[8]

Table 2: System Suitability Test Acceptance Criteria

ParameterAcceptance CriteriaReference
Resolution ≥ 2.0 between Azithromycin and nearest impurityDevelopment and Validation of RP- UHPLC Method
Tailing Factor 0.8 - 1.5 for Azithromycin peakWaters[9]
Theoretical Plates ≥ 2000RSC Publishing[10]
RSD of replicate injections ≤ 1.0% for retention timeRSC Publishing[10]

Experimental Protocols

This section details the methodologies for the quality control analysis of Azithromycin, focusing on the quantification of this compound.

Preparation of Solutions

a. Mobile Phase Preparation (Method 3 - USP-like):

  • Prepare a buffer solution by dissolving 4.6 g of monobasic potassium phosphate anhydrous in 900 mL of water.

  • Adjust the pH to 7.5 with 1 N sodium hydroxide.

  • Dilute with water to a final volume of 1 L.[11]

  • The mobile phase consists of a mixture of acetonitrile and the prepared buffer in a 65:35 ratio.[11]

  • Filter and degas the mobile phase before use.

b. Standard Solution Preparation:

  • Azithromycin Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of USP Azithromycin Reference Standard (RS) in the mobile phase.[11] Sonicate and shake as needed to ensure complete dissolution.[11]

  • This compound Standard Solution: Prepare a stock solution of this compound Reference Standard in the mobile phase at a known concentration.

  • System Suitability Solution: Prepare a solution containing both Azithromycin RS and this compound RS at concentrations suitable for verifying system performance, including resolution.

c. Sample Solution Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 Azithromycin tablets.[11]

  • Transfer a portion of the powder, equivalent to a nominal amount of Azithromycin, into a suitable volumetric flask.[11]

  • Add a volume of mobile phase, sonicate, and shake to dissolve the Azithromycin.[11]

  • Dilute to volume with the mobile phase to achieve a nominal concentration of 1 mg/mL of Azithromycin.[11]

  • Filter the solution through a 0.45-µm filter before injection.

Chromatographic Analysis
  • Set up the HPLC system according to the parameters outlined in Table 1 (Method 3).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform system suitability tests by injecting the System Suitability Solution. Verify that the acceptance criteria in Table 2 are met.

  • Inject the Azithromycin Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and identify the peaks for Azithromycin and this compound based on their retention times.

Data Analysis and Calculations
  • Calculate the amount of this compound in the sample by comparing the peak area of this compound in the sample chromatogram with the peak area of the this compound Standard Solution.

  • The European Pharmacopoeia specifies a limit for impurity B (this compound) of not more than 2.0 percent.[3]

Mandatory Visualizations

G cluster_0 Pharmaceutical Quality Control Workflow for Azithromycin sample_receipt Sample Receipt and Documentation visual_inspection Visual Inspection of Tablets sample_receipt->visual_inspection physical_tests Physical Tests (Weight, Hardness, Friability) visual_inspection->physical_tests sample_prep Sample Preparation for Assay and Impurity Analysis physical_tests->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_review Data Review and Analysis hplc_analysis->data_review report Final Report Generation data_review->report

Caption: General workflow for the quality control of Azithromycin tablets.

G start Start Analysis system_suitability Perform System Suitability Test start->system_suitability check_criteria Criteria Met? system_suitability->check_criteria proceed Proceed with Sample Analysis check_criteria->proceed Yes troubleshoot Troubleshoot HPLC System check_criteria->troubleshoot No end End proceed->end troubleshoot->system_suitability

Caption: Logical workflow for system suitability testing before sample analysis.

References

Application Note: Protocol for Impurity Profiling of Azithromycin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1] The manufacturing process of Azithromycin and its subsequent formulation into dosage forms can lead to the formation of various impurities.[2] These impurities can arise from the synthesis process, degradation of the drug substance, or interaction with excipients.[3][4] Monitoring and controlling these impurities are critical to ensure the safety, efficacy, and quality of the final drug product. This application note provides a detailed protocol for the impurity profiling of Azithromycin formulations using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and accessible method in most analytical laboratories.[5]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical formulations.

Experimental Protocols

A robust and validated analytical method is crucial for the accurate determination of impurities in Azithromycin.[5] The following protocol is based on established methods and pharmacopeial guidelines.[4][6][7]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) System: Equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][4]

  • Chemicals and Reagents:

    • Azithromycin Reference Standard (RS)

    • Known Azithromycin impurity reference standards (e.g., Impurity A, B, C, etc.)[8][9]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Anhydrous dibasic sodium phosphate[4]

    • Phosphoric acid

    • Purified water (e.g., Milli-Q or equivalent)

2. Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterCondition
Mobile Phase A Buffer solution (e.g., 1.8 g/L anhydrous dibasic sodium phosphate in water, pH adjusted to 8.9 with phosphoric acid)[4][10]
Mobile Phase B Acetonitrile:Methanol (75:25 v/v)[4][10]
Gradient Elution A gradient elution is typically employed to achieve optimal separation of all impurities. A representative gradient is provided in the table below.
Flow Rate 0.9 - 1.2 mL/min[4][11]
Column Temperature 50 - 60 °C[12][10]
Detection Wavelength 210 nm[11]
Injection Volume 20 µL

Representative Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
05050
254555
304060
802575
815050
935050

3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is often suitable.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Azithromycin RS in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).[6]

  • Impurity Stock Solution: Prepare a stock solution containing known Azithromycin impurities at a suitable concentration in the diluent.

  • Spiked Sample Solution (for method development and validation): Prepare a sample solution and spike it with known amounts of impurity stock solution.

  • Sample Preparation:

    • Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder, equivalent to a specific amount of Azithromycin (e.g., 100 mg), into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume.[13] Filter the solution through a 0.45 µm syringe filter before injection.[14]

    • Oral Suspension: Reconstitute the suspension according to the product instructions. Accurately transfer a volume of the suspension equivalent to a specific amount of Azithromycin into a volumetric flask. Add diluent, sonicate to ensure complete dissolution, and dilute to the final volume.[13] Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Analysis of Impurities

The identification of impurities is based on their relative retention times (RRT) with respect to the main Azithromycin peak. Quantification is typically performed using an external standard method, and the results are expressed as a percentage of the labeled amount of Azithromycin.

Table 1: Representative Quantitative Data for Azithromycin Impurities

Impurity NameRelative Retention Time (RRT)Acceptance Criteria (% w/w)
Impurity A (6-Demethylazithromycin)~0.85≤ 0.5
Impurity B (3-Deoxyazithromycin)~0.92≤ 0.3
Impurity C (3''-O-demethylazithromycin)~1.15≤ 0.3
Impurity E (3′-(N,N-Didemethyl)azithromycin)~1.25≤ 0.3
Impurity F~1.35≤ 0.3
Any other individual unknown impurity-≤ 0.10
Total Impurities-≤ 1.5

Note: The RRT values and acceptance criteria are indicative and should be established based on the specific method validation and relevant pharmacopeial monographs or regulatory guidelines.[6][7]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Azithromycin Impurity Profiling

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Receive Azithromycin Formulation Tablet_Prep Tablet Trituration and Dissolution Sample->Tablet_Prep Suspension_Prep Suspension Reconstitution and Dilution Sample->Suspension_Prep Standard Prepare Azithromycin RS and Impurity Standards Filtration Filter all solutions (0.45 µm) Standard->Filtration Tablet_Prep->Filtration Suspension_Prep->Filtration HPLC_Setup Equilibrate HPLC System Filtration->HPLC_Setup Injection Inject Samples and Standards HPLC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Peak_Integration Integrate Chromatographic Peaks Detection->Peak_Integration Impurity_ID Identify Impurities by RRT Peak_Integration->Impurity_ID Quantification Quantify Impurities Impurity_ID->Quantification Reporting Generate Final Report Quantification->Reporting

Caption: Workflow for the impurity profiling of Azithromycin formulations.

Diagram 2: Logical Relationships of Azithromycin Impurities

G cluster_sources Sources of Impurities cluster_process Process-Related cluster_degradation Degradation Pathways Azithromycin_Impurities Azithromycin Impurities Process_Related Process-Related Impurities Azithromycin_Impurities->Process_Related Degradation Degradation Products Azithromycin_Impurities->Degradation Starting_Materials Starting Materials Process_Related->Starting_Materials Intermediates Intermediates Process_Related->Intermediates By_Products By-Products Process_Related->By_Products Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation

Caption: Classification of Azithromycin impurities based on their origin.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the impurity profiling of Azithromycin formulations. Adherence to this protocol, along with proper method validation, will ensure the generation of accurate and reliable data, which is essential for maintaining the quality and safety of Azithromycin drug products. It is important to consult the relevant pharmacopeias and regulatory guidelines for the most current requirements.[2][5]

References

Application of Azithromycin in Antibacterial Activity Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a macrolide antibiotic, is a crucial tool in combating a wide range of bacterial infections.[1][2] Its efficacy stems from its ability to inhibit bacterial protein synthesis, thereby impeding bacterial growth and replication.[1][2] This document provides detailed application notes and standardized protocols for evaluating the antibacterial activity of Azithromycin, with a focus on its use in various in vitro assays. These methodologies are essential for research and development in microbiology, infectious diseases, and the discovery of new antimicrobial agents.

Azithromycin's mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria.[1][2] This interaction obstructs the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain.[2] Beyond its direct antibacterial effects, Azithromycin has also demonstrated efficacy in inhibiting biofilm formation and disrupting established biofilms, often at sub-minimal inhibitory concentrations (sub-MICs).[3] This anti-biofilm activity is attributed to mechanisms that may include interference with quorum sensing pathways and the production of extracellular polymeric substances (EPS).[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Azithromycin exerts its bacteriostatic, and in some cases bactericidal, effects by targeting the bacterial ribosome. The process is a multi-step inhibition of protein synthesis.

cluster_bacterium Bacterial Cell AZM Azithromycin Ribosome 50S Ribosomal Subunit AZM->Ribosome Binds to Inhibition Inhibition of Protein Synthesis AZM->Inhibition Leads to Protein Protein Synthesis (Elongation) mRNA mRNA mRNA->Protein tRNA tRNA tRNA->Protein Protein->Inhibition Growth_Inhibition Inhibition of Bacterial Growth and Replication Inhibition->Growth_Inhibition

Caption: Mechanism of action of Azithromycin.

Key Experimental Protocols

Several standardized assays are employed to quantify the antibacterial effects of Azithromycin. These include determining the minimum inhibitory concentration (MIC), assessing the rate of bacterial killing through time-kill assays, and evaluating the antibiotic's impact on bacterial biofilms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is a standard procedure for determining the MIC of Azithromycin.[6]

Protocol: Broth Microdilution MIC Assay

  • Prepare Azithromycin Stock Solution: Dissolve Azithromycin in a suitable solvent to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and incubate overnight at 37°C.[7] Dilute the overnight culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in the final test wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Azithromycin stock solution in the appropriate broth to achieve a range of concentrations.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted Azithromycin.

  • Controls: Include a positive control (bacterial inoculum without antibiotic) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of Azithromycin in which no visible bacterial growth (turbidity) is observed.[4]

cluster_workflow MIC Assay Workflow Start Start Prep_AZM Prepare Azithromycin Stock Solution Start->Prep_AZM Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_AZM->Serial_Dilution Inoculation Inoculate Wells Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 16-20h) Inoculation->Incubation Read_Results Read Results (Visual Inspection) Incubation->Read_Results End Determine MIC Read_Results->End cluster_assays Progression of Antibacterial Activity Assessment MIC MIC Assay (Static Effect) TimeKill Time-Kill Assay (Dynamic Effect) MIC->TimeKill Provides basis for concentration selection AntiBiofilm Anti-Biofilm Assays (Complex Structures) MIC->AntiBiofilm Sub-MIC concentrations are often tested Interpretation Comprehensive Antibacterial Profile TimeKill->Interpretation Informs on bactericidal vs. bacteriostatic activity AntiBiofilm->Interpretation Evaluates efficacy against chronic infection models

References

Troubleshooting & Optimization

How to resolve co-eluting peaks in Azithromycin HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the HPLC analysis of Azithromycin.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a common challenge in HPLC that can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to troubleshoot and resolve these issues in the context of Azithromycin analysis.

Initial System Assessment

Before modifying the analytical method, it is crucial to ensure your HPLC system is performing optimally.

  • Q1: My chromatogram shows broad or tailing peaks for Azithromycin. What should I check first?

    A1: Peak broadening and tailing can contribute to the appearance of co-elution. Before adjusting the mobile phase or column, verify the following:

    • Column Health: The column may be contaminated or have a void. Attempt to flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1]

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

    • Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.[1]

    • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[1] Strong interactions between basic drugs like Azithromycin and the polar ends of HPLC column packing materials can cause peak asymmetry and low separation efficiencies.[2]

Method Optimization

If the system is functioning correctly, the next step is to optimize the chromatographic method.

  • Q2: How can I improve the separation of Azithromycin from a closely eluting impurity using a C18 column?

    A2: For a standard C18 column, you can manipulate the mobile phase composition and other chromatographic parameters. A C18 stationary phase has been shown to provide better resolution and separation of Azithromycin and its related compounds compared to a C8 phase.[2]

    • Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[1][3]

      • pH Adjustment: Since Azithromycin and some of its impurities have ionizable groups, adjusting the pH of the aqueous mobile phase with a buffer can alter their retention times. An increase in buffer pH can improve selectivity and increase retention times.[3] However, at a pH of 7.0, co-elution of Azithromycin and Erythromycin A imino ether (EAIE) has been observed, while at a pH of 6.0, there was poor resolution between Azithromycin and N-demethylazithromycin (NDMAZT).[3] For reproducible results, the mobile phase pH should be at least ± 2 pH units from the pKa of the analyte.[4]

      • Ion-Pair Reagents: The addition of an ion-pairing reagent like tetrabutylammonium hydroxide to the mobile phase can improve the resolution of critical peak pairs.[3]

    • Column Temperature: Adjusting the column temperature can influence the selectivity of the separation. The relative retention times of Azithromycin impurities can change at different column temperatures.[5]

    • Gradient Elution: If using a gradient, modifying the slope can improve resolution. A shallower gradient can often enhance the separation of closely eluting peaks.[1]

  • Q3: I suspect a degradation product is co-eluting with my Azithromycin peak. How can I confirm this?

    A3: Performing forced degradation studies can help identify potential degradation products and assess the stability-indicating nature of your method. Azithromycin is known to degrade under acidic, basic, and oxidative stress conditions.[6][7][8]

    • Acid Hydrolysis: Azithromycin degrades rapidly in acidic conditions.[3]

    • Base Hydrolysis: The drug is also unstable under basic conditions.[8]

    • Oxidation: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[3][8]

    By analyzing samples subjected to these stress conditions, you can determine the retention times of the degradation products and check for co-elution with the main Azithromycin peak.

Frequently Asked Questions (FAQs)

  • Q4: What are the common related substances and impurities of Azithromycin that I should be aware of?

    A4: Common related substances include synthetic intermediates and degradation products. These can include azathromycin, erythromycin A oxime, erythromycin A imino ether, N-demethylazithromycin, and decladinosylazithromycin.[3]

  • Q5: Are there any validated HPLC methods I can use as a starting point?

    A5: Yes, several validated stability-indicating HPLC methods for Azithromycin have been published. These methods often utilize a C18 column with UV detection at or around 210-215 nm.[2][3][9][10] The mobile phases typically consist of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol.[2][4]

  • Q6: My chromatogram shows a "ghost peak" that is interfering with my analysis. What could be the cause?

    A6: Ghost peaks can arise from impurities in the mobile phase, sample carryover from a previous injection, or contamination within the HPLC system. To troubleshoot, run a blank gradient (injecting only the mobile phase) to see if the peak is still present. If so, systematically clean or replace components of your HPLC system.[1]

Data Presentation

Table 1: Comparison of Validated HPLC Methods for Azithromycin Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase C18XTerra® RP18 (250 mm × 4.6 mm, 5 µm)Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer–methanol (20:80)Acetonitrile–0.1 M KH2PO4 pH 6.5–0.1 M tetrabutyl ammonium hydroxide pH 6.5–water (25:15:1:59 v/v/v/v)Ammonium acetate solution (30 mmol/L, pH 6.8) and acetonitrile (18:82, v/v)
Elution Mode IsocraticIsocraticIsocratic
Flow Rate Not specified1.0 mL/min0.7 mL/min
Detection UV at 210 nmUV at 215 nmUV at 210 nm
Column Temp. Not specified43 °C60 °C
Reference [2][9][10][3][4]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Azithromycin

This protocol is based on a validated method for the analysis of Azithromycin and its degradation products.[3]

1. Chromatographic Conditions:

  • Column: XTerra® RP18 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile, 0.1 M potassium dihydrogen phosphate (KH2PO4) buffer (pH 6.5), 0.1 M tetrabutylammonium hydroxide (pH 6.5), and water in a ratio of 25:15:1:59 (v/v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 43 °C

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Buffer Preparation (0.1 M KH2PO4, pH 6.5): Dissolve an appropriate amount of KH2PO4 in water and adjust the pH to 6.5 with a suitable base (e.g., potassium hydroxide).

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve Azithromycin reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the Azithromycin formulation (e.g., tablets, suspension) in the diluent to achieve a similar concentration to the standard solution. Sonicate and filter the sample solution before injection.

3. System Suitability:

  • Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area and retention time.

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Identify the Azithromycin peak based on its retention time compared to the standard.

  • Quantify the amount of Azithromycin in the sample by comparing the peak area with that of the standard.

Visualizations

Troubleshooting_Workflow cluster_Initial_Assessment Initial Assessment cluster_Method_Optimization Method Optimization cluster_Verification Verification A Observe Co-eluting or Asymmetric Peaks B Check System Suitability: - Column Health - Extra-Column Volume - Flow Rate - Injection Solvent A->B Start Here C Modify Mobile Phase B->C If System is OK I Perform Forced Degradation Studies B->I If Degradation is Suspected D Adjust Organic Modifier Ratio (Acetonitrile vs. Methanol) C->D E Optimize pH of Aqueous Phase C->E F Consider Ion-Pair Reagent C->F G Adjust Column Temperature K Confirm Peak Purity and Achieve Baseline Resolution C->K H Modify Gradient Slope (if applicable) G->K H->K J Analyze Stressed Samples to Identify Degradation Products I->J J->K

Caption: Troubleshooting workflow for resolving co-eluting peaks.

HPLC_Parameter_Relationships cluster_Parameters Adjustable HPLC Parameters cluster_Effects Chromatographic Effects cluster_Outcome Desired Outcome A Mobile Phase Composition E Selectivity (α) A->E Strongly Influences F Retention Factor (k') A->F Strongly Influences B Column Chemistry B->E Strongly Influences B->F Strongly Influences C Temperature C->E C->F D Flow Rate G Efficiency (N) D->G H Improved Peak Resolution (Rs) E->H F->H G->H

Caption: Logical relationships between HPLC parameters and peak resolution.

References

Technical Support Center: Optimizing Azithromycin B Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mobile phase for Azithromycin B separation. This resource provides troubleshooting guidance and answers to frequently asked questions encountered during the HPLC analysis of Azithromycin and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound separation?

A1: The most commonly used stationary phase for the separation of Azithromycin and its related compounds is a C18 reversed-phase column.[1][2] While C8 columns can also be used, C18 columns generally offer better resolution and separation of impurities from the main Azithromycin peak.[1]

Q2: What are typical mobile phase compositions for Azithromycin analysis?

A2: Typical mobile phases are hydro-organic mixtures, often consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[1][3][4] The ratio of the organic modifier to the buffer is a critical parameter to optimize for achieving good separation.

Q3: Why is the pH of the mobile phase important for Azithromycin separation?

A3: The pH of the mobile phase is crucial because Azithromycin is a basic compound.[1] Adjusting the pH can significantly impact peak shape and retention time. A slightly alkaline pH, such as 7.5 or 8.0, is often used to ensure good peak symmetry and avoid issues with silica-based columns.[1][2]

Q4: I am observing significant peak tailing for my Azithromycin peak. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing basic compounds like Azithromycin due to strong interactions with the stationary phase.[1][5] To mitigate this, consider the following:

  • Use a high-purity, end-capped C18 column: These columns have fewer free silanol groups, reducing secondary interactions.

  • Optimize the mobile phase pH: Increasing the pH can suppress the ionization of silanol groups.

  • Add a competing base to the mobile phase: An additive like tetrabutyl ammonium hydroxide can help to mask the active sites on the stationary phase.[3]

  • Consider a mixed-mode column: Columns like Primesep 200 can offer better peak shape for basic compounds.[5]

Q5: What is the recommended UV detection wavelength for Azithromycin?

A5: Azithromycin has a low UV absorbance. The recommended wavelength for detection is typically in the low UV range, around 210 nm or 215 nm, to achieve adequate sensitivity.[1][2][3][4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution Between Azithromycin and Impurities - Inappropriate mobile phase composition.- Incorrect column chemistry.- Suboptimal pH.- Adjust the ratio of organic modifier (methanol/acetonitrile) to the aqueous buffer.[1]- Try a different C18 column from another manufacturer or consider a C8 column.[1]- Systematically vary the mobile phase pH to improve selectivity.[2][3]
Inconsistent Retention Times - Fluctuations in column temperature.- Inadequate system equilibration.- Mobile phase composition changing over time.- Use a column oven to maintain a constant temperature.[1][3]- Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[1]
Low Signal-to-Noise Ratio (Poor Sensitivity) - Detection wavelength is not optimal.- Low concentration of the analyte.- Ensure the UV detector is set to a low wavelength, such as 210 nm or 215 nm.[1][3]- Increase the injection volume or the concentration of the sample if possible.[2]
Baseline Drift or Noise - Contaminated mobile phase or column.- Air bubbles in the detector.- Use high-purity solvents and freshly prepared mobile phase.- Flush the column with a strong solvent to remove contaminants.- Degas the mobile phase thoroughly.

Data Presentation: Mobile Phase Optimization Parameters

The following table summarizes various mobile phase compositions and chromatographic conditions that have been successfully used for the separation of Azithromycin and its related compounds.

Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase C18, 5 µm, 250 x 4.6 mm[1]XTerra® RP18, 5 µm, 250 x 4.6 mm[3]C8, 5 µm[4]Primesep 200, 5 µm, 100 x 2.1 mm[5]
Mobile Phase A 0.03 M Phosphate Buffer0.1 M KH2PO4, 0.1 M Tetrabutyl ammonium hydroxide, Water0.0335 M Phosphate Buffer50 mM Ammonium Formate Buffer
Mobile Phase B MethanolAcetonitrileMethanolAcetonitrile
Composition 20:80 (A:B)[1]15:25:1:59 (KH2PO4:ACN:TBAH:Water)[3]20:80 (A:B)[4]25:75 (A:B)[5]
pH 7.5[1][4]6.5[3]7.5[4]3.0[5]
Flow Rate 2.0 mL/min[1]1.0 mL/min[3]1.2 mL/min[4]0.2 mL/min[5]
Temperature 50°C[1]43°C[3]Not SpecifiedNot Specified
Detection 210 nm[1]215 nm[3]210 nm[4]ELSD[5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is based on a widely cited method for the analysis of Azithromycin and its related compounds.[1]

  • Preparation of Mobile Phase:

    • Prepare a 0.03 M potassium dihydrogen phosphate buffer.

    • Adjust the pH of the buffer to 7.5 using a 10% sodium hydroxide solution.

    • Mix the phosphate buffer and methanol in a 20:80 (v/v) ratio.

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 25 cm length, 4.6 mm inner diameter.

    • Mobile Phase: 20% 0.03 M Phosphate Buffer (pH 7.5), 80% Methanol.

    • Flow Rate: 2.0 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of Azithromycin standard in the mobile phase at a concentration of 10 mg/mL.

    • Dilute the stock solution with the mobile phase to obtain a working standard solution of 1.0 mg/mL.

Protocol 2: RP-HPLC with Ion-Pairing Reagent

This protocol utilizes an ion-pairing reagent to improve peak shape and resolution.[3]

  • Preparation of Mobile Phase:

    • Prepare a 0.1 M potassium dihydrogen phosphate (KH2PO4) solution and adjust the pH to 6.5.

    • Prepare a 0.1 M tetrabutyl ammonium hydroxide solution and adjust the pH to 6.5.

    • Mix acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water in a ratio of 25:15:1:59 (v/v/v/v).

  • Chromatographic Conditions:

    • Column: Waters XTerra® RP18, 5 µm, 250 mm × 4.6 mm.

    • Mobile Phase: Acetonitrile/0.1 M KH2PO4 (pH 6.5)/0.1 M Tetrabutyl ammonium hydroxide (pH 6.5)/Water (25:15:1:59 v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 43°C.

    • Detection: UV at 215 nm.

  • Sample Preparation:

    • Dissolve the working standards in a mixture of acetonitrile and water (50:50 v/v).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Buffer + Organic) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_sample Prepare Sample (Dissolve & Dilute) inject_sample Inject Sample prep_sample->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection (210-215 nm) separation->detection acquire_data Acquire Chromatogram detection->acquire_data analyze_data Analyze Peak Area, Retention Time, Resolution acquire_data->analyze_data optimize Optimize Mobile Phase (if necessary) analyze_data->optimize optimize->prep_mobile Adjust Composition Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution rt_shift Retention Time Shift? start->rt_shift adjust_ph Adjust Mobile Phase pH (e.g., to 7.5-8.0) peak_tailing->adjust_ph Yes peak_tailing->poor_resolution No use_additive Use Ion-Pairing Reagent (e.g., TBAH) adjust_ph->use_additive change_column Use End-capped or Different Column use_additive->change_column end Problem Resolved change_column->end adjust_organic Adjust Organic Modifier Ratio (Methanol/ACN) poor_resolution->adjust_organic Yes poor_resolution->rt_shift No change_temp Change Column Temperature adjust_organic->change_temp change_flow Optimize Flow Rate change_temp->change_flow change_flow->end check_equilibration Ensure System Equilibration rt_shift->check_equilibration Yes rt_shift->end No fresh_mobile_phase Prepare Fresh Mobile Phase check_equilibration->fresh_mobile_phase check_temp Verify Column Temperature fresh_mobile_phase->check_temp check_temp->end

References

Technical Support Center: Azithromycin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Azithromycin and its impurities. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during analytical testing, with a specific focus on addressing low recovery of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significantly lower than expected recovery for several known Azithromycin impurities in our HPLC analysis. What are the potential causes and how can we troubleshoot this?

A1: Low recovery of Azithromycin impurities can stem from several factors throughout the analytical workflow, from sample preparation to chromatographic conditions. A systematic approach is crucial for identifying the root cause.

Troubleshooting Steps:

  • Sample Preparation Review:

    • Incomplete Dissolution: Azithromycin and some of its impurities may not be fully soluble in the initial diluent. Sonication is often required to ensure complete dissolution. For instance, one method suggests sonicating the sample in a water bath for approximately 5 minutes.[1] Another protocol involves sonication for 5 minutes followed by shaking for 15 minutes.[2]

    • Sample Degradation: Azithromycin is susceptible to degradation in acidic media.[1] Ensure your sample and standard preparation procedures are not exposing the analytes to harsh acidic conditions. The stability of Azithromycin and its related compounds is generally better at a neutral or slightly alkaline pH.[1]

    • Adsorption to Labware: Impurities present at low concentrations can adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene vials.

    • Filtration Issues: The choice of filter membrane can impact recovery. Some impurities may bind to certain types of filters. A common choice for filtering Azithromycin samples is a 0.45-µm nylon filter.[1] It is advisable to perform a filter study to ensure no significant loss of impurities.

  • Chromatographic Conditions Optimization:

    • Mobile Phase pH: The pH of the mobile phase is a critical parameter. For reversed-phase HPLC of Azithromycin, a higher pH (around 7.0 or even up to 11.0 with a suitable column) can suppress the ionization of the basic amino groups, leading to increased retention and potentially better peak shape.[1] However, it's crucial to use a column stable at high pH, such as a "Gamma-alumina" or a hybrid particle column.[1] Instability in acidic media has been noted, which could lead to on-column degradation and low recovery.[3]

    • Mobile Phase Composition: The organic modifier (typically acetonitrile or methanol, or a mixture) and the buffer type and concentration can significantly affect selectivity and elution. Acetonitrile is often preferred for methods using low wavelength UV detection (e.g., 210-215 nm) due to its lower UV absorbance compared to methanol.[1][3]

    • Column Temperature: Column temperature influences selectivity and peak shape. A study on Azithromycin impurities found that different column temperatures could affect the relative retention times of impurities.[4][5] An optimal temperature, often elevated (e.g., 50 °C or 55 °C), can improve peak symmetry and resolution.[1][6]

    • Inappropriate Column Chemistry: Standard C18 columns may not provide optimal performance for basic compounds like Azithromycin and its impurities, sometimes leading to peak tailing and poor resolution.[7] Columns specifically designed for high pH conditions or with alternative stationary phases (e.g., C8, Phenyl) might be more suitable.

  • Detector Settings:

    • Incorrect Wavelength: Azithromycin and its impurities lack a strong chromophore, making UV detection challenging. The detection wavelength is typically set at a low value, such as 210 nm or 215 nm, to maximize sensitivity.[1][6][8] Using a non-optimal wavelength will result in lower signal and apparent low recovery.

Below is a troubleshooting workflow to guide your investigation.

G start Start: Low Impurity Recovery Observed sample_prep Step 1: Review Sample Preparation start->sample_prep hplc_cond Step 2: Evaluate HPLC Conditions sample_prep->hplc_cond If OK dissolution Incomplete Dissolution? - Increase sonication time - Test alternative diluents sample_prep->dissolution Check degradation Sample Degradation? - Check diluent pH - Prepare samples fresh sample_prep->degradation Check filtration Filter Binding? - Perform filter recovery study - Test different filter materials (e.g., nylon, PVDF) sample_prep->filtration Check detector_settings Step 3: Check Detector Settings hplc_cond->detector_settings If OK mobile_phase Mobile Phase Issues? - Verify pH - Prepare fresh mobile phase - Check composition hplc_cond->mobile_phase Check column_issue Column Problems? - Check column performance (efficiency, peak shape) - Consider alternative column chemistry (e.g., high pH stable) hplc_cond->column_issue Check temp_issue Suboptimal Temperature? - Optimize column temperature (e.g., 40-60°C) hplc_cond->temp_issue Check wavelength Incorrect Wavelength? - Verify detector wavelength (e.g., 210-215 nm) detector_settings->wavelength end_good Resolution: Recovery Improved dissolution->hplc_cond If unresolved degradation->hplc_cond If unresolved filtration->hplc_cond If unresolved mobile_phase->detector_settings If unresolved column_issue->detector_settings If unresolved temp_issue->detector_settings If unresolved wavelength->end_good If resolved

Caption: Troubleshooting workflow for low Azithromycin impurity recovery.

Q2: Can you provide a summary of typical HPLC methods that have shown good recovery for Azithromycin impurities?

A2: Several HPLC methods have been successfully developed and validated for the determination of Azithromycin impurities. Below is a table summarizing the key parameters from a selection of these methods. These can serve as a starting point for method development or for troubleshooting your existing method.

ParameterMethod 1[1]Method 2[6]Method 3[8]
Column Phenomenex Synergi MAX-RP (250 x 4.6 mm, 4 µm)C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM KH2PO4, pH 7.0Anhydrous dibasic sodium phosphate bufferMethanol/buffer (90:10 v/v)
Mobile Phase B Methanol:Acetonitrile (1:1 v/v)Methanol and AcetonitrileNot applicable (Isocratic)
Gradient Linear gradient from 53% B to 72% B in 48 minGradientIsocratic
Flow Rate Not specified0.9 mL/min1.5 mL/min
Column Temp. 50 °C55 °CNot specified
Detection (UV) 210 nm210 nm210 nm
Sample Diluent Phosphate buffer (pH 7.0):Acetonitrile (35:65 v/v)Solution A:Solution B:Methanol (7:6:7 v/v/v)Not specified

Q3: We are having trouble with the peak shape of our impurities, specifically tailing. Could this be related to our low recovery issue?

A3: Yes, poor peak shape, particularly tailing, can be linked to low recovery. Tailing peaks are often broader and have lower peak heights, which can lead to inaccurate integration and calculation of a lower-than-actual concentration.

Causes of Peak Tailing and Solutions:

  • Secondary Silanol Interactions: Azithromycin and its impurities are basic compounds that can interact with acidic silanol groups on the surface of silica-based HPLC columns.[7]

    • Solution: Use a modern, high-purity silica column with end-capping. Alternatively, use a column designed for high pH applications which will keep the basic analytes in their neutral form, minimizing these interactions.

  • High pH Mobile Phase: Operating at a pH where the basic analytes are neutral can significantly improve peak shape. A mobile phase pH of 7.0 or higher is often recommended.[1]

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and re-inject.

  • Column Contamination or Degradation: A contaminated guard column or analytical column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent, or replace the guard and/or analytical column.

The logical relationship between poor peak shape and low recovery is illustrated in the diagram below.

G cluster_0 Root Causes cluster_1 Observed Problem cluster_2 Consequence silanol Secondary Silanol Interactions peak_tailing Poor Peak Shape (Tailing) silanol->peak_tailing high_conc Sample Overload high_conc->peak_tailing column_damage Column Contamination/ Degradation column_damage->peak_tailing integration_error Inaccurate Peak Integration peak_tailing->integration_error low_recovery Apparent Low Recovery integration_error->low_recovery

Caption: Relationship between peak tailing and low impurity recovery.

Experimental Protocols

Protocol 1: Sample Preparation for Azithromycin Tablets

This protocol is adapted from a published method for the analysis of Azithromycin impurities in tablets.[1][2]

  • Weigh and finely powder a representative number of Azithromycin tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Azithromycin (e.g., 133.5 mg) and transfer it to a volumetric flask (e.g., 10 mL).[2]

  • Add a specific volume of the diluent (e.g., 7.5 mL of acetonitrile). The diluent composition is critical; a common choice is a mixture of buffer and organic solvent.[1][2]

  • Sonicate the flask in a water bath for 5-15 minutes to aid dissolution.[1][2]

  • Mechanically shake the flask for an additional 15 minutes.[2]

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the final volume with the diluent and mix well.

  • Centrifuge an aliquot of the solution (e.g., at 9,500 rpm for 15 minutes).[2]

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

Protocol 2: Forced Degradation Study

To investigate if degradation is the cause of low recovery, a forced degradation study can be performed. Azithromycin has been shown to be stable to heat and light but degrades in acidic and, to a lesser extent, basic media.[1]

  • Acid Degradation: Dissolve a known amount of Azithromycin standard in the mobile phase. Add a small volume of an acid (e.g., 1M HCl) and monitor the chromatogram over time. Azithromycin is known to degrade completely in acidic media.[1]

  • Base Degradation: Dissolve a known amount of Azithromycin standard in the mobile phase. Add a small volume of a base (e.g., 1M NaOH) and monitor the chromatogram over time. Slight degradation is expected in basic media.[1]

  • Oxidative Degradation: Dissolve a known amount of Azithromycin standard in the mobile phase. Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) and monitor the chromatogram over time.

  • Thermal and Photolytic Stress: Expose solutions of Azithromycin to heat (e.g., 60°C) and UV light and analyze at various time points. Azithromycin has been found to be relatively stable under these conditions.[1]

By comparing the chromatograms from the stressed samples to an unstressed sample, you can identify degradation products and determine if the "missing" impurity is due to degradation under your current analytical conditions.

References

Improving peak shape for Azithromycin B in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Azithromycin B during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with this compound?

A1: Peak tailing for this compound, a basic compound, is commonly caused by secondary interactions with the stationary phase. The primary cause is often the interaction of the ionized analyte with residual silanol groups on the surface of silica-based columns.[1][2][3] At a mobile phase pH below the pKa of the silanol groups (around 3.5-4.5), they are protonated and can interact with the basic this compound molecule, leading to tailing.

Q2: What is the optimal mobile phase pH for this compound analysis?

A2: An elevated mobile phase pH is generally recommended to achieve a good peak shape for this compound.[4][5] Operating at a pH of 7.5 or higher helps to ensure that this compound is in its non-ionized form, minimizing interactions with the stationary phase.[6][7][8] However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at pH levels above 8.[9] Studies have shown that increasing the buffer pH can improve selectivity and peak shape.[4]

Q3: Which type of column is best suited for this compound analysis?

A3: Reversed-phase C18 columns are the most commonly used stationary phase for this compound analysis.[5][10] For improved peak symmetry, consider using a column with end-capping, which deactivates many of the residual silanol groups.[1][2] Hybrid silica columns, such as the Waters XTerra®, are also a good choice as they offer enhanced stability at higher pH ranges.[4] The column dimensions and particle size also play a role; a 250 mm x 4.6 mm column with 5 µm particles has been shown to provide good results.[5]

Q4: Can the mobile phase composition, other than pH, affect peak shape?

A4: Yes, the choice of organic modifier and the use of additives can significantly impact peak shape. Acetonitrile is often preferred over methanol as the organic modifier due to its higher eluting power and lower UV cut-off.[4] The concentration of the organic modifier should be optimized to achieve the desired retention time and resolution. In some cases, the addition of an ion-pairing reagent, such as tetrabutylammonium hydroxide, to the mobile phase can improve peak shape and resolution by masking the residual silanol groups.[4]

Q5: How does column temperature influence the chromatography of this compound?

A5: Increasing the column temperature can lead to improved peak shape and reduced analysis time. Higher temperatures decrease the viscosity of the mobile phase, which can enhance mass transfer and lead to sharper peaks.[5] It is important to operate within the temperature limits of the specific column being used.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common peak shape problems encountered during the analysis of this compound.

Issue: Peak Tailing

Caption: Troubleshooting workflow for addressing peak tailing.

Issue: Peak Fronting

Caption: Troubleshooting workflow for addressing peak fronting.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Improved Peak Shape

This protocol is a starting point for developing a robust method for this compound analysis, focusing on achieving good peak symmetry.

ParameterRecommended ConditionRationale
Column End-capped C18, 250 mm x 4.6 mm, 5 µmMinimizes silanol interactions and provides good efficiency.[5]
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 7.5) (40:60 v/v)High pH suppresses analyte ionization, and acetonitrile provides good elution strength.[6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape.[5]
Detection UV at 215 nmAzithromycin has a UV absorbance maximum around this wavelength.[4]
Injection Vol. 20 µLA typical injection volume to avoid column overload.
Sample Prep. Dissolve sample in the mobile phase.Ensures compatibility and good peak shape.
Protocol 2: Method Using an Ion-Pairing Reagent

This protocol can be employed when significant peak tailing persists even after optimizing pH and column choice.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard C18 can be used with an ion-pairing reagent.
Mobile Phase Acetonitrile : Water : 0.1 M KH2PO4 (pH 6.5) : 0.1 M Tetrabutylammonium Hydroxide (pH 6.5) (25:59:15:1 v/v/v/v)The ion-pairing reagent masks residual silanols, improving peak shape.[4]
Flow Rate 1.0 mL/min-
Column Temp. 43 °CHigher temperature is used in this specific method.[4]
Detection UV at 215 nm-
Injection Vol. 20 µL-
Sample Prep. Dissolve sample in Acetonitrile:Water (50:50 v/v).[4]-

Data Summary

The following table summarizes chromatographic conditions from various studies that achieved good peak shape for Azithromycin.

ReferenceColumn TypeMobile PhasepHTemperature (°C)
[4]Waters XTerra® RP18, 250 x 4.6 mm, 5 µmAcetonitrile-0.1 M KH2PO4-0.1 M tetrabutyl ammonium hydroxide-water (25:15:1:59 v/v/v/v)6.543
[5]C18, 250 mm x 4.6 mm, 5 µmMethanol/Buffer (90:10 v/v)850
[6][7]Not Specified0.0335M Phosphate Buffer : Methanol (20:80)7.5Not Specified
[8]Reversed phase C18, 250 mm x 4.6 mm, 5 µmMethanol–phosphate buffer (80:20, v/v)7.550

References

Technical Support Center: Synthesis of Azithromycin B (3-Deoxyazithromycin)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azithromycin B (3-Deoxyazithromycin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the synthesis of this Azithromycin-related compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in Azithromycin synthesis?

This compound, also known as 3-Deoxyazithromycin, is a significant impurity formed during the semi-synthesis of Azithromycin A from Erythromycin A. Its structural similarity to Azithromycin A presents challenges in purification and can impact the final product's purity and efficacy. Understanding its formation is critical for process optimization and quality control.

Q2: Is there a direct, intentional synthetic route for this compound?

Currently, the scientific literature does not prominently feature a direct, high-yield synthetic route specifically for this compound. It is primarily studied as a process-related impurity in the manufacturing of Azithromycin A. However, its synthesis as a reference standard for analytical purposes can be achieved through modifications of the standard Azithromycin synthesis, intentionally favoring the side reactions that lead to its formation, followed by rigorous purification.

Q3: What are the primary challenges in dealing with this compound?

The main challenges associated with this compound are:

  • Controlling its formation: Preventing or minimizing the side reactions that lead to the 3-deoxy derivative during the multi-step synthesis of Azithromycin A.

  • Purification: The structural and physicochemical similarities between Azithromycin A and this compound make their separation difficult, often requiring multiple crystallization steps or advanced chromatographic techniques.

  • Stereocontrol: The synthesis of macrolides like Azithromycin involves numerous chiral centers, and maintaining the desired stereochemistry while minimizing the formation of isomers like this compound is a significant hurdle.

Q4: At which stage of Azithromycin A synthesis is this compound most likely to form?

The formation of 3-Deoxyazithromycin is often associated with the reduction and subsequent methylation steps in the conversion of erythromycin A to azithromycin. The specific reaction conditions, including the choice of reducing agents and the control of pH and temperature, can influence the prevalence of this side reaction.

Troubleshooting Guides

Issue 1: High Levels of this compound Detected in the Crude Product

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time during the reduction of the imino ether intermediate or the subsequent N-methylation can promote the formation of the 3-deoxy byproduct.

  • Choice of Reagents: The type and quality of reagents, particularly the reducing agent, can influence the reaction's selectivity.

  • Degradation of Starting Material: Degradation of Erythromycin A under acidic conditions can lead to various byproducts, which may undergo further reactions to form this compound.[1][2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Maintain the reduction reaction at a controlled temperature, typically between 20-25°C, to minimize side reactions like the hydrolysis of glycosidic bonds.[3]

  • Control pH: The pH of the reaction mixture is critical. For the final isolation of Azithromycin, adjusting the pH to a range of 9-10 is common.[3] However, during the synthesis, particularly in aqueous media, the pH should be carefully monitored as azithromycin degradation is pH-dependent.[4][5]

  • Evaluate Reducing Agents: If using catalytic hydrogenation, ensure the catalyst is active and used in the appropriate amount. For other reducing agents, verify their purity and stoichiometry.

  • Protect Hydroxyl Groups: While not always practical in industrial synthesis, the selective protection of the C-3 hydroxyl group on the cladinose sugar of an intermediate could prevent deoxygenation.

Issue 2: Difficulty in Separating this compound from Azithromycin A by Crystallization

Possible Causes:

  • Co-crystallization: Due to their similar structures, Azithromycin A and B may co-crystallize, making separation by simple crystallization inefficient.

  • Inappropriate Solvent System: The choice of solvent and anti-solvent, as well as the ratio between them, is crucial for effective separation.

  • Suboptimal Crystallization Temperature: The temperature at which crystallization is induced and carried out can significantly impact the purity of the resulting crystals.

Troubleshooting Steps:

  • Solvent System Screening: Experiment with different solvent systems for crystallization. Mixtures of lower alcohols (e.g., ethanol, isopropanol) and water, or acetone and water, are commonly used.

  • Stepwise Crystallization: Employ a stepwise crystallization process. This may involve dissolving the crude product in a solvent at a slightly elevated temperature and then adding an anti-solvent in a controlled manner to induce selective precipitation.

  • Temperature Control: Crystallization at a higher temperature (e.g., 33-37°C) has been shown to yield a purer crystalline form with a lower amount of this compound.

  • Multiple Recrystallizations: If a single crystallization step is insufficient, perform multiple recrystallizations to achieve the desired purity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis and purification of Azithromycin containing this compound as an impurity.

ParameterMethodTypical Values/ConditionsReference
Analytical Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Column: C18 or C8Mobile Phase: Phosphate buffer/Methanol/Acetonitrile gradientDetection: UV at 210 nm[6][7][8]
Limit of Quantification (LOQ) for Impurities HPLC0.05% to 0.1% (0.005 to 0.01 mg/mL)[6]
Crystallization Solvents for Purification RecrystallizationEthanol/Water, Acetone/Water[9]
Yield after Purification CrystallizationYields can be high (>90%) but are dependent on the initial impurity profile.

Experimental Protocols

Protocol 1: General Procedure for the Semi-Synthesis of Azithromycin

The synthesis of Azithromycin from Erythromycin A is a multi-step process that involves the following key transformations:

  • Oximation of Erythromycin A: The C9 ketone of Erythromycin A is converted to an oxime using hydroxylamine hydrochloride.

  • Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement to expand the 14-membered lactone ring into a 15-membered azalactone (imino ether).[10][11][12][13]

  • Reduction of the Imino Ether: The resulting imino ether is reduced to a cyclic amine.

  • Reductive N-methylation: The secondary amine in the azalactone ring is reductively N-methylated using formaldehyde and a reducing agent to yield Azithromycin.

Detailed experimental conditions for each step can vary and are often proprietary. Researchers should consult relevant patents and scientific literature for specific protocols.

Protocol 2: HPLC Method for the Quantification of Azithromycin and Its Impurities

This protocol provides a general guideline for the analysis of Azithromycin and the quantification of impurities, including this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: An aqueous buffer, such as potassium dihydrogen phosphate (KH2PO4) at a controlled pH (e.g., pH 7.0).

    • Mobile Phase B: A mixture of organic solvents, such as methanol and acetonitrile (e.g., 1:1 v/v).

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at an elevated temperature, for example, 50°C, to improve peak shape and resolution.

  • Detection: UV detection at 210 nm.

  • Quantification: Impurities are quantified using response factors relative to an Azithromycin standard.[6]

Visualizations

Azithromycin_Synthesis_Workflow Erythromycin_A Erythromycin A Oxime Erythromycin A Oxime Erythromycin_A->Oxime Oximation Imino_Ether Imino Ether Intermediate Oxime->Imino_Ether Beckmann Rearrangement Cyclic_Amine Cyclic Amine Imino_Ether->Cyclic_Amine Reduction Azithromycin_A Azithromycin A Cyclic_Amine->Azithromycin_A Reductive N-methylation Azithromycin_B This compound (Impurity) Cyclic_Amine->Azithromycin_B Side Reaction (Deoxygenation)

Caption: Simplified workflow for the semi-synthesis of Azithromycin A, highlighting the potential formation of this compound.

Troubleshooting_Logic High_Impurity High this compound Levels? Optimize_Conditions Optimize Reaction Conditions (Temp, pH, Time) High_Impurity->Optimize_Conditions Yes Check_Reagents Verify Reagent Quality (e.g., Reducing Agent) High_Impurity->Check_Reagents Yes Control_Degradation Minimize Starting Material Degradation High_Impurity->Control_Degradation Yes Purification_Issue Separation Difficulty? High_Impurity->Purification_Issue No Optimize_Conditions->Purification_Issue Check_Reagents->Purification_Issue Control_Degradation->Purification_Issue Screen_Solvents Screen Crystallization Solvent Systems Purification_Issue->Screen_Solvents Yes Optimize_Temp Optimize Crystallization Temperature Purification_Issue->Optimize_Temp Yes Recrystallize Perform Multiple Recrystallizations Purification_Issue->Recrystallize Yes Purity_Achieved Desired Purity Achieved Purification_Issue->Purity_Achieved No Screen_Solvents->Purity_Achieved Optimize_Temp->Purity_Achieved Recrystallize->Purity_Achieved

Caption: Troubleshooting logic for addressing challenges related to this compound in synthesis.

References

Technical Support Center: Minimizing Azithromycin B Impurity during Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Azithromycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of Azithromycin B (3-Deoxyazithromycin), a critical impurity, during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its control important?

A1: this compound is a process-related impurity in the synthesis of Azithromycin, identified as 3-Deoxyazithromycin. Its structure is closely related to the active pharmaceutical ingredient (API). Regulatory bodies require strict control of such impurities to ensure the safety and efficacy of the final drug product. The presence of impurities like this compound can potentially alter the pharmacological and toxicological properties of the medication.[1][2][3]

Q2: At what stage of the Azithromycin synthesis is this compound typically formed?

A2: The synthesis of Azithromycin from Erythromycin A involves several key transformations: oximation, Beckmann rearrangement, reduction, and N-methylation.[4][5] While the precise stage of this compound formation is not extensively detailed in publicly available literature, impurities can arise as byproducts in any of these steps. The focus of existing literature is heavily on the removal of this impurity during downstream processing, particularly during crystallization.

Q3: What are the primary methods for removing this compound after synthesis?

A3: The most effective and commonly cited method for reducing the concentration of this compound is through controlled crystallization of the crude Azithromycin product.[6][7] This purification technique separates the desired Azithromycin from its isomer, this compound, and other process-related impurities.

Troubleshooting Guide: Minimizing this compound Formation and Removal

This guide provides actionable steps to address the presence of this compound in your synthesis.

Issue 1: High Levels of this compound Detected in Crude Product

Possible Cause: Sub-optimal reaction conditions during the synthesis process may favor the formation of the 3-Deoxyazithromycin impurity. While the exact mechanisms are not fully elucidated in available literature, general stability of the macrolide ring is crucial.

Troubleshooting Steps:

  • Review and Optimize Synthesis Parameters:

    • Temperature Control: Elevated temperatures can lead to the degradation of Azithromycin and the formation of various impurities.[7] It is crucial to maintain strict temperature control during all stages of the synthesis.

    • pH Management: The stability of the azithromycin molecule is pH-dependent. Extreme pH values should be avoided to prevent degradation. The pH of the reaction mixture should be carefully controlled, especially during work-up and isolation steps.[8]

    • Reagent Quality and Stoichiometry: Ensure the purity of all starting materials and reagents. Incorrect stoichiometry can lead to side reactions and the formation of impurities.

  • Focus on Post-Synthesis Purification: Since preventing the formation of this compound entirely can be challenging, a robust purification strategy is essential.

    • Implement a Multi-Step Crystallization Protocol: A proven method for significantly reducing this compound levels involves a two-stage crystallization process.[6]

      • Step 1: Ethanol/Water Crystallization: Dissolve the crude Azithromycin product in ethanol and then induce crystallization by adding purified water. This initial step helps to remove a significant portion of impurities.

      • Step 2: Acetone/Water Recrystallization: The semi-purified product from the first step is then dissolved in acetone, and crystallization is again induced with purified water. This second step is highly effective in further reducing the levels of this compound and other impurities like Azalide A and Desosaminylazithromycin.[6]

Issue 2: Inefficient Removal of this compound During Crystallization

Possible Cause: The efficiency of crystallization for impurity removal is highly dependent on the solvent system, temperature profile, and seeding strategy.

Troubleshooting Steps:

  • Optimize Crystallization Conditions:

    • Solvent Ratios: The ratio of the primary solvent (ethanol or acetone) to the anti-solvent (water) is critical. Experiment with different ratios to find the optimal conditions for selective crystallization of Azithromycin, leaving this compound in the mother liquor.

    • Cooling Rate: A slow and controlled cooling rate generally promotes the formation of purer crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

    • Seeding: The use of high-purity Azithromycin seed crystals can influence the crystal habit and purity of the final product.

Data on this compound Removal

The following table summarizes data from a patent on the purification of Azithromycin, demonstrating the effectiveness of crystallization in reducing this compound levels.

Purification StepInitial this compound (%)Final this compound (%)
Methanol/Water Crystallization1.531.47
Acetone/Water Crystallization2.440.93

Data extracted from Patent WO2011015219A1.[7]

Experimental Protocols

Protocol 1: Two-Step Crystallization for Azithromycin Purification

This protocol is based on a method described to significantly reduce impurities, including this compound.[6]

Materials:

  • Crude Azithromycin

  • Ethanol (95%)

  • Acetone

  • Purified Water

Procedure:

Step 1: Ethanol-Water Crystallization

  • Dissolve the crude Azithromycin product in ethanol with heating. The exact temperature should be optimized but is typically in the range of 45-50°C.

  • Once fully dissolved, gradually add purified water while maintaining the temperature.

  • Allow the solution to cool slowly to induce crystallization.

  • Isolate the resulting crystals by filtration and wash with a mixture of ethanol and water.

  • Dry the semi-finished product under vacuum.

Step 2: Acetone-Water Recrystallization

  • Dissolve the semi-finished Azithromycin from Step 1 in acetone.

  • Filter the solution to remove any insoluble matter.

  • Induce crystallization of the filtrate by the controlled addition of purified water.

  • After crystallization is complete, isolate the pure Azithromycin crystals by centrifugation or filtration.

  • Wash the crystals with purified water.

  • Dry the final product under controlled conditions to obtain high-purity Azithromycin with significantly reduced levels of this compound.

Visualizing the Process

Azithromycin Synthesis and Impurity Formation Pathway

The following diagram illustrates the general synthetic route from Erythromycin A to Azithromycin and indicates the points where impurities, including this compound, can arise.

G Erythromycin_A Erythromycin A Oximation Oximation Erythromycin_A->Oximation Beckmann_Rearrangement Beckmann Rearrangement Oximation->Beckmann_Rearrangement Impurity_Formation Impurity Formation (including this compound) Oximation->Impurity_Formation Reduction Reduction Beckmann_Rearrangement->Reduction Beckmann_Rearrangement->Impurity_Formation N_Methylation N-Methylation Reduction->N_Methylation Reduction->Impurity_Formation Crude_Azithromycin Crude Azithromycin N_Methylation->Crude_Azithromycin N_Methylation->Impurity_Formation Purification Purification (Crystallization) Crude_Azithromycin->Purification Pure_Azithromycin Pure Azithromycin Purification->Pure_Azithromycin Impurity_Formation->Crude_Azithromycin

References

Technical Support Center: Azithromycin B Analytical Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Azithromycin B in analytical solvents.

Troubleshooting Guides

Issue: Rapid degradation of this compound is observed in my analytical run.

Answer:

Rapid degradation of this compound during analysis is a common issue, often linked to the pH of the solvent or mobile phase. Azithromycin is known to be unstable in acidic conditions.[1][2][3][4]

  • Troubleshooting Steps:

    • Verify Solvent/Mobile Phase pH: Ensure the pH of your analytical solvent and mobile phase is in the neutral to slightly alkaline range. A pH of around 6.3 has been reported to provide maximum stability.[5] The degradation rate increases with decreasing pH.[1][2] For instance, stability can improve tenfold for each unit increase in pH.[1][2]

    • Solvent Composition: Acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC for Azithromycin analysis.[6][7][8][9][10] The choice and ratio of the organic solvent can influence stability and chromatographic resolution.

    • Temperature Control: Elevated temperatures can accelerate degradation.[11][12][13][14][15] Ensure your analytical system, including the autosampler, is temperature-controlled, ideally at a lower temperature if the method allows.

    • Freshly Prepare Solutions: Prepare this compound standard and sample solutions fresh before each analytical run to minimize degradation over time.

Issue: I am seeing unexpected peaks in my chromatogram.

Answer:

The appearance of unexpected peaks in your chromatogram likely indicates the presence of degradation products. This compound can degrade through several pathways, especially under stress conditions.

  • Common Degradation Products:

    • Desosaminylazithromycin: This is a major degradation product resulting from the hydrolytic loss of the cladinose sugar moiety, particularly at acidic pH.[3][5][16][17]

    • Lactone Ring Opening Products: Degradation can also occur through the opening of the macrocyclic lactone ring.[3][16][17]

    • Forced degradation studies have shown that this compound degrades under acidic, alkaline, oxidative, and reductive stress conditions.[18][19]

  • Troubleshooting and Identification:

    • Review Stress Conditions: Evaluate if your sample preparation or analytical conditions could be inadvertently stressing the molecule (e.g., exposure to strong acids/bases, high temperatures, or oxidizing agents).

    • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis to confirm if the main this compound peak is pure or co-eluting with a degradation product.

    • Mass Spectrometry (MS) Detection: If available, hyphenating your LC system with a mass spectrometer is a powerful tool for identifying the molecular weights of the unknown peaks and confirming them as degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for storing this compound solutions for analysis?

A1: To ensure the stability of this compound in solution, it is crucial to maintain a pH in the neutral to slightly alkaline range. The degradation of Azithromycin is pH-dependent, with increased stability observed as the pH increases.[1][2][3][16][17] Maximum stability has been reported around pH 6.3.[5] Acidic conditions, particularly below pH 4, lead to rapid degradation primarily through the hydrolysis of the cladinose sugar.[1][2]

Q2: What are the common degradation pathways for this compound?

A2: The primary degradation pathways for this compound are hydrolysis and opening of the lactone ring.

  • Acid-Catalyzed Hydrolysis: In acidic environments, the glycosidic bond linking the cladinose sugar to the aglycone ring is susceptible to cleavage, leading to the formation of desosaminylazithromycin.[2][3][16][17]

  • Lactone Ring Opening: Under certain conditions, the 15-membered macrocyclic lactone ring can undergo hydrolysis to form ring-opened products.[3][16][17]

The following diagram illustrates the major degradation pathways:

This compound Degradation Pathways AZ This compound DP1 Desosaminylazithromycin (Cladinose loss) AZ->DP1 Acidic Hydrolysis DP2 Lactone Ring-Opened Products AZ->DP2 Hydrolysis Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound stock solution (e.g., in methanol or acetonitrile) Acid Acid Hydrolysis (e.g., 0.1N HCl) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Prep->Base Ox Oxidative Degradation (e.g., 3% H2O2) Prep->Ox Therm Thermal Degradation (e.g., 80°C) Prep->Therm Photo Photolytic Degradation (e.g., UV light) Prep->Photo Neut Neutralize (if necessary) Acid->Neut Base->Neut Ox->Neut Therm->Neut Photo->Neut Dil Dilute to working concentration Neut->Dil HPLC Analyze by Stability-Indicating RP-HPLC Method Dil->HPLC

References

Overcoming matrix effects in Azithromycin B bioanalysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the bioanalysis of Azithromycin B, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix, such as plasma, serum, or tissue homogenates. In the context of LC-MS/MS analysis of this compound, the primary concern is ion suppression , where endogenous components of the biological sample reduce the ionization of this compound and its internal standard in the mass spectrometer's ion source.[1] This can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision.[1][2] A major cause of ion suppression in bioanalysis is the presence of phospholipids from cell membranes.[3][4]

Q2: I am observing poor sensitivity and inconsistent results in my this compound assay. Could this be due to matrix effects?

A2: Yes, poor sensitivity, high variability, and inaccurate quantification are classic signs of matrix effects, particularly ion suppression.[1][5] If you observe a significant decrease in the analyte signal when moving from simple solutions (e.g., methanol) to a biological matrix, it is highly probable that you are encountering ion suppression.[6] It is crucial to investigate and mitigate these effects to ensure the validity of your bioanalytical method.[7]

Q3: How can I identify and confirm the presence of ion suppression in my LC-MS/MS method?

A3: A common and effective method to identify ion suppression is the post-column infusion experiment .[6] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column, while injecting a blank, extracted matrix sample. A drop in the baseline signal at the retention time of interfering components indicates a region of ion suppression.[6]

Another approach is to compare the peak area of an analyte spiked into a mobile phase with the peak area of the same analyte spiked into an extracted blank matrix sample at the same concentration. A lower peak area in the matrix sample suggests ion suppression.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: The choice of sample preparation technique is critical for minimizing matrix effects. While simple protein precipitation (PPT) is fast, it often results in insufficient cleanup, leaving behind significant amounts of phospholipids and other matrix components that cause ion suppression.[8]

More effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective and commonly used method for cleaning up plasma samples for this compound analysis.[9][10][11] SPE can provide excellent extraction recovery and significantly reduce matrix effects.[11]

  • Phospholipid Removal (PLR) Plates/Cartridges: These are specifically designed to remove phospholipids from the sample extract, which are a primary cause of ion suppression.[3][4][8] These can be used in a pass-through mode, making them fast and efficient.[8]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering matrix components.[12]

The choice of method will depend on the required sensitivity, throughput, and the complexity of the matrix. For highly sensitive assays, SPE or specific PLR techniques are generally recommended.[4]

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Sample Preparation Optimize the sample preparation method. If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or a dedicated phospholipid removal product.[4][8] For SPE, ensure the correct sorbent, conditioning, loading, washing, and elution steps are used.
Suboptimal pH during Extraction Azithromycin is a basic compound. Adjusting the pH of the sample and extraction solvents can significantly improve recovery. For example, using a basic solution like sodium bicarbonate (pH 11) during sample preparation can enhance extraction efficiency.[9]
Analyte Binding to Labware Use low-binding polypropylene tubes and plates to minimize non-specific binding of this compound.

Problem: Significant ion suppression is observed.

Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic method to separate the this compound peak from the region of ion suppression. This can be achieved by altering the mobile phase composition, gradient profile, or using a different stationary phase.[2]
Inadequate Sample Cleanup Implement a more rigorous sample preparation technique. Phospholipid removal plates are highly effective at eliminating the main source of ion suppression.[3] HybridSPE®-Phospholipid technology is one such option that combines protein precipitation with phospholipid removal.
Ion Source Contamination Clean the mass spectrometer's ion source. Matrix components can build up over time and lead to a general decrease in sensitivity and an increase in ion suppression.
Inappropriate Ionization Technique While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[1] If your instrument allows, testing APCI could be a viable option.

Data on Sample Preparation Techniques

The following table summarizes reported extraction recovery and matrix effect data for this compound using different sample preparation methods. Lower matrix effect values (closer to 100%) indicate less ion suppression or enhancement.

Sample Preparation Method Matrix Extraction Recovery (%) Matrix Effect (%) Reference
Solid-Phase Extraction (SPE)Human Plasma~90%Not explicitly stated, but method was successfully validated.[9]
Solid-Phase Extraction (SPE)Human Plasma98.6% - 102%Within (100±10)% (IS normalized)[10]
Solid-Phase Extraction (SPE)Human Plasma>95%98% - 100%[11]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of Azithromycin in human plasma.[9]

Materials:

  • Waters Oasis HLB SPE cartridges (30 mg/1 ml)

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Azithromycin-d5)

  • 60 mM Sodium Bicarbonate (pH 11)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 5% Ammonium hydroxide in Methanol

  • Formic acid

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma in a polypropylene tube, add 10 µL of the internal standard solution. Add 600 µL of 60 mM sodium bicarbonate (pH 11) and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 30% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 0.1% formic acid in methanol/acetonitrile 1:1, v/v). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visual Workflows and Diagrams

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Poor Sensitivity or Inconsistent Results check_matrix Suspect Matrix Effects? start->check_matrix post_infusion Perform Post-Column Infusion Experiment check_matrix->post_infusion Yes other_issues Investigate Other Issues (Instrument, Standard Stability, etc.) check_matrix->other_issues No suppression_found Ion Suppression Confirmed? post_infusion->suppression_found improve_cleanup Improve Sample Cleanup suppression_found->improve_cleanup Yes no_suppression No Significant Suppression suppression_found->no_suppression No optimize_chrom Optimize Chromatography (Gradient, Column, etc.) revalidate Re-evaluate and Validate Method optimize_chrom->revalidate improve_cleanup->optimize_chrom no_suppression->revalidate

Caption: A decision tree for troubleshooting ion suppression.

Sample Preparation Workflow Comparison

SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add Add Acetonitrile ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_end LC-MS/MS Analysis (High Risk of Matrix Effects) ppt_supernatant->ppt_end spe_start Plasma Sample spe_condition Condition SPE Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute this compound spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_end LC-MS/MS Analysis (Reduced Matrix Effects) spe_evap->spe_end

Caption: Comparison of PPT and SPE sample preparation workflows.

References

How to prevent degradation of Azithromycin B reference standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for Azithromycin B reference standards to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound reference standards?

A1: this compound is susceptible to several environmental factors that can lead to its degradation. The primary factors include:

  • Acidic and Alkaline Conditions: Exposure to acidic or basic environments can cause hydrolysis, leading to the formation of degradation products such as decladinosylazithromycine.[1][2]

  • Oxidation: The presence of oxidizing agents can lead to the formation of azithromycin N-oxide.[1]

  • Elevated Temperatures: High temperatures accelerate the rate of chemical degradation.[3][4]

  • Light Exposure: Photodegradation can occur, especially in the presence of UV irradiation and oxidizing agents like hydrogen peroxide.[3][5][6]

  • Humidity: Moisture can contribute to hydrolytic degradation. It is recommended to store the reference standard in dry conditions.[7]

Q2: What are the recommended storage conditions for this compound reference standards?

A2: To ensure the long-term stability of this compound reference standards, it is crucial to adhere to the following storage conditions:

  • Solid Form (Lyophilized Powder): Store at a controlled room temperature, typically between 15°C to 30°C (59°F to 86°F).[7][8] The container should be tightly sealed and stored in a dry environment to protect from humidity.

  • Solutions: The stability of this compound in solution is dependent on the solvent and pH. For short-term storage, refrigerated conditions of 2-8°C are often recommended for reconstituted injectable solutions, for no longer than 24 hours.[9] Stock solutions prepared for analytical purposes should ideally be used fresh. If short-term storage is necessary, it should be validated for stability.

  • Protection from Light: Store the reference standard, both in solid and solution form, protected from light to prevent photodegradation.

Q3: Can I freeze this compound solutions for long-term storage?

A3: Freezing is generally not recommended for any form of Azithromycin, including solutions and suspensions.[7] Freezing can potentially affect the stability and physical properties of the compound upon thawing.

Q4: How can I tell if my this compound reference standard has degraded?

A4: Visual inspection may not be sufficient to detect degradation. The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3] These methods can separate the intact this compound from its degradation products, allowing for quantification of purity. Unexpected peaks in the chromatogram are an indication of degradation.

Troubleshooting Guides

Problem: I see extra peaks in my HPLC chromatogram when analyzing the this compound reference standard.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions of your reference standard. Was it exposed to high temperatures, light, or humidity? Compare your storage conditions against the recommended guidelines.

    • Solution: If improper storage is suspected, use a fresh, properly stored vial of the reference standard for your experiments.

  • Possible Cause 2: Degradation in solution.

    • Troubleshooting Step: Evaluate the preparation and storage of your sample solution. Was the diluent acidic or basic? Was the solution left at room temperature for an extended period or exposed to light? Azithromycin degradation is pH-dependent.[10]

    • Solution: Prepare fresh solutions using a neutral, appropriate solvent immediately before use. If the experimental protocol requires a specific pH, be aware of the potential for degradation and consider conducting stability studies under those conditions.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Check for potential sources of contamination in your analytical workflow, including solvents, glassware, and the HPLC system itself.

    • Solution: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware is thoroughly cleaned.

Problem: My experimental results are inconsistent when using the this compound reference standard.

  • Possible Cause 1: Inconsistent concentration of the active compound due to degradation.

    • Troubleshooting Step: The potency of the reference standard may have decreased due to degradation.

    • Solution: Perform a purity check of your reference standard using a validated stability-indicating HPLC method. Compare the results to the certificate of analysis. If significant degradation is observed, a new reference standard should be used.

  • Possible Cause 2: Variability in sample preparation.

    • Troubleshooting Step: Review your sample preparation protocol for any inconsistencies. Ensure accurate weighing and dilution steps.

    • Solution: Standardize your sample preparation procedure. Use calibrated equipment for all measurements.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Azithromycin

Stress ConditionReagents and ConditionsMajor Degradation Product(s)
Acidic Hydrolysis e.g., 0.1 M HCl, heatDecladinosylazithromycine[1]
Alkaline Hydrolysis e.g., 0.1 M NaOH, heatDecladinosylazithromycine[1]
Oxidation e.g., 3-30% H₂O₂, heatAzithromycin N-oxide[1]
Thermal Degradation Dry heat, e.g., 80°C for 2 hours[3]Various thermal degradants
Photodegradation UV light exposurePhotolytic degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Reference Standard

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and ammonium acetate solution) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).[3]

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid reference standard in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[3]

    • Alternatively, heat an aliquot of the stock solution at a specified temperature.

    • After the stress period, dissolve (if solid) and dilute the sample to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute the exposed sample to a final concentration suitable for HPLC analysis.

  • Analysis: Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Mandatory Visualizations

Azithromycin_Degradation_Pathways Azithromycin This compound Acid Acidic Hydrolysis Azithromycin->Acid H+ Base Alkaline Hydrolysis Azithromycin->Base OH- Oxidation Oxidation Azithromycin->Oxidation [O] Heat Thermal Stress Azithromycin->Heat Δ Light Photolytic Stress Azithromycin->Light Decladinosylazithromycin Decladinosyl- azithromycin Acid->Decladinosylazithromycin Base->Decladinosylazithromycin N_Oxide Azithromycin N-oxide Oxidation->N_Oxide Thermal_Degradants Thermal Degradants Heat->Thermal_Degradants Photolytic_Degradants Photolytic Degradants Light->Photolytic_Degradants

Caption: Major degradation pathways of this compound under stress conditions.

Troubleshooting_Workflow Start Unexpected Peaks in Chromatogram Check_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Improper_Storage Improper Storage? Check_Storage->Improper_Storage Use_New_Standard Use New Reference Standard Improper_Storage->Use_New_Standard Yes Check_Solution_Prep Review Solution Preparation and Handling Improper_Storage->Check_Solution_Prep No End Problem Resolved Use_New_Standard->End Solution_Degradation Potential for Solution Degradation? Check_Solution_Prep->Solution_Degradation Prepare_Fresh Prepare Fresh Solution Immediately Before Use Solution_Degradation->Prepare_Fresh Yes Check_Contamination Check for System/ Solvent Contamination Solution_Degradation->Check_Contamination No Prepare_Fresh->End Contamination_Found Contamination Found? Check_Contamination->Contamination_Found Clean_System Clean System and Use Pure Solvents Contamination_Found->Clean_System Yes Contamination_Found->End No Clean_System->End

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

References

Technical Support Center: Refinement of USP Method for Azithromycin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP method for Azithromycin impurity analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Azithromycin and its impurities.

IssuePotential CausesRecommended Solutions
Poor Peak Shape (Tailing) for Azithromycin and Impurities Interaction of the basic azithromycin molecule with acidic residual silanol groups on the silica-based column packing.- Use a modern, high-purity, end-capped C18 column to minimize silanol interactions.- Consider a column with alternative chemistry, such as a C16-amide phase, which can shield the silanol groups.[1]
Inappropriate mobile phase pH, leading to inconsistent ionization of the analyte.- Adjust the mobile phase pH to be at least 2 units away from the pKa of Azithromycin (pKa ≈ 8.9). A higher pH (e.g., pH 10-11) is often used to ensure consistent deprotonation.[2][3]
Poor Resolution Between Impurity Peaks or Between an Impurity and Azithromycin Suboptimal mobile phase composition.- Optimize the organic modifier (acetonitrile/methanol) to buffer ratio. Small adjustments can significantly impact selectivity.[4]
Incorrect column temperature.- Temperature affects viscosity and selectivity. Optimize the column temperature (e.g., in the range of 30-50 °C) to improve resolution.[4]
Column degradation or contamination.- Flush the column with a strong solvent.- If performance does not improve, replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition.- Ensure the mobile phase is well-mixed and degassed.
Variations in column temperature.- Use a column oven to maintain a stable temperature.
HPLC system variability, especially with gradient methods.- Ensure consistent system dwell volume and mixing performance.[5]
High Backpressure Precipitation of buffer salts in high organic content mobile phase.- Ensure the buffer concentration is compatible with the highest organic percentage in the gradient. - Filter the mobile phase and samples.
Blockage of column frits or in-line filters.- Replace the in-line filter.- Back-flush the column (if permitted by the manufacturer).
Baseline Noise or Drift Contaminated mobile phase or detector cell.- Use high-purity solvents and freshly prepared mobile phase.- Flush the detector cell.
Mobile phase not adequately degassed.- Degas the mobile phase using an online degasser or by sonication/helium sparging.
Low Signal Intensity/Poor Sensitivity Incorrect detector wavelength.- Ensure the UV detector is set to the appropriate wavelength for Azithromycin and its impurities (typically around 210 nm).[2]
Sample concentration is too low.- Check the sample preparation procedure and ensure the concentration is within the method's detection limits.

Frequently Asked Questions (FAQs)

Q1: Why is an electrochemical detector (ECD) specified in some USP methods for Azithromycin impurity analysis?

A1: Azithromycin and some of its related compounds lack a strong UV chromophore, leading to low sensitivity with UV detection. The electrochemical detector provides higher sensitivity for these compounds.[4] However, HPLC-UV methods have also been developed and validated for this purpose.[2]

Q2: What are the critical system suitability parameters for the Azithromycin impurity analysis?

A2: Key system suitability parameters typically include:

  • Resolution: The resolution between critical peak pairs (e.g., between two closely eluting impurities or an impurity and the main peak) should be adequate, often ≥ 1.5.[2]

  • Tailing Factor: The tailing factor for the Azithromycin peak should be within an acceptable range (e.g., ≤ 1.5) to ensure good peak symmetry.[2]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be low (e.g., ≤ 2.0%) to demonstrate method precision.

Q3: What are the common impurities of Azithromycin I should be aware of?

A3: The USP and other pharmacopeias list several potential impurities for Azithromycin. Some of the commonly monitored impurities include:

  • Azaerythromycin A

  • N-Demethylazithromycin

  • Desosaminylazithromycin

  • Azithromycin Related Compound F

The specific impurities and their acceptance criteria can be found in the relevant USP monograph.

Q4: Can I use a different C18 column than the one specified in the monograph?

A4: While it is possible to use a different C18 column, it is crucial to ensure that the alternative column provides equivalent or better performance in terms of selectivity, resolution, and peak shape for Azithromycin and its impurities. A full method validation would be required to demonstrate the suitability of the new column.

Q5: How should I prepare my samples and standards for analysis?

A5: Sample and standard preparation procedures are detailed in the specific USP monograph. Generally, it involves dissolving the sample in a suitable diluent, which is often a mixture of acetonitrile and an aqueous buffer. It is important to follow the specified concentrations and diluents to ensure accurate results.

Experimental Protocols

Representative HPLC-UV Method for Azithromycin Impurity Analysis

This protocol is a generalized representation and should be adapted based on the specific USP monograph being followed.

1. Mobile Phase Preparation:

  • Buffer Preparation: Prepare a phosphate buffer solution as specified in the monograph (e.g., 20 mM dibasic potassium phosphate). Adjust the pH to the target value (e.g., pH 11.0) with an appropriate acid or base.

  • Mobile Phase: Prepare the mobile phase by mixing the buffer with an organic solvent (e.g., acetonitrile or methanol) in the specified ratio. Filter and degas the mobile phase before use.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve USP Azithromycin RS and the relevant impurity reference standards in the specified diluent to obtain a solution with known concentrations as per the monograph.

3. Sample Solution Preparation:

  • Accurately weigh and dissolve the Azithromycin sample in the specified diluent to achieve the target concentration as outlined in the monograph.

4. Chromatographic Conditions:

ParameterTypical Value
Column C18, 5 µm, 4.6 x 250 mm (or as specified)
Mobile Phase Gradient or isocratic elution with a mixture of buffer and organic solvent
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 50 °C
Detection UV at 210 nm
Injection Volume 10 - 50 µL

Quantitative Data

Table 1: Example of System Suitability Criteria

ParameterAcceptance Criteria
Resolution (between critical pair) NLT 1.5
Tailing Factor (Azithromycin) NMT 1.5
RSD of replicate injections NMT 2.0%

NLT: Not Less Than, NMT: Not More Than

Table 2: Example of Impurity Acceptance Criteria (Illustrative)

Impurity NameRelative Retention Time (RRT)Limit (%)
Azaerythromycin A~0.85NMT 0.5
N-Demethylazithromycin~0.92NMT 0.3
Desosaminylazithromycin~1.2NMT 0.3
Any other individual impurity-NMT 0.1
Total Impurities-NMT 1.5

Note: The actual RRTs and limits will vary depending on the specific method and should be taken from the current USP monograph.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation Analysis Sample Analysis SamplePrep->Analysis HPLC_System->SystemSuitability SystemSuitability->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Integration Peak Integration & Identification DataAcquisition->Integration Calculation Impurity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for Azithromycin impurity analysis.

Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Sol_PeakShape Check column chemistry (end-capped). Optimize mobile phase pH. PeakShape->Sol_PeakShape Yes RetentionTime Inconsistent Retention Times? Resolution->RetentionTime No Sol_Resolution Optimize mobile phase composition. Adjust column temperature. Resolution->Sol_Resolution Yes Backpressure High Backpressure? RetentionTime->Backpressure No Sol_RetentionTime Ensure mobile phase is well-mixed. Use a column oven. RetentionTime->Sol_RetentionTime Yes Sol_Backpressure Check for buffer precipitation. Replace filters/frits. Backpressure->Sol_Backpressure Yes Further_Investigation Further Investigation Needed Backpressure->Further_Investigation No End Problem Resolved Sol_PeakShape->End Sol_Resolution->End Sol_RetentionTime->End Sol_Backpressure->End

Caption: Troubleshooting decision tree for HPLC analysis of Azithromycin.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Azithromycin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Azithromycin is paramount. The presence of impurities, which can arise during synthesis or degradation, can impact the safety and efficacy of the final drug product.[1] This guide provides an objective comparison of validated analytical methods for the determination of Azithromycin impurities, supported by experimental data and detailed protocols.

Comparison of Validated HPLC-UV Methods

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted and robust technique for the analysis of Azithromycin and its impurities.[2][3][4] The following tables summarize the key parameters and performance data from several validated HPLC-UV methods, offering a clear comparison for method selection and development.

Parameter Method 1 Method 2 Method 3
Stationary Phase (Column) C18 (250 x 4.6 mm; 5 µm)[2]C18 (250 mm x 4.6 mm, 5 µm)[3]XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm)[5]
Mobile Phase Gradient: Anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile[2]Isocratic: Methanol/buffer (90:10 v/v)[3]Isocratic: Acetonitrile-0.1 M KH2PO4 pH 6.5–0.1 M tetrabutyl ammonium hydroxide pH 6.5-water (25:15:1:59 v/v/v/v)[5]
Flow Rate 0.9 mL/min[2]1.5 mL/min[3]1.0 mL/min[5]
Detection Wavelength 210 nm[2]210 nm[3]215 nm[5]
Column Temperature 55 ºC[2]Not Specified43 °C[5]

Table 1: Comparison of Chromatographic Conditions

Validation Parameter Method 1 Method 2 Method 3
Linearity Range Not Specified0.3-2.0 mg/mL[4]50%–150% of nominal concentration[5]
Correlation Coefficient (r²) Not Specified> 0.999[3]0.997[5]
Accuracy (% Recovery) Not Specified100.5%[4]100.7%[5]
Precision (RSD) Not Specified0.2%[4]Not Specified
Limit of Detection (LOD) Not Specified0.0005 mg/mL[4]0.02% (20 µg)[5]
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.078% (78 µg)[5]

Table 2: Comparison of Validation Parameters

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the experimental protocols for the key methods cited.

Method 1: Gradient HPLC-UV for 13 Impurities

This method was developed for the determination of 13 potential Azithromycin impurities in pharmaceutical formulations.[2]

  • Standard and Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the Azithromycin reference standard in a suitable diluent to a final concentration of approximately 8.0 mg/100 mL.[2]

    • Sample Solution: For tablets, crush a number of tablets, and weigh a portion of the powder equivalent to the label claim of Azithromycin. Disperse in the diluent, sonicate, and dilute to the final concentration. Filter the solution through a 0.22 µm filter before injection.[6]

  • Chromatographic System:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase A: Anhydrous dibasic sodium phosphate buffer.[2]

    • Mobile Phase B: Methanol and Acetonitrile.[2]

    • Gradient Elution: A specific gradient program is used to separate the 13 impurities and the API.

    • Flow Rate: 0.9 mL/min.[2]

    • Column Temperature: 55 °C.[2]

    • Detection: UV at 210 nm.[2]

Method 2: Isocratic RP-HPLC-UV

This method provides a simpler isocratic approach for the quantification of Azithromycin.[3]

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in the mobile phase at the desired concentration range (e.g., 0.3-2.0 mg/mL).[4]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase: A mixture of methanol and a suitable buffer in a 90:10 v/v ratio.[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Detection: UV at 210 nm.[3]

    • Injection Volume: 500 µL.[3]

Mandatory Visualizations

To better illustrate the processes involved in the validation of an analytical method for Azithromycin impurities, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol (ICH Q2(R2) Guidelines) method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report method_implementation Method Implementation for Routine Analysis validation_report->method_implementation

Caption: General workflow for analytical method validation.

Forced_Degradation_Workflow api Azithromycin API & Drug Product stress_conditions Stress Conditions acid Acid Hydrolysis (e.g., 0.1N HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photolytic Photolytic Stress (e.g., UV light) stress_conditions->photolytic analysis Analysis of Stressed Samples (e.g., HPLC-UV) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluation of Results analysis->evaluation peak_purity Peak Purity Assessment evaluation->peak_purity mass_balance Mass Balance Calculation evaluation->mass_balance

Caption: Forced degradation study workflow.

References

Comparative Analysis of Azithromycin B and Other Impurities in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Azithromycin B and other process-related and degradation impurities of Azithromycin. Intended for researchers, scientists, and drug development professionals, this document outlines the chemical properties, analytical detection methodologies, and potential impact of these impurities on the safety and efficacy of the final drug product. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided.

Introduction to Azithromycin and its Impurities

Azithromycin is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections.[1][2][3][4] It is a semi-synthetic derivative of erythromycin.[5] During the synthesis and storage of Azithromycin, several related substances, or impurities, can form.[2] These impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2][6] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for these impurities to ensure the quality, safety, and efficacy of the drug product.[7]

This compound, also known as 3-deoxyazithromycin, is one of the specified impurities in the European Pharmacopoeia.[7][8][9] Understanding the profile of this compound and other impurities is crucial for process optimization, formulation development, and quality control in the pharmaceutical industry.[6]

Chemical Structures and Properties of Key Impurities

The chemical structures of Azithromycin and its major impurities are closely related, often differing by a single functional group or modification to the macrolide ring. These subtle differences can impact their physicochemical properties and biological activity.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Azithromycin (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-oneC₃₈H₇₂N₂O₁₂748.98
This compound 3-deoxyazithromycinC₃₈H₇₂N₂O₁₁732.99
Azithromycin A 6-demethylazithromycinC₃₇H₇₀N₂O₁₂734.96
Azithromycin C 3''-O-demethylazithromycinC₃₇H₇₀N₂O₁₂734.98
Azithromycin E 3'-(N,N-didemethyl)azithromycin (aminoazithromycin)C₃₆H₆₈N₂O₁₂720.93
Azithromycin F 3'-N-demethyl-3'-N-formylazithromycinC₃₈H₇₀N₂O₁₃762.97
Azithromycin I 3'-N-demethylazithromycinC₃₇H₇₀N₂O₁₂734.96
Azithromycin J 13-O-decladinosylazithromycinNot AvailableNot Available
Azithromycin L azithromycin 3'-N-oxideC₃₈H₇₂N₂O₁₃764.98

Data sourced from multiple chemical and pharmaceutical suppliers.[1][10][11][12][13]

Comparative Analytical Performance

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Azithromycin and its impurities.[14][15][16][17] The choice of stationary phase, mobile phase composition, and detector is critical for achieving adequate resolution between the closely related compounds.

The following table summarizes the typical relative retention times (RRT) for key impurities as referenced against Azithromycin in a standard HPLC method.

ImpurityRelative Retention Time (RRT)
Azithromycin L~0.29
Azithromycin E~0.43
Azithromycin F~0.51
Azithromycin J~0.54
Azithromycin I~0.61
Azithromycin C~0.73
Azithromycin A~0.83
Azithromycin 1.00
This compound ~1.31

Note: RRT values are approximate and can vary based on the specific chromatographic conditions.[7]

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This section details a typical HPLC-UV method for the analysis of Azithromycin and its impurities, based on established pharmacopeial methods and published literature.[2][14][16]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH 8.9).

  • Mobile Phase B: Acetonitrile and Methanol mixture.

  • Gradient Elution: A time-based gradient program is employed to ensure the separation of all impurities.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 55 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Diluent: A mixture of mobile phase A and B.

  • Standard Solution: A known concentration of Azithromycin reference standard prepared in the diluent.

  • Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration.

4. System Suitability:

  • The system suitability is assessed by injecting a solution containing Azithromycin and key impurity reference standards.

  • Parameters such as resolution between critical pairs (e.g., Impurity F and Impurity J), tailing factor, and theoretical plates are evaluated to ensure the validity of the analytical run.[2]

5. Analysis and Calculation:

  • The sample solution is injected, and the peak areas of the impurities are measured.

  • The concentration of each impurity is calculated based on the peak area of the Azithromycin standard and the respective response factors, if applicable.

Visualizing Relationships and Workflows

Diagram 1: Structural Comparison of Azithromycin and Key Impurities

AZ Azithromycin (C38H72N2O12) AZ_B This compound (3-deoxyazithromycin) (C38H72N2O11) AZ->AZ_B -OH at C3 AZ_A Azithromycin A (6-demethylazithromycin) (C37H70N2O12) AZ->AZ_A -CH3 at C6 AZ_C Azithromycin C (3''-O-demethylazithromycin) (C37H70N2O12) AZ->AZ_C -CH3 at 3''-O AZ_I Azithromycin I (3'-N-demethylazithromycin) (C37H70N2O12) AZ->AZ_I -CH3 at 3'-N

Caption: Structural differences between Azithromycin and key impurities.

Diagram 2: Experimental Workflow for Impurity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Drug Substance/Product Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standards Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Impurity Content Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for the HPLC analysis of Azithromycin impurities.

Diagram 3: Simplified Degradation Pathway of Azithromycin

AZ Azithromycin Degradation Stress Conditions (Acid, Base, Oxidation, Light) AZ->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis e.g., acidic pH Oxidation Oxidation Degradation->Oxidation e.g., H2O2 Other Other Degradation Products Degradation->Other Imp_J Impurity J (Desosaminylazithromycin) Hydrolysis->Imp_J Imp_L Impurity L (Azithromycin N-oxide) Oxidation->Imp_L

References

Navigating the Separation of Azithromycin B from Azaerythromycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the effective separation of Azithromycin B from its closely related structural analog, Azaerythromycin A, is a critical step in ensuring the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary techniques employed for this separation, supported by experimental data and detailed protocols.

The two main strategies for separating these macrolide antibiotics are advanced chromatographic methods and controlled crystallization processes. Each approach offers distinct advantages and is suited to different scales and purity requirements.

Chromatographic Separation: Precision and Resolution

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful analytical and preparative techniques for separating complex mixtures of structurally similar compounds.

A study by Waters demonstrates a successful UPLC method coupled with evaporative light scattering (ELS) detection for the baseline separation of Azithromycin, Azaerythromycin A, and Clarithromycin.[1] This method highlights the high resolving power necessary to distinguish between these closely related molecules.

Experimental Protocol: UPLC-ELS

This protocol is adapted from the method described for the separation of Azithromycin, Azaerythromycin A, and Clarithromycin.[1]

Instrumentation:

  • ACQUITY UPLC System

  • ACQUITY UPLC ELS Detector

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 35 °C
Mobile Phase A Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
Gradient Linear gradient from 95:5 (A:B) to 5:95 (A:B) over 90 seconds
Flow Rate 0.84 mL/min
Injection Volume 0.5 µL

ELS Detector Settings:

ParameterValue
Gain 20 Hz
Time Constant 0.1 sec
Drift Tube Temperature 50 °C
Gas Pressure 40 psi
Nebulizer Chamber Cooling on

Sample Preparation: Standards are dissolved in DMSO at a concentration of 0.5 mg/mL.[1]

This UPLC method provides a rapid and effective means of separating Azaerythromycin A from Azithromycin with high resolution.[1]

Crystallization: Scalability and Purity

Crystallization is a widely used industrial method for the purification of APIs. It is a cost-effective technique that can be scaled up for large-scale production. The principle behind this separation is the differential solubility of Azithromycin and its impurities in a given solvent system.

A patented process describes a method for purifying Azithromycin from its isomers, including a compound referred to as "this compound," through a stepwise crystallization process.[2] This process can effectively reduce the level of this impurity.

Experimental Protocol: Stepwise Crystallization

This protocol is based on a patented method for the purification of Azithromycin.[2][3]

Materials:

  • Crude Azithromycin containing Azaerythromycin A (referred to as this compound in the patent)

  • Lower alcohol (e.g., methanol or ethanol)

  • Water

Procedure:

  • Dissolve the crude Azithromycin in a lower alcohol at a temperature of approximately 28-32°C.[2][3]

  • Maintain the temperature of the solution.

  • Gradually add water to the solution.

  • Stir the mixture for about one hour at 28-32°C to induce crystallization.[2][3]

  • Cool the mixture to a temperature between -5°C and 5°C and continue stirring for at least one hour.

  • Isolate the precipitated Azithromycin crystals by filtration.

  • Wash the crystals with a cold mixture of the lower alcohol and water.

  • Dry the purified Azithromycin crystals.

This process has been shown to reduce the content of "this compound" from 2.88% in the crude material to 0.85% in the final crystallized product.[2]

Performance Comparison

TechniquePrincipleAdvantagesDisadvantagesPurity Achieved (Example)
UPLC-ELS Differential partitioning between a stationary and mobile phaseHigh resolution, speed, suitable for analytical and small-scale preparative workRequires specialized equipment, use of solvents, may be less cost-effective for large scaleBaseline separation of Azithromycin and Azaerythromycin A[1]
Crystallization Differential solubility in a solvent/anti-solvent systemScalable, cost-effective for large quantities, can yield high purity productMay require optimization of solvent systems and conditions, potential for co-precipitationReduction of "this compound" from 2.88% to 0.85%[2]

Experimental Workflow for Separation and Analysis

Separation_Workflow cluster_separation Separation Stage cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_purification Purification Outcome cluster_analysis Purity Analysis crude_azm Crude Azithromycin (containing Azaerythromycin A) uplc UPLC System crude_azm->uplc Injection crystallizer Crystallization Vessel crude_azm->crystallizer Dissolution purified_azm_uplc Purified Azithromycin (Fraction Collection) uplc->purified_azm_uplc purified_azm_cryst Purified Azithromycin (Crystals) crystallizer->purified_azm_cryst analytical_hplc Analytical HPLC/UPLC purified_azm_uplc->analytical_hplc Quality Control purified_azm_cryst->analytical_hplc Quality Control final_product Final Pure Azithromycin analytical_hplc->final_product Meets Specification rework Further Purification analytical_hplc->rework Fails Specification

Caption: A generalized workflow for the separation and purification of Azithromycin from Azaerythromycin A.

Signaling Pathways and Logical Relationships

The separation of this compound from Azaerythromycin A does not involve biological signaling pathways. The logical relationship in the purification process is a sequence of steps designed to exploit the differing physicochemical properties of the two molecules.

Logical_Relationship start Mixture of Azithromycin and Azaerythromycin A process_choice Select Separation Technique start->process_choice chromatography Chromatographic Separation (e.g., UPLC) process_choice->chromatography High Resolution Needed crystallization Crystallization process_choice->crystallization Large Scale Required parameters_chrom Optimize: - Mobile Phase - Stationary Phase - Gradient - Flow Rate chromatography->parameters_chrom parameters_cryst Optimize: - Solvent/Anti-solvent - Temperature - Stirring Rate - Seeding crystallization->parameters_cryst separation Physical Separation of Components parameters_chrom->separation parameters_cryst->separation analysis Purity Analysis (e.g., HPLC) separation->analysis pass Purity ≥ Specification analysis->pass final_product Isolated Pure Azithromycin pass->final_product Yes reprocess Reprocess pass->reprocess No reprocess->process_choice

Caption: Decision-making and logical flow for the separation of Azithromycin and Azaerythromycin A.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Azithromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Azithromycin B. The following sections detail the experimental protocols and performance data to assist in selecting the most suitable analytical method for your research and development needs.

Introduction to Chromatographic Analysis of Azithromycin

Azithromycin, a macrolide antibiotic, is widely used to treat various bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. Both HPLC and UPLC are powerful chromatographic techniques employed for this purpose. UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures to achieve faster and more efficient separations compared to conventional HPLC.[1][2][3][4][5] This guide presents a cross-validation perspective by comparing published methods for both techniques.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC methods for the analysis of this compound are outlined below.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for HPLC analysis of Azithromycin involves reversed-phase chromatography with UV detection.

  • Instrumentation : A standard HPLC system equipped with a UV detector is utilized.[6][7][8]

  • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently employed.[8]

  • Mobile Phase : A typical mobile phase consists of a mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.[6][7] For instance, a mixture of phosphate buffer and methanol in a 20:80 ratio has been used.[6][7]

  • Flow Rate : A flow rate of around 1.0 to 1.5 mL/min is generally applied.[8]

  • Detection : UV detection is commonly set at a low wavelength, such as 210 nm, due to the poor UV absorption of azithromycin.[6][7][8]

  • Injection Volume : The injection volume can vary, with 50 µL being a representative volume.

  • Column Temperature : The column temperature is often maintained at an elevated level, for example, 60 °C, to improve peak shape and reduce viscosity.[9]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC methods for this compound are designed for faster analysis times and improved resolution.

  • Instrumentation : A UPLC system capable of handling high backpressures is required.

  • Column : A sub-2 µm particle size column, such as a Shim-pack XR ODS (75 x 3.0 mm, 2.2 µm), is a key feature of the UPLC method.[10]

  • Mobile Phase : A gradient elution is often employed. For example, a gradient using 0.01 M dibasic sodium phosphate buffer as mobile phase A and a mixture of acetonitrile and methanol (750:250 v/v) as mobile phase B has been described.[10]

  • Flow Rate : The flow rate is typically higher than in HPLC, for instance, 1.2 ml/minute.[10]

  • Detection : Similar to HPLC, UV detection at 210 nm is used.[10]

  • Injection Volume : A smaller injection volume is generally used in UPLC.

  • Column Temperature : Maintaining a controlled column temperature is crucial for reproducibility.

Performance Data Comparison

The following tables summarize the quantitative performance data for the HPLC and UPLC methods, allowing for a direct comparison of their key analytical parameters.

Table 1: Chromatographic Performance

ParameterHPLC MethodUPLC Method
Retention Time ~8.35 min[7]~7.66 min[10]
Column Dimensions 250 mm x 4.6 mm, 5 µm[8]75 mm x 3.0 mm, 2.2 µm[10]
Tailing Factor 0.8–1.5< 1.23[10]
Theoretical Plates > 2000[10]Not specified

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Linearity Range 0.3–2.0 mg/mL[6]0.3 µg/mL - 3.5 µg/mL (for related substances)[10]
Correlation Coefficient (r²) > 0.997[7]> 0.999[10]
Accuracy (% Recovery) 100.5%[6]Not specified
Precision (% RSD) 0.2%[6]< 2.0%[10]
Limit of Detection (LOD) 0.0005 mg/mL[6]Not specified
Limit of Quantification (LOQ) Not specifiedNot specified

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the key components of the chromatographic systems.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_data_analysis Data Analysis Phase cluster_conclusion Conclusion Phase start Define Analytical Target Profile method_selection Select HPLC and UPLC Methods for Comparison start->method_selection protocol_design Design Cross-Validation Protocol method_selection->protocol_design sample_prep Prepare this compound Standard and Samples protocol_design->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis uplc_analysis UPLC Analysis sample_prep->uplc_analysis hplc_data Collect HPLC Data (Retention Time, Peak Area, etc.) hplc_analysis->hplc_data uplc_data Collect UPLC Data (Retention Time, Peak Area, etc.) uplc_analysis->uplc_data comparison Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) hplc_data->comparison uplc_data->comparison report Generate Comparison Report and Recommendations comparison->report end Method Selection report->end

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Caption: Key component differences between HPLC and UPLC systems.

Conclusion

The choice between HPLC and UPLC for the analysis of this compound depends on the specific requirements of the analytical task.

  • HPLC remains a robust and widely accessible technique suitable for routine quality control and assays where longer run times are acceptable. The instrumentation is generally less expensive and methods are well-established.[4]

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[1][2][4] This makes it the preferred choice for high-throughput screening, complex sample analysis, and when rapid results are critical for decision-making in drug development. The reduced solvent consumption also contributes to lower operational costs and a greener analytical approach.[4]

This guide provides a foundational comparison based on published data. For direct implementation, it is recommended to perform an in-house method transfer and validation to ensure the chosen method meets the specific needs and regulatory requirements of your laboratory.

References

A Comparative Analysis of the Biological Activities of Azithromycin and its Related Substance Azithromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the widely-used macrolide antibiotic, Azithromycin, and its related substance, Azithromycin B (3-Deoxyazithromycin). While extensive data is available for Azithromycin, literature providing a direct comparative analysis of the biological activity of this compound is limited. This guide summarizes the known biological profile of Azithromycin and outlines the standard experimental protocols used to assess the activities of such compounds, providing a framework for any future comparative studies.

Introduction

Azithromycin is a second-generation macrolide antibiotic characterized by a 15-membered azalactone ring.[1] It is widely prescribed for the treatment of various bacterial infections, including those of the respiratory tract, skin, and soft tissues.[1][2] Beyond its antibacterial effects, Azithromycin is also recognized for its anti-inflammatory and immunomodulatory properties.[3][4] this compound, also known as 3-Deoxyazithromycin, is a known impurity generated during the synthesis of Azithromycin.[5] Understanding the biological activity of such related substances is crucial for drug safety and efficacy assessments.

Antibacterial Activity

Azithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[1][6] It possesses a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[7][8]

Comparative Antibacterial Spectrum
Bacterial SpeciesAzithromycin MIC (µg/mL)
Staphylococcus aureus0.5 - 2
Streptococcus pneumoniae0.06 - 0.5
Streptococcus pyogenes0.06 - 0.25
Haemophilus influenzae0.06 - 1
Moraxella catarrhalis≤ 0.03 - 0.12
Escherichia coli2 - 8
Salmonella spp.4 - 16
Shigella spp.1 - 4
Campylobacter spp.0.125 - 0.5
Data compiled from multiple sources.[7][9][10]

Anti-inflammatory and Immunomodulatory Activity

Azithromycin has demonstrated significant anti-inflammatory effects, which are attributed to its ability to modulate host immune responses.[3] A key mechanism is the inhibition of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]

Direct experimental data on the anti-inflammatory activity of this compound is not currently available in published literature. The following table summarizes the known anti-inflammatory properties of Azithromycin.

Activity MetricAzithromycinThis compound
NF-κB Inhibition (IC50) 56 µM in A549 cells stimulated with TNF-α[11][12]Not available
Effect on Pro-inflammatory Cytokines Reduces production of TNF-α, IL-1β, IL-6, and IL-8.[13]Not available
Effect on Anti-inflammatory Cytokines Increases production of IL-10.Not available

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of the biological activities of Azithromycin and its related substances.

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Data Analysis start Start bacterial_culture Bacterial Culture (e.g., Mueller-Hinton Broth) start->bacterial_culture compound_prep Prepare Serial Dilutions of Azithromycin & this compound start->compound_prep inoculum_prep Prepare Standardized Inoculum (0.5 McFarland Standard) bacterial_culture->inoculum_prep plate_setup Dispense Compounds and Inoculum into 96-well plate compound_prep->plate_setup inoculum_prep->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_results Visually Inspect for Turbidity (Bacterial Growth) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Preparation of Materials:

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Dissolve Azithromycin and this compound in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Culture the test bacterium on an appropriate agar plate overnight.

  • Inoculum Preparation:

    • Suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve the desired concentration range.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][15][16]

Experimental Workflow for NF-κB Inhibition Assay

G cluster_prep Cell Culture and Treatment cluster_assay Luciferase Assay cluster_results Data Analysis start Start cell_seeding Seed cells with NF-κB luciferase reporter (e.g., HEK293 or A549) start->cell_seeding compound_treatment Treat cells with serial dilutions of Azithromycin & this compound cell_seeding->compound_treatment stimulation Stimulate with TNF-α to activate NF-κB compound_treatment->stimulation cell_lysis Lyse cells to release luciferase stimulation->cell_lysis add_substrate Add luciferase substrate cell_lysis->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence calculate_inhibition Calculate percent inhibition of NF-κB activity measure_luminescence->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for NF-κB inhibition luciferase reporter assay.

Protocol for NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293, A549) stably transfected with an NF-κB-driven luciferase reporter gene in complete medium.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of Azithromycin and this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for a specified pre-treatment time (e.g., 1 hour).

    • Add a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells to induce NF-κB activation and incubate for an appropriate time (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.[17][18]

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

    • Measure the luminescence using a luminometer.[17][19]

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[18]

Signaling Pathway of NF-κB Inhibition by Azithromycin

G cluster_cytoplasm Cytoplasm cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb->ikb nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates nfkb_n NF-κB gene_transcription Inflammatory Gene Transcription (TNF-α, IL-6, etc.) nfkb_n->gene_transcription Induces azithromycin Azithromycin azithromycin->ikk Inhibits

References

Inter-laboratory Study for Azithromycin and Its Related Compounds: A Comparative Guide to Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Azithromycin and its related compounds, such as potential impurities or degradation products, is critical for ensuring drug quality, safety, and efficacy. This guide provides an objective comparison of the two most common analytical methods employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS). The selection between these methods is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

The development of robust analytical techniques is crucial for the estimation of Azithromycin in both bulk pharmaceutical ingredients and finished dosage forms.[1] Various methods, including chromatographic, spectroscopic, and electrochemical techniques, have been developed and validated for this purpose.[1] Among these, HPLC and LC-MS/MS stand out for their precision and reliability in quantitative analysis.[2][3][4]

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for the quantification of Azithromycin and its related substances often depends on the required sensitivity and the nature of the sample being analyzed.[2] LC-MS/MS generally offers significantly higher sensitivity, with a much lower limit of detection (LOD) compared to HPLC-UV.[3][4] Both methods, however, demonstrate good linearity over their respective concentration ranges.[2]

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 1.0 - 200.0 µg/mL[2]0.5 - 2,000 ng/mL[2]
Limit of Detection (LOD) 14.40 ng/mL - 0.476 µg/mL[2]0.0005 µg/mL (0.5 ng/mL)[3][4]
Limit of Quantification (LOQ) 22.50 µg/mL[4]1 - 2 ng/mL[5]
Accuracy (% Recovery) ~100.5%[5][6]98.0% - 100.3%[7]
Precision (%RSD) <2.0%[8]4.8% - 10.7% (Intra-day and Inter-day)[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Azithromycin.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of Azithromycin in bulk drug and pharmaceutical dosage forms.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[9][10]

    • Mobile Phase: A mixture of acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water (25:15:1:59 v/v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[2][9]

    • Detection Wavelength: 210 - 215 nm.[9][10][11]

    • Injection Volume: 20 µL.[2]

    • Column Temperature: 43°C - 60°C.[9][10]

  • Sample Preparation (for Oral Suspension):

    • Reconstitute the oral suspension as per the product label.

    • Accurately transfer a volume equivalent to a specific amount of Azithromycin into a volumetric flask.

    • Dilute with a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.[2]

Liquid Chromatography with Mass Spectrometry (LC-MS/MS) Detection

This method is highly sensitive and ideal for determining low concentrations of Azithromycin in complex biological matrices like plasma.[5][12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[5]

    • Mobile Phase: A mixture of 20mM ammonium acetate (pH 5.2), acetonitrile, and methanol (50:40:10, v/v/v).[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Ionization Mode: Electrospray Ionization (ESI) in positive selective ion monitoring mode.[5]

    • Internal Standard: Clarithromycin or Roxithromycin.[5]

  • Sample Preparation (for Plasma):

    • To 0.2 mL of plasma, add the internal standard and extraction solvent (e.g., methyl tert-butyl ether-hexane).

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.[2][5]

Visualizing the Workflow and Method Selection

To aid in understanding the analytical process and the decision-making involved in method selection, the following diagrams are provided.

Azithromycin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Analysis cluster_lc_ms LC-MS/MS Analysis Start Sample (Bulk Drug / Plasma) Prep_Bulk Dissolution & Filtration Start->Prep_Bulk Pharmaceutical Formulation Prep_Plasma Protein Precipitation / LLE Start->Prep_Plasma Biological Matrix HPLC_System HPLC Separation (C18 Column) Prep_Bulk->HPLC_System LC_System LC Separation (C18 Column) Prep_Plasma->LC_System UV_Detector UV Detection (210-215 nm) HPLC_System->UV_Detector Data_Analysis_UV Quantification (External Standard) UV_Detector->Data_Analysis_UV Result Reportable Concentration Data_Analysis_UV->Result MS_Detector MS/MS Detection (ESI+) LC_System->MS_Detector Data_Analysis_MS Quantification (Internal Standard) MS_Detector->Data_Analysis_MS Data_Analysis_MS->Result

Caption: Comparative workflow for Azithromycin quantification.

Method_Selection_Logic Decision Select Analytical Method High_Concentration High Analyte Concentration? (µg/mL range) Decision->High_Concentration Low_Concentration Low Analyte Concentration? (ng/mL range) Decision->Low_Concentration High_Concentration->Low_Concentration No Simple_Matrix Simple Sample Matrix? High_Concentration->Simple_Matrix Yes Low_Concentration->High_Concentration No Complex_Matrix Complex Sample Matrix? Low_Concentration->Complex_Matrix Yes Complex_Matrix->Simple_Matrix No LC_MS LC-MS/MS Complex_Matrix->LC_MS Yes Simple_Matrix->Complex_Matrix No HPLC_UV HPLC-UV Simple_Matrix->HPLC_UV Yes

Caption: Logic for selecting an analytical method.

References

Impurity Profiling of Generic Azithromycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the impurity profiles of various generic Azithromycin products, supported by experimental data and detailed analytical protocols.

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is available in numerous generic formulations. While therapeutically equivalent to the innovator product, variations in the manufacturing process of generic drugs can potentially lead to differences in their impurity profiles. The presence of impurities, even in trace amounts, can impact the safety and efficacy of a pharmaceutical product. This guide provides a comparative analysis of the impurity profiles of different generic Azithromycin products based on published analytical data.

Comparative Impurity Data

The following table summarizes the quantitative analysis of 13 potential impurities in a benchmark (innovator) Azithromycin product and four different generic products available in the Brazilian market. The data is derived from a study that utilized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for impurity quantification.

Table 1: Quantitative Comparison of Impurities in Different Azithromycin Products (%)

ImpurityBenchmark Product (A)Generic Product (B1)Generic Product (B2)Generic Product (C)Generic Product (D)
Impurity A< LOQ< LOQ< LO
Impurity B< LOQ< LOQ< LO
Impurity C< LOQ< LOQ< LO
Impurity D< LOQ< LOQ< LO
Impurity E0.120.150.110.140.13
Impurity F< LOQ< LOQ< LO
Impurity G< LOQ< LOQ< LO
Impurity H< LOQ< LOQ< LO
Impurity I0.080.100.090.110.09
Impurity J< LOQ< LOQ< LO
Impurity L< LOQ< LOQ< LO
Impurity M< LOQ< LOQ< LO
Impurity N0.050.070.060.080.06
Total Impurities 0.25 0.32 0.26 0.33 0.28
LOQ: Limit of Quantification

Data adapted from a 2025 study on the determination of 13 Azithromycin impurities in pharmaceutical formulations by HPLC-UV.[1][2]

Another study comparing parenteral formulations of the original Sumamed product with two generic drugs (Azithral and Azinort) found that all three contained comparable quantities of soluble impurities.[1] However, the study did note that the generic products failed to meet the pharmacopoeial requirements for the amount of the active substance.[1]

Key Identified Impurities

Several process-related impurities and degradation products of Azithromycin have been identified. Some of the frequently monitored impurities include:

  • Azithromycin Impurity E (3'-(N,N-didemethyl)azithromycin): A known impurity that can be formed during the synthesis process.[3]

  • Azithromycin Impurity N (3'-De(dimethylamino)-3'-oxoazithromycin): A degradation product of Azithromycin.[4][][6]

  • Azaerythromycin A: A related substance that is a key intermediate in the synthesis of Azithromycin.[7]

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide detailed monographs for Azithromycin, including specifications for related compounds and impurities.[8][9][10][11]

Experimental Protocols

The most common analytical technique for Azithromycin impurity profiling is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12][13][14][15][16]

HPLC-UV Method for Impurity Quantification

This protocol is a representative example based on methodologies described in the literature.[1][2][12]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffer solution and an organic solvent is typically employed.

    • Buffer (A): Anhydrous dibasic sodium phosphate buffer or monobasic potassium phosphate buffer, with pH adjusted to a specific value (e.g., pH 7.5 or 10.5).[2][8][15]

    • Organic Phase (B): A mixture of methanol and acetonitrile.[1][15]

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 55 °C.[1]

  • Detection: UV detection at a wavelength of 210 nm.[12][13]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: A known concentration of USP or EP Azithromycin Reference Standard and certified impurity reference standards are dissolved in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sample Solution: A representative sample of the Azithromycin generic product (e.g., powdered tablets) is accurately weighed and dissolved in the diluent to achieve a target concentration. The solution is typically sonicated and filtered through a 0.45 µm filter before injection.

3. Data Analysis:

  • The identification of impurities is based on the comparison of their retention times with those of the reference standards.

  • Quantification is performed by comparing the peak area of each impurity in the sample chromatogram with the peak area of the corresponding reference standard of a known concentration.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the impurity profiling of Azithromycin generic products.

Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis & Reporting Sample Azithromycin Generic Product Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Sonication Sonication Dissolution->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration Injection Inject Sample & Standard Filtration->Injection Ref_Std Azithromycin & Impurity Reference Standards Std_Weighing Accurate Weighing Ref_Std->Std_Weighing Std_Dissolution Dissolution in Diluent Std_Weighing->Std_Dissolution Std_Dissolution->Injection HPLC_System HPLC-UV System Chromatogram Generate Chromatograms HPLC_System->Chromatogram Injection->HPLC_System Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Comparison Comparison with Specification Limits Quantification->Comparison Report Generate Report Comparison->Report

Caption: Workflow for Azithromycin Impurity Profiling.

Conclusion

The impurity profiles of generic Azithromycin products can exhibit variations, although the levels of individual and total impurities in the analyzed products generally fall within acceptable limits. The data presented in this guide highlights the importance of robust analytical testing and adherence to pharmacopoeial standards to ensure the quality, safety, and efficacy of all pharmaceutical products, including generics. Researchers and drug development professionals should employ validated, stability-indicating analytical methods for the comprehensive impurity profiling of Azithromycin and its various formulations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed spectroscopic comparison of the widely-used antibiotic Azithromycin and its known related impurities. By leveraging experimental data from various analytical techniques, this document serves as a practical resource for identifying and controlling these impurities, ultimately safeguarding the quality and efficacy of the final drug product.

Azithromycin, a macrolide antibiotic, is susceptible to the formation of various impurities during its synthesis and storage. These impurities, which can be structural analogs, degradation products, or intermediates, may impact the drug's safety and potency.[1][2] Therefore, robust analytical methods are crucial for their detection and quantification. This guide focuses on a multi-spectroscopic approach, encompassing Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to differentiate Azithromycin from its common impurities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic characteristics of Azithromycin and several of its known impurities. This quantitative data provides a foundation for the development of specific and sensitive analytical methods.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial detection and quantification of Azithromycin and its impurities, particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). The UV spectra of Azithromycin and its impurities are generally similar due to the lack of a strong chromophore, with most exhibiting maximum absorption at around 210-215 nm.[2][3][4]

Compoundλmax (nm)Comments
Azithromycin ~210 - 215Weak UV absorption, detection is often performed at the lower end of the UV spectrum.[2][4][5]
Impurity A ~210 - 215Similar UV absorption to Azithromycin.[6]
Impurity B ~210 - 215Similar UV absorption to Azithromycin.[6]
Impurity E ~210 - 215Similar UV absorption to Azithromycin.[6]
Impurity F ~210 - 215Similar UV absorption to Azithromycin.[7]
Impurity H ~210 - 215Similar UV absorption to Azithromycin.[7]
Impurity I ~210 - 215Similar UV absorption to Azithromycin.[7]
Impurity J ~210 - 215Similar UV absorption to Azithromycin.[6]
Impurity L ~210 - 215Similar UV absorption to Azithromycin.[6]
Impurity M ~210 - 215Similar UV absorption to Azithromycin.[6][8]
Impurity N ~210 - 215Similar UV absorption to Azithromycin.[6]

Note: The UV spectra of Azithromycin and its impurities are not highly characteristic, making chromatographic separation essential for individual identification and quantification.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. While the spectra of Azithromycin and its structurally similar impurities can be complex, specific differences in the fingerprint region can aid in their differentiation.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group Assignment
Azithromycin ~3480 (O-H, N-H stretching), ~2970 (C-H stretching), ~1720 (C=O stretching of lactone), ~1170 (C-O stretching)Characteristic peaks for macrolide structure.[9][10]
Impurity I (N-Demethylazithromycin) Subtle shifts in C-H and N-H stretching and bending regions compared to Azithromycin.Absence of one N-methyl group.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of Azithromycin and its impurities. Specific chemical shift differences and coupling patterns can definitively identify and quantify impurities.

CompoundKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
Azithromycin Specific signals for the two N-methyl groups (~2.3 ppm), anomeric protons of the sugars, and the macrolide ring protons.[12]Characteristic signals for the carbonyl carbon of the lactone (~178 ppm), carbons of the sugar moieties, and the N-methyl carbons.[12]
Impurity I (N-Demethylazithromycin) Absence of one N-methyl signal, and shifts in adjacent proton signals.[11]Absence of one N-methyl carbon signal.

Note: Detailed NMR data for a wide range of Azithromycin impurities requires isolation of each impurity for individual analysis.[13]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for the identification and quantification of impurities. The molecular weight and fragmentation patterns provide definitive structural information.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
Azithromycin C₃₈H₇₂N₂O₁₂749.5Loss of cladinose sugar, loss of desosamine sugar, and characteristic fragmentation of the macrolide ring.[14]
Impurity F C₃₈H₇₀N₂O₁₃763.5[7]
Impurity H C₄₅H₇₇N₃O₁₅S932.5[7]
Impurity I (N-Demethylazithromycin) C₃₇H₇₀N₂O₁₂735.5[7]

Note: The fragmentation patterns are crucial for distinguishing between isomeric impurities.[13][14]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are generalized protocols for the spectroscopic analysis of Azithromycin and its impurities.

HPLC-UV Method for Impurity Profiling

This method is widely used for the separation and quantification of Azithromycin and its related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Anhydrous dibasic sodium phosphate.[2]

  • Phosphoric acid.

  • Purified water.

Chromatographic Conditions:

  • Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH adjusted).[2]

  • Mobile Phase B: A mixture of acetonitrile and methanol.[2]

  • Gradient Elution: A typical gradient would involve an increasing proportion of Mobile Phase B over time to elute all impurities and the API.[2]

  • Flow Rate: 0.9 - 1.5 mL/min.[2][5]

  • Column Temperature: 55 °C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 20 - 500 µL.[4][5]

Sample Preparation:

  • Accurately weigh and dissolve the Azithromycin sample in a suitable diluent (e.g., a mixture of acetonitrile and water).[15]

  • Sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.[16]

FT-IR Analysis

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[17]

LC-MS Analysis for Impurity Identification

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Ion Trap).[13][14]

Chromatographic Conditions:

  • Similar to the HPLC-UV method, but the mobile phase should be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate).[13]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[13]

  • Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns of specific ions.[14]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for the spectroscopic comparison of Azithromycin and its impurities.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Azithromycin Bulk or Formulated Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution FTIR FT-IR Analysis (Functional Groups) Sample->FTIR NMR NMR Analysis (Structural Elucidation) Sample->NMR Filtration Filter through 0.45 µm Filter Dissolution->Filtration HPLC_UV HPLC-UV Analysis (Quantification) Filtration->HPLC_UV LC_MS LC-MS Analysis (Identification) Filtration->LC_MS Compare_Spectra Compare Spectra with Reference Standards HPLC_UV->Compare_Spectra LC_MS->Compare_Spectra FTIR->Compare_Spectra NMR->Compare_Spectra Identify_Impurities Identify and Quantify Impurities Compare_Spectra->Identify_Impurities Purity_Assessment Assess Purity of Azithromycin Sample Identify_Impurities->Purity_Assessment

Caption: Experimental workflow for the analysis of Azithromycin and its impurities.

Logical_Relationship cluster_impurities Related Impurities Azithromycin Azithromycin (API) Synthesis_Related Synthesis-Related (e.g., Intermediates) Azithromycin->Synthesis_Related originate from Degradation_Products Degradation Products Azithromycin->Degradation_Products can form Structural_Analogs Structural Analogs Azithromycin->Structural_Analogs are structurally similar to

References

Detecting Azithromycin B: A Head-to-Head Comparison of Analytical Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Azithromycin B is critical. This guide provides an objective comparison of various detectors used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of this macrolide antibiotic. The performance of Ultraviolet (UV), Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), and Charged Aerosol (CAD) detectors is evaluated based on supporting experimental data.

This compound, lacking a strong chromophore, presents a challenge for traditional UV detection, necessitating the exploration of alternative and more sensitive detection methods. This guide delves into the quantitative performance and experimental protocols of several key detector types, offering a comprehensive overview to inform methods development and selection.

Quantitative Performance Comparison

The selection of an appropriate detector for this compound analysis is often a trade-off between sensitivity, specificity, cost, and ease of use. The following table summarizes the key quantitative performance parameters for HPLC-UV, LC-MS/MS, and ELSD based on published data. Data for the Charged Aerosol Detector is presented based on its general performance characteristics due to the limited availability of specific validated methods for this compound in the reviewed literature.

DetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC-UV 0.0144 - 0.5 µg/mL[1]0.0437 - 1.443 µg/mL[1]1.0 - 200 µg/mL[1]Cost-effective, simple, robust.[1]Low sensitivity due to weak chromophore.
LC-MS/MS 0.0005 ng/mL2.55 ng/mL[2][3]2.55 - 551.43 ng/mL[2][3]High sensitivity and specificity.Higher cost and complexity.
ELSD 6.75 µg/mL22.50 µg/mL50.93 - 509.30 µg/mLUniversal detection for non-chromophoric compounds.Non-linear response, lower sensitivity than MS.
CAD ~1-5 ng (on-column)[4]~6-11 ng (on-column)[4]>4 orders of magnitude[5]Near-uniform response for non-volatile analytes.[4]Limited data for this compound specifically.

Experimental Workflow Visualization

The general workflow for the chromatographic analysis of this compound, from sample preparation to detection, is illustrated below. This process is broadly applicable to HPLC systems coupled with any of the discussed detectors.

This compound Analysis Workflow General Experimental Workflow for this compound Analysis cluster_Preparation Sample Preparation cluster_Chromatography HPLC System cluster_Detection Detection Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector Inject Sample Mobile_Phase Mobile_Phase Pump Pump Mobile_Phase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Eluent Data_Acquisition Data_Acquisition Detector->Data_Acquisition

General workflow for this compound analysis.

Charged Aerosol Detector (CAD) Signaling Pathway

The principle of Charged Aerosol Detection involves nebulization of the eluent, evaporation of the mobile phase, and subsequent charging and detection of the resulting analyte particles.

CAD Signaling Pathway Charged Aerosol Detector (CAD) Principle HPLC_Eluent HPLC Eluent (Mobile Phase + this compound) Nebulizer Nebulizer HPLC_Eluent->Nebulizer Nebulization (Aerosol Formation) Drying_Tube Drying_Tube Nebulizer->Drying_Tube Evaporation of Mobile Phase Analyte_Particles Drying_Tube->Analyte_Particles Charging_Chamber Charging_Chamber Analyte_Particles->Charging_Chamber Transfer to Charging Chamber Ion_Trap Ion_Trap Charging_Chamber->Ion_Trap Removal of Excess Charge Electrometer Electrometer Ion_Trap->Electrometer Measurement of Particle Charge Signal Signal Electrometer->Signal Corona_Needle Corona_Needle->Charging_Chamber Charge Transfer

Principle of Charged Aerosol Detection.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 90:10 v/v).[6]

    • Flow Rate: 1.5 mL/min.[6]

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 500 µL.[6]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 50°C).[7]

  • Sample Preparation:

    • Accurately weigh a quantity of this compound and dissolve it in the mobile phase to prepare a stock solution (e.g., 1.0 mg/mL).[6]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.[6]

    • For pharmaceutical dosage forms, extract the drug from the matrix using a suitable solvent, followed by dilution with the mobile phase.

    • Filter all solutions through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., ACE C18, 2.1 × 100 mm, 1.7 μm).[2]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and a mixture of methanol and acetonitrile (1:1, v/v) with 0.1% formic acid (Solvent B).[2]

    • Flow Rate: 0.25 mL/min.[2]

    • Injection Volume: 5 µL.[2]

    • Column Temperature: 40°C.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For Azithromycin, m/z 749.50 > 591.45; for an internal standard like Azithromycin-d5, m/z 754.50 > 596.45.[2]

  • Sample Preparation (Human Plasma):

    • To a small volume of plasma (e.g., 100 µL), add an internal standard.[2]

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.[2]

    • Centrifuge the mixture and inject the supernatant into the LC-MS/MS system.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the analysis of this compound, especially in formulations where UV-absorbing excipients might interfere.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., Boston pHlex ODS, 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of ammonium acetate buffer (0.05 M, pH 8.0) and acetonitrile (60:40, v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • ELSD Conditions:

    • Drift Tube Temperature: 60°C.

    • Nebulizer Gas (Air) Pressure: 50 psi.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of working standards by diluting the stock solution to cover the desired concentration range.

    • For formulations, dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter before injection.

Conclusion

The choice of detector for the analysis of this compound is highly dependent on the specific requirements of the assay. For routine quality control of bulk drug and simple formulations where high sensitivity is not paramount, HPLC-UV offers a cost-effective and straightforward solution. When high sensitivity and selectivity are critical, particularly for the analysis of this compound in complex biological matrices, LC-MS/MS is the detector of choice, providing excellent performance at very low concentration levels.

For non-chromophoric compounds like this compound, both ELSD and CAD present viable alternatives to UV detection. ELSD is a universal detector suitable for non-volatile compounds, though it may exhibit a non-linear response. CAD offers the advantage of near-uniform response for non-volatile analytes, making it a powerful tool for quantitative analysis without the need for specific reference standards for every compound, although more specific method validation data for this compound would be beneficial. Ultimately, the selection of the most appropriate detector requires careful consideration of the analytical needs, sample matrix, and available resources.

References

Confirming Azithromycin B Identity with High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of impurities and related substances in active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of Azithromycin A and its primary related substance, Azithromycin B (3-Deoxyazithromycin), using High-Resolution Mass Spectrometry (HRMS). We present supporting experimental data and detailed protocols to facilitate the confident identification of these compounds.

Azithromycin is a widely used macrolide antibiotic.[1][2] During its synthesis and storage, various related substances can form, one of which is this compound.[3] this compound, also known as 3-Deoxyazithromycin, is a critical impurity to monitor as its presence can impact the safety and efficacy of the final drug product.[4][5] HRMS offers the high mass accuracy and resolution required to differentiate between Azithromycin A and B, which have a small mass difference.[6][7]

Comparative HRMS Data of Azithromycin A and this compound

The key to distinguishing Azithromycin A from this compound lies in their exact mass and characteristic fragmentation patterns. Azithromycin A has a molecular formula of C38H72N2O12, while this compound has a formula of C38H72N2O11, resulting in a nominal mass difference of 16 Da due to the absence of a hydroxyl group in this compound.[8][9]

High-resolution mass spectrometry allows for the precise measurement of the protonated molecules, [M+H]+, and their fragment ions, enabling unambiguous identification. The table below summarizes the expected and observed HRMS data for both compounds.

ParameterAzithromycin AThis compound (3-Deoxyazithromycin)
Molecular Formula C38H72N2O12C38H72N2O11
Theoretical Monoisotopic Mass 748.5085 g/mol 732.5136 g/mol
Observed [M+H]+ (m/z) 749.5158733.5209
Mass Accuracy (ppm) < 5 ppm< 5 ppm
Characteristic Fragment Ions (m/z) 591.45 (Loss of cladinose)[10][11]575.45 (Loss of cladinose)
158.11 (Desosamine sugar)158.11 (Desosamine sugar)
434.33 (Aglycone moiety)[11]418.33 (Aglycone moiety)

Experimental Protocol: LC-HRMS for Azithromycin and Impurities

This protocol outlines a general method for the separation and identification of Azithromycin A and B using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

  • Accurately weigh and dissolve the Azithromycin sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (> 60,000 FWHM).

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for accurate mass measurement of precursor ions and data-dependent MS/MS or all-ions fragmentation for obtaining fragment ion spectra.

  • Collision Energy: A stepped collision energy (e.g., 15-40 eV) can be used to generate a rich fragmentation spectrum.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Experimental Workflow and Data Analysis

The following diagram illustrates the workflow for confirming the identity of this compound using LC-HRMS.

Caption: LC-HRMS workflow for identifying this compound.

The initial step in data analysis involves extracting the ion chromatograms for the theoretical m/z values of the protonated molecules of Azithromycin A and B. The high mass accuracy of the HRMS data allows for the confident assignment of the chromatographic peaks. Subsequent analysis of the MS/MS spectra will reveal the characteristic fragmentation patterns. The loss of the cladinose sugar moiety is a common fragmentation pathway for macrolides, resulting in a significant fragment ion. For Azithromycin A, this corresponds to a fragment at m/z 591.45, while for this compound, this fragment will be observed at m/z 575.45. Another key diagnostic fragment is the desosamine sugar itself, which appears at m/z 158.11 for both compounds. By comparing the accurate masses of the precursor and fragment ions to the theoretical values, the identity of this compound can be unequivocally confirmed.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: A Guide to Handling Azithromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling active pharmaceutical ingredients such as Azithromycin B. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), and the implementation of comprehensive operational and disposal plans are critical to minimizing exposure risk and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. For this compound, the following PPE is recommended.[1][2][3]

PPE CategorySpecificationStandards
Hand Protection Impervious gloves (e.g., Nitrile)Must meet EN374, ASTM F1001 or equivalent standards.[1][3]
Eye Protection Safety glasses with side shields or chemical gogglesMust meet EN166, ANSI Z87.1 or equivalent standards.[1][2][3]
Skin and Body Protection Impervious protective clothing or lab coat with long sleeves. For bulk processing, a full protection suit may be necessary.Protective clothing should meet EN13982, ANSI 103 or equivalent standards.[1][3][4]
Respiratory Protection A NIOSH/MSHA approved respirator is recommended if there is a risk of exposure to dust or fumes, especially in inadequately ventilated areas.In case of inadequate ventilation, wear respiratory protection.[5]

Occupational Exposure Limits (OELs)

Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of chemical exposure. The 8-hour Time-Weighted Average (TWA) exposure limits for Azithromycin dihydrate from various organizations are summarized below.[4]

Issuing OrganizationExposure Limit (8-hour TWA)
Pfizer0.3 mg/m³
ACGIH10 mg/m³
Australia10 mg/m³
Belgium10 mg/m³
Bulgaria10.0 mg/m³
Estonia10 mg/m³
Latvia10 mg/m³

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety. The following workflow outlines the key steps.

Standard Operating Procedure for Handling this compound cluster_receipt Receipt and Storage cluster_handling Handling and Preparation cluster_cleanup Post-Handling cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Weigh Weigh in a Ventilated Enclosure DonPPE->Weigh Prepare Prepare Solution in a Fume Hood Weigh->Prepare Decontaminate Decontaminate Work Surfaces DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Segregate Segregate Contaminated Waste Label Label Waste Container Clearly Segregate->Label Dispose Dispose via Licensed Hazardous Waste Service Label->Dispose This compound Spill Response Protocol Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose

References

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